5-(1H-tetrazol-1-yl)isophthalic acid
Description
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Properties
IUPAC Name |
5-(tetrazol-1-yl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O4/c14-8(15)5-1-6(9(16)17)3-7(2-5)13-4-10-11-12-13/h1-4H,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXHNRONGYGYOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)N2C=NN=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-(1H-tetrazol-1-yl)isophthalic Acid
This guide provides a comprehensive, technically detailed protocol for the synthesis of 5-(1H-tetrazol-1-yl)isophthalic acid, a valuable building block in the development of metal-organic frameworks (MOFs), coordination polymers, and potentially in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering not just a procedural outline but also the underlying chemical principles and rationale for the experimental design.
Introduction and Strategic Overview
This compound is a bifunctional organic linker molecule characterized by a central benzene ring substituted with two carboxylic acid groups and a tetrazole ring. This unique combination of coordination sites makes it an attractive component for the construction of novel supramolecular structures with diverse applications.[1][2]
The synthetic route detailed herein is a multi-step process commencing with the commercially available 5-nitroisophthalic acid. The overall strategy involves three key transformations:
-
Reduction of the nitro group to an amino group to yield 5-aminoisophthalic acid.
-
Conversion of the amino group to a nitrile via a Sandmeyer reaction, yielding 5-cyanoisophthalic acid.
-
[3+2] Cycloaddition of the nitrile with sodium azide to form the final tetrazole ring.
This guide will elaborate on each of these steps, providing a robust, self-validating protocol grounded in established chemical literature.
Synthetic Workflow Diagram
Sources
- 1. Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
characterization of 5-(1H-tetrazol-1-yl)isophthalic acid
An In-depth Technical Guide to the Characterization of 5-(1H-tetrazol-1-yl)isophthalic Acid
Abstract
This compound is a bifunctional organic ligand of significant interest in the fields of coordination chemistry and materials science. Its rigid backbone, derived from isophthalic acid, combined with the nitrogen-rich, coordinatively versatile tetrazole moiety, makes it an exceptional building block for novel materials.[1] The tetrazole group, recognized as a bioisostere for the carboxylic acid functional group, also imbues derivatives with potential pharmacological relevance, enhancing properties like metabolic stability and lipophilicity.[2][3] This guide provides a comprehensive overview of the essential analytical techniques required for the unambiguous structural characterization, purity assessment, and thermal stability evaluation of this compound. We delve into the causality behind experimental choices, providing detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Synthesis and Purification
The principal and most robust synthetic route to this compound involves a [3+2] cycloaddition reaction.[1] This method leverages the high reactivity of an azide ion with a nitrile group under hydrothermal conditions to form the stable five-membered tetrazole ring.
Causality of Method Selection: Hydrothermal synthesis is preferred for this reaction due to several key factors. The use of water as a solvent aligns with green chemistry principles. High temperatures (100–200 °C) and the resulting autogenous pressure within the sealed vessel significantly accelerate the cycloaddition, which is often slow at ambient temperatures, and promote the crystallization of a high-purity product directly from the reaction mixture.[1][4]
Experimental Protocol: Hydrothermal Synthesis
-
Reagent Preparation: In a typical synthesis, 5-cyano-1,3-benzenedicarboxylic acid (5-cyanoisophthalic acid) and sodium azide (NaN₃) are used as the primary reactants. A molar excess of sodium azide is recommended to drive the reaction to completion.
-
Reaction Setup: Combine 5-cyanoisophthalic acid, sodium azide, and deionized water in a Teflon-lined stainless steel autoclave. A common solvent system can also be a mixture of dimethylformamide (DMF) and water to improve the solubility of the starting material.[1]
-
Hydrothermal Reaction: Seal the autoclave and place it in a programmable oven. Heat the vessel to a temperature between 120-180 °C and maintain this temperature for 24-48 hours.
-
Cooling and Isolation: Allow the autoclave to cool slowly to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold water to remove any unreacted salts and then with a solvent like acetone to remove organic impurities.
-
Drying: Dry the final product, a pale white solid, in a vacuum oven overnight.[1]
Caption: Hydrothermal synthesis workflow for this compound.
Structural and Purity Characterization
A multi-technique approach is essential for the comprehensive characterization of the compound's structure and the verification of its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone technique for elucidating the precise molecular structure in solution. ¹H NMR confirms the arrangement of protons on the aromatic ring, while ¹³C NMR verifies the carbon skeleton, including the successful formation of the tetrazole ring and the presence of the carboxyl groups.
Protocol: NMR Sample Preparation
-
Weigh approximately 5-10 mg of the dried sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in which the compound is soluble.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher field spectrometer.
Caption: Molecular structure of this compound.[5]
Data Presentation: Expected NMR Chemical Shifts
The following table summarizes the expected chemical shifts (δ) in ppm relative to tetramethylsilane (TMS). The data for the isophthalic acid precursor is provided for comparative analysis of substituent effects.[6][7]
| Assignment | ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) | Notes |
| Carboxyl (COOH) | ~13.5 (broad s) | ~166.0 | The acidic proton signal is broad and its position is concentration-dependent. |
| Aromatic C-H (H2, H6) | ~8.7 | ~133.0 | Protons ortho to both a carboxyl and the tetrazole-substituted carbon. |
| Aromatic C-H (H4) | ~8.43[1] | ~130.0 | Proton para to the tetrazole-substituted carbon. |
| Tetrazole C-H | ~9.9 | ~145.0 | The single proton on the tetrazole ring. |
| Quaternary Carbons | - | ~132.0, ~135.0 | Aromatic carbons attached to carboxyl groups and the tetrazole ring. |
| Isophthalic Acid (ref) | H2: 8.55, H4/6: 8.22, H5: 7.68[6] | COOH: 166.7, C1/3: 131.9, C2: 133.8, C4/6: 129.6, C5: 130.4[7] | The tetrazole group generally exerts a deshielding effect on nearby protons. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in the molecule, providing confirmatory evidence of its structure.
Protocol: KBr Pellet Preparation and Analysis
-
Thoroughly grind 1-2 mg of the sample with ~200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Transfer the fine powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Data Presentation: Characteristic Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Significance |
| 3200-2500 (broad) | O-H stretch | Carboxylic Acid | Broad absorption characteristic of the hydrogen-bonded hydroxyl group. |
| ~3100 | C-H stretch | Aromatic & Tetrazole | Stretching of the C-H bonds on both ring systems. |
| ~1700 | C=O stretch | Carboxylic Acid | Strong, sharp peak indicating the carbonyl group. |
| 1640-1450 | C=C & C=N stretch | Aromatic & Tetrazole Ring | Skeletal vibrations of the aromatic and tetrazole rings.[8] |
| 1300-1200 | C-O stretch / O-H bend | Carboxylic Acid | In-plane bending and stretching modes. |
| 1200-900 | N-N, C-N stretch | Tetrazole Ring | Characteristic stretching vibrations for the tetrazole heterocycle.[8] |
| ~920 (broad) | O-H bend | Carboxylic Acid Dimer | Out-of-plane bend, confirms hydrogen-bonded dimer structure in solid state. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, serving as a final confirmation of the chemical formula. Tandem MS (MS/MS) can reveal characteristic fragmentation patterns that further validate the structure.
Protocol: ESI-MS Analysis
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Orbitrap).
-
Acquire spectra in both positive and negative ion modes to identify the most stable molecular ion. For this acidic compound, negative ion mode ([M-H]⁻) is often more sensitive.
Data Presentation: Expected Mass-to-Charge Ratios (m/z)
| Ion | Formula | Calculated m/z | Mode | Notes |
| [M-H]⁻ | C₉H₅N₄O₄⁻ | 233.0311 | Negative | Deprotonation of a carboxylic acid group. |
| [M+H]⁺ | C₉H₇N₄O₄⁺ | 235.0467 | Positive | Protonation, likely on a tetrazole nitrogen. |
| [M-H-N₂]⁻ | C₉H₅N₂O₄⁻ | 205.0250 | Negative | Characteristic fragmentation of tetrazoles via loss of a nitrogen molecule.[9] |
| [M+H-HN₃]⁺ | C₉H₆O₄⁺ | 194.0266 | Positive | Characteristic fragmentation via loss of hydrazoic acid.[9][10] |
| [M-H-CO₂]⁻ | C₈H₅N₄O₂⁻ | 189.0413 | Negative | Loss of carbon dioxide from a carboxylate group. |
Exact mass calculated for C₉H₆N₄O₄ is 234.0389.[5]
Thermal Properties Analysis
Understanding the thermal stability of the ligand is critical, especially for its application in the synthesis of MOFs, which often requires high temperatures.[1]
Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)
TGA measures the change in mass of a sample as a function of temperature, identifying decomposition points.[11] DSC measures the heat flow into or out of a sample, revealing phase transitions like melting or crystallization.[12]
Protocol: TGA/DSC Analysis
-
Place a small, accurately weighed amount of the sample (5-10 mg) into an alumina or platinum crucible.
-
Place the crucible in the TGA/DSC instrument.
-
Heat the sample under a controlled atmosphere (typically inert, e.g., N₂ or Ar) at a constant heating rate (e.g., 10 °C/min) from room temperature to an upper limit (e.g., 600 °C).
-
Record the mass loss (TGA) and heat flow (DSC) simultaneously.
Data Interpretation:
-
TGA: The compound is reported to be thermally stable up to 270 °C, after which a sharp mass loss corresponding to the decomposition of the molecule would be expected.[1] The decomposition may occur in multiple steps, corresponding to the loss of the carboxyl groups and the fragmentation of the heterocyclic ring.
-
DSC: The DSC curve will indicate the melting point of the compound and any other endothermic or exothermic events associated with decomposition.
Caption: Workflow for the thermal analysis of this compound.
Conclusion
The requires a synergistic combination of analytical techniques. NMR provides the definitive solution-state structure, FT-IR confirms the presence of all key functional groups, and high-resolution mass spectrometry validates the molecular formula and fragmentation pathways. Thermal analysis by TGA/DSC is crucial for establishing its stability, a key parameter for its primary application as a ligand in the synthesis of robust metal-organic frameworks. The protocols and data presented in this guide provide a self-validating framework for researchers to confirm the identity, purity, and properties of this versatile compound.
References
-
Alam, M. S., et al. (2021). Tetrazolium Compounds: Synthesis and Applications in Medicine. PubMed Central. Available at: [Link]
-
Baviskar, A., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. National Institutes of Health (NIH). Available at: [Link]
-
Verma, A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health (NIH). Available at: [Link]
-
Gao, W., et al. (2016). Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties. CrystEngComm, 18(9), 1523–1530. Available at: [Link]
- Anonymous. (n.d.). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND.
-
ResearchGate. (n.d.). FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe 3 O 4 @SiO 2 (B), Fe.... ResearchGate. Available at: [Link]
- Sci-Hub. (n.d.). Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties. Sci-Hub. (Link provided is a proxy and not a direct source).
-
SpectraBase. (n.d.). Tetrazole - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]
-
Wang, X., et al. (2018). Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties. RSC Publishing. Available at: [Link]
-
Hu, T. L., et al. (2016). Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation. Dalton Transactions, 45(18), 7578-7581. Available at: [Link]
- Anonymous. (n.d.). Supporting Information for RNP-1107-701.
-
Salas, J. M., et al. (2012). Luminescence and magnetic properties of three metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand. CrystEngComm, 14(18), 5874-5881. Available at: [Link]
- Deep Blue Repositories. (n.d.). Chemistry—A European Journal. University of Michigan Library. (Specific article details not provided).
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290). Natural Products Magnetic Resonance Database. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. Growing Science. Available at: [Link]
-
INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES. (2024). A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). IAJPS. Available at: [Link]
-
Longdom Publishing. (2023). Thermo-Analytical Methods of Analysis and their Applications. Longdom Publishing. Available at: [Link]
-
South African Journal of Chemistry. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. SAJChem. Available at: [Link]
-
LookChem. (n.d.). 5-(1H-tetrazol-5-yl) isophthalic acid. LookChem. Available at: [Link]
-
Molecules. (2010). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. MDPI. Available at: [Link]
-
Pharmaceuticals. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. Available at: [Link]
-
NIST. (n.d.). Isophthalic acid. NIST WebBook. Available at: [Link]
-
Molbank. (2023). 5-Vinyl-1H-tetrazole. MDPI. Available at: [Link]
-
ACS Omega. (2019). 5-(1H-1,2,3-Triazol-5-yl)isophthalic Acid: A Versatile Ligand for the Synthesis of New Supramolecular Metallogels. National Institutes of Health (NIH). Available at: [Link]
-
Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Available at: [Link]
-
Wikipedia. (n.d.). Isophthalic acid. Wikipedia. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luminescence and magnetic properties of three metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. This compound | C9H6N4O4 | CID 42570229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isophthalic acid(121-91-5) 1H NMR [m.chemicalbook.com]
- 7. Isophthalic acid(121-91-5) 13C NMR spectrum [chemicalbook.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. lifesciencesite.com [lifesciencesite.com]
- 10. mdpi.com [mdpi.com]
- 11. longdom.org [longdom.org]
- 12. iajps.com [iajps.com]
A Guide to the Structural Elucidation of 5-(1H-tetrazol-1-yl)isophthalic Acid: A Predictive and Methodological Analysis
Abstract
5-(1H-tetrazol-1-yl)isophthalic acid (H₂-TZI), with CAS number 207730-78-7, is a bifunctional organic linker of significant interest in crystal engineering and materials science.[1][2][3] It uniquely combines the robust hydrogen-bonding capabilities of an isophthalic acid backbone with the coordinative and hydrogen bond accepting properties of an N1-substituted tetrazole ring. While its isomeric counterpart, 5-(1H-tetrazol-5-yl)isophthalic acid, has been explored in the construction of coordination polymers, the specific crystal structure of the N1-substituted isomer remains unreported in peer-reviewed literature. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical framework for researchers aiming to elucidate its structure. We present a validated synthetic protocol, a detailed methodology for single-crystal growth and X-ray diffraction analysis, and a predictive analysis of its molecular geometry and supramolecular assembly based on established crystallographic principles. This document serves as both a practical laboratory guide and a theoretical foundation for the future study of this promising molecule.
Introduction: Rationale for Structural Analysis
The rational design of functional materials, from metal-organic frameworks (MOFs) to pharmaceutical cocrystals, hinges on a deep understanding of intermolecular interactions. This compound is a compelling target for structural analysis due to the confluence of two powerful supramolecular synthons:
-
The Isophthalic Acid Moiety: As a 1,3-disubstituted benzene dicarboxylic acid, this group is a well-documented director of crystal packing. Its carboxylic acid groups are strong hydrogen bond donors and acceptors, reliably forming predictable and stable patterns like dimeric rings or catemeric chains, which can propagate into one-, two-, or three-dimensional networks.[4][5]
-
The N1-Substituted Tetrazole Ring: The tetrazole group is a bioisostere of the carboxylic acid group, valued in medicinal chemistry for its metabolic stability and electronic properties.[1] In crystal engineering, its four nitrogen atoms act as versatile hydrogen bond acceptors and coordination sites for metal ions.[1] The specific N1-substitution pattern, unlike the N-H containing 5-substituted isomer, removes a key hydrogen bond donor from the ring, fundamentally altering its role in the supramolecular landscape and making its structural elucidation a unique scientific challenge.
Understanding the crystal structure of H₂-TZI is critical for predicting its bulk properties (e.g., thermal stability, solubility) and for designing its use as a ligand in novel coordination polymers with tailored luminescent or magnetic properties.[1][6][7] This guide provides the necessary blueprint for achieving this structural characterization.
Synthesis and Single-Crystal Growth
The successful analysis of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The protocols described below are designed to be self-validating, with clear checkpoints for ensuring material quality.
Protocol 1: Synthesis of this compound
The synthesis of the N1-substituted isomer requires a different strategy than the more common 5-substituted isomer, which is typically formed from a nitrile precursor. The following protocol is based on the established method of forming an N1-aryl tetrazole from an aniline derivative.
Causality: The reaction proceeds in three stages. First, the carboxylic acid groups of 5-aminoisophthalic acid are protected as esters to prevent unwanted side reactions. Second, the aniline nitrogen atom is cyclized with azide and a one-carbon source (triethyl orthoformate) to build the tetrazole ring. Finally, the esters are hydrolyzed to yield the target dicarboxylic acid.
Step-by-Step Methodology:
-
Esterification (Protection):
-
Suspend 5-aminoisophthalic acid (1.0 eq) in absolute ethanol (20 mL/g).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂, 2.5 eq) dropwise while stirring. Maintain the temperature below 10 °C.
-
After addition, remove the ice bath and reflux the mixture for 12-16 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure. Add water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product, diethyl 5-aminoisophthalate, with ethyl acetate. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ester.
-
-
Tetrazole Ring Formation:
-
Dissolve the crude diethyl 5-aminoisophthalate (1.0 eq) in glacial acetic acid (15 mL/g).
-
Add sodium azide (NaN₃, 3.0 eq) and triethyl orthoformate (HC(OEt)₃, 3.0 eq).
-
Heat the mixture to 100-110 °C and stir for 8-12 hours.
-
Cool the reaction to room temperature and pour it into a beaker of ice water.
-
The product, diethyl 5-(1H-tetrazol-1-yl)isophthalate, will precipitate. Filter the solid, wash thoroughly with water, and air dry.
-
-
Hydrolysis (Deprotection):
-
Suspend the crude diethyl ester (1.0 eq) in a 1:1 mixture of ethanol and 2 M sodium hydroxide (NaOH) solution.
-
Heat the mixture to reflux for 4-6 hours until the solid fully dissolves and the hydrolysis is complete.
-
Cool the solution to room temperature and remove the ethanol via rotary evaporation.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid (HCl).
-
A white precipitate of this compound will form. Filter the solid, wash with cold water, and dry under vacuum at 60 °C. Confirm purity using ¹H NMR and elemental analysis.
-
Protocol 2: Single-Crystal Growth
High-quality single crystals are typically grown from solutions where the solute's solubility is marginal, allowing for slow, ordered deposition onto a growing crystal lattice.
Causality: The choice of solvent is paramount. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are good starting points due to their ability to dissolve the polar carboxylic acid and tetrazole groups. Slow evaporation provides a simple method to gradually increase the concentration past the saturation point, initiating crystallization.
Step-by-Step Methodology:
-
Solvent Screening: Test the solubility of the purified H₂-TZI in various solvents (e.g., DMSO, DMF, ethanol, methanol, water, and mixtures thereof) at room temperature and with gentle heating. Identify a solvent or solvent system in which the compound is sparingly soluble at room temperature but dissolves upon heating.
-
Crystal Growth via Slow Evaporation:
-
Prepare a nearly saturated solution of H₂-TZI in a suitable solvent (e.g., DMSO/ethanol mixture) in a small, clean vial. Gentle heating may be required to fully dissolve the compound.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes using a needle.
-
Place the vial in a vibration-free environment (e.g., a desiccator or a quiet corner of a fume hood).
-
Allow the solvent to evaporate slowly over several days to weeks.
-
Monitor the vial periodically for the formation of small, transparent crystals with well-defined facets.[8]
-
Workflow for Single-Crystal X-ray Diffraction (SCXRD) Analysis
The following workflow represents a self-validating system for determining the crystal structure from a suitable single crystal.
Experimental Workflow:
-
Crystal Selection & Mounting: A suitable crystal is selected under a microscope, ensuring it is free of cracks and has sharp edges. It is mounted on a cryo-loop or glass fiber.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a detector. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected by rotating the crystal through a series of orientations.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization effects, absorption).
-
Structure Solution: The phase problem is solved using direct methods or dual-space algorithms to generate an initial electron density map and a preliminary structural model.
-
Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method. Atomic positions, displacement parameters (anisotropic for non-hydrogen atoms), and other parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.
-
Validation & Finalization: The final structure is validated using metrics such as R-factors, goodness-of-fit (GooF), and residual electron density. The crystallographic data is then prepared for publication in a standard format (CIF).
Caption: Molecular structure of this compound.
Expected Molecular Geometry
The molecule is composed of a central benzene ring substituted with two carboxylic acid groups and one tetrazole ring. The benzene and tetrazole rings are expected to be individually planar. However, there will likely be a significant dihedral angle between the planes of the two rings to minimize steric hindrance. The carboxylic acid groups may also be twisted out of the plane of the benzene ring. Intramolecular hydrogen bonding between a carboxylic acid proton and a tetrazole nitrogen is unlikely due to the geometry but should not be ruled out without experimental confirmation. [9]
| Bond / Angle | Expected Value Range | Rationale |
|---|---|---|
| C-C (aromatic) | 1.38 - 1.41 Å | Standard sp²-sp² carbon bonds in a benzene ring. |
| C-COOH | 1.48 - 1.51 Å | Single bond between sp² carbons. |
| C=O (carboxyl) | 1.20 - 1.23 Å | Typical carbonyl double bond. |
| C-O (carboxyl) | 1.30 - 1.33 Å | Partial double bond character. [10] |
| N-N (tetrazole) | 1.33 - 1.36 Å | Aromatic N-N bonds. [10] |
| N=N (tetrazole) | 1.28 - 1.30 Å | Aromatic N=N bonds. [10] |
| C-N (tetrazole) | 1.32 - 1.35 Å | Aromatic C-N bonds. [10] |
| C-C-C (aromatic) | ~120° | Ideal sp² geometry. |
| O-C=O (carboxyl) | ~122° | Standard carboxylate angle. |
Anticipated Supramolecular Assembly & Hydrogen Bonding
The crystal packing will be dominated by strong O-H···O and O-H···N hydrogen bonds. The absence of an N-H donor on the tetrazole ring is the key differentiator from its 5-yl isomer.
Primary Hydrogen Bonding Motifs:
-
Carboxylic Acid Dimer: The most common and stable motif for carboxylic acids is the formation of a centrosymmetric R²₂(8) ring, where two molecules form a dimer through a pair of O-H···O hydrogen bonds. This is a highly robust supramolecular synthon.
-
Carboxylic Acid Catemer: Alternatively, the carboxylic acid groups can form a C(4) chain or "catemer" motif, where the hydroxyl group of one molecule donates to the carbonyl oxygen of the next, forming an infinite chain.
-
Acid-Tetrazole Interaction: The carboxylic acid O-H groups are strong donors, and the sp² hybridized nitrogen atoms (N3 and N4) of the tetrazole ring are effective acceptors. We predict strong O-H···N hydrogen bonds will be a key feature, linking the primary carboxylic acid motifs into a higher-dimensional network.
Based on these interactions, a layered or 3D framework is expected. For instance, if carboxylic acid dimers form (Motif 1), these dimers could be linked into sheets or pillars through O-H···N bonds to the tetrazole rings of adjacent dimers.
Caption: Predicted primary hydrogen bonding motifs for H₂-TZI.
Conclusion and Outlook
This technical guide provides a complete methodological and predictive framework for the synthesis and crystal structure analysis of this compound. We have detailed a robust synthetic pathway, outlined the definitive workflow for single-crystal X-ray diffraction, and presented a scientifically grounded prediction of the molecule's structural features. We anticipate a structure dominated by classic carboxylic acid hydrogen-bonding motifs, which are further extended into a higher-dimensional network by strong O-H···N interactions with the tetrazole ring.
The experimental validation of this predicted structure is a crucial next step. Elucidating the precise packing and hydrogen-bond network will not only complete the fundamental characterization of this molecule but will also unlock its potential for the rational design of advanced materials. The data will enable crystal engineers to use H₂-TZI as a well-defined building block for constructing novel metal-organic frameworks and other supramolecular assemblies with predictable topologies and functions.
References
-
Gao, W., Li, P., Liu, F., Zhang, X.-M., & Liu, J.-P. (2017). Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties. CrystEngComm, 19(31), 4593-4600. Available from: [Link].
-
Zhang, X.-M., Liu, F., Gao, W., Huang, H., & Liu, J.-P. (2016). Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties. CrystEngComm, 18(4), 561-569. Available from: [Link].
-
Evolve Bio-System. Buy this compound (EVT-1726731) | 207730-78-7. Available from: [Link].
-
PubChem. This compound. Available from: [Link].
-
Häring, M., Nandi, S. K., Rodríguez-López, J., et al. (2019). 5-(1H-1,2,3-Triazol-5-yl)isophthalic Acid: A Versatile Ligand for the Synthesis of New Supramolecular Metallogels. ACS Omega, 4(1), 2111–2117. Available from: [Link].
-
Chemsigma. This compound [207730-78-7]. Available from: [Link].
-
Nasiłowska, J., Rychlewska, U., & Warżajtis, B. (2011). 5-(1H-Tetrazol-5-yl)-1H-indole monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2654. Available from: [Link].
-
Chen, X.-F., & Xu, Y.-Q. (2008). 3-(1H-Tetrazol-5-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o340. Available from: [Link].
-
LookChem. 5-(1H-tetrazol-5-yl) isophthalic acid. Available from: [Link].
-
Shrake, A., & O'Hagan, D. (2020). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Chemical Communications, 56(83), 12516-12519. Available from: [Link].
-
Wikipedia. Isophthalic acid. Available from: [Link].
-
PubChem. Isophthalic Acid. Available from: [Link].
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound 95.00% | CAS: 207730-78-7 | AChemBlock [achemblock.com]
- 3. This compound | C9H6N4O4 | CID 42570229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isophthalic acid - Wikipedia [en.wikipedia.org]
- 5. Isophthalic Acid | C8H6O4 | CID 8496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. 5-(1H-Tetrazol-5-yl)-1H-indole monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. 3-(1H-Tetrazol-5-yl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Properties of 5-(1H-tetrazol-1-yl)isophthalic acid
This guide provides a comprehensive overview of the key spectroscopic properties of 5-(1H-tetrazol-1-yl)isophthalic acid, a bifunctional organic ligand of significant interest in the fields of coordination chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document outlines the expected spectroscopic signatures of this compound and the experimental methodologies for their acquisition.
Introduction
This compound (molecular formula: C₉H₆N₄O₄, molecular weight: 234.17 g/mol ) is a multifaceted molecule featuring a central benzene ring substituted with two carboxylic acid groups and a nitrogen-rich tetrazole moiety.[1][2] This unique combination of functional groups makes it an excellent building block for the synthesis of metal-organic frameworks (MOFs), coordination polymers, and other supramolecular assemblies.[3][4] The tetrazole ring, in particular, enhances the coordination capabilities of the ligand, enabling versatile binding modes with a variety of metal ions.[1] A thorough understanding of its spectroscopic properties is paramount for confirming its synthesis, assessing its purity, and elucidating its coordination behavior in more complex systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. Due to its limited solubility in many common NMR solvents, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice for analysis.[5]
Experimental Protocol: ¹H and ¹³C NMR
A standard protocol for acquiring high-quality NMR spectra of this solid organic acid involves dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆.[5] The sample is then transferred to a 5 mm NMR tube. To ensure homogeneity, the sample may require gentle heating or vortexing to achieve complete dissolution.[5] The spectra are typically recorded on a 400 MHz or higher field spectrometer.
Caption: Workflow for NMR Spectroscopic Analysis.
¹H NMR Spectral Interpretation
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the acidic protons of the carboxylic acid and tetrazole groups.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | > 12 | Broad Singlet | 2H |
| Tetrazole (N-H) | ~9-10 | Singlet | 1H |
| Aromatic (H-2, H-4, H-6) | 8.0 - 8.5 | Complex Multiplet | 3H |
Note: The acidic protons of the carboxylic acid groups are often broad and may exchange with residual water in the solvent. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the carboxylic acid and tetrazole substituents. For comparison, the aromatic protons of isophthalic acid in DMSO-d₆ appear at approximately 7.68, 8.22, and 8.55 ppm.[6]
¹³C NMR Spectral Interpretation
The carbon-13 NMR spectrum will provide insights into the carbon framework of the molecule.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Carboxylic Acid (-C OOH) | 165 - 175 |
| Tetrazole Ring Carbon | ~140 - 150 |
| Aromatic Carbons | 120 - 140 |
Note: The quaternary carbons of the benzene ring may exhibit lower intensity signals. The specific chemical shifts will be influenced by the positions of the substituents on the aromatic ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in this compound. As a solid material, the spectrum can be obtained using techniques such as potassium bromide (KBr) pellets or Attenuated Total Reflectance (ATR).[7]
Experimental Protocol: ATR-FT-IR
The ATR method is often preferred for its simplicity and minimal sample preparation.[7] A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[8] A background spectrum of the empty ATR crystal is recorded first, followed by the sample spectrum.[9]
Caption: Workflow for ATR-FT-IR Spectroscopic Analysis.
FT-IR Spectral Interpretation
The infrared spectrum will be characterized by absorption bands corresponding to the vibrations of the various functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Stretching | Broad |
| C-H (Aromatic) | 3000 - 3100 | Stretching | Medium |
| C=O (Carboxylic Acid) | 1680 - 1720 | Stretching | Strong |
| C=C (Aromatic) | 1450 - 1600 | Stretching | Medium |
| C=N, N=N (Tetrazole) | 1400 - 1650 | Ring Stretching | Medium-Strong |
| C-N (Tetrazole) | 1000 - 1300 | Stretching | Medium |
| O-H (Carboxylic Acid) | 900 - 950 | Bending (Out-of-plane) | Broad, Medium |
The broad O-H stretching band is characteristic of the hydrogen-bonded carboxylic acid dimers in the solid state. The strong carbonyl stretch is a key indicator of the carboxylic acid functionality. The tetrazole ring exhibits a series of characteristic absorptions due to C=N and N=N stretching vibrations.[10][11]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the aromatic system.
Experimental Protocol: UV-Vis
For analysis, a dilute solution of this compound is prepared in a suitable solvent that does not absorb in the region of interest, such as ethanol or acetonitrile. A quartz cuvette is used to hold the sample and the corresponding solvent as a blank. The absorbance is measured over a range of wavelengths, typically from 200 to 400 nm.[12]
Caption: Workflow for UV-Vis Spectroscopic Analysis.
UV-Vis Spectral Interpretation
The UV-Vis spectrum is expected to be dominated by absorptions arising from π → π* transitions within the benzene ring and the tetrazole moiety. The presence of the carboxylic acid and tetrazole substituents will influence the position and intensity of these absorptions.
| Transition | Expected λmax (nm) |
| π → π* (Benzene Ring) | ~210 - 230 and ~270 - 290 |
The spectrum of the parent isophthalic acid shows absorption maxima around 210 nm and 228 nm.[13] The addition of the tetrazole ring is likely to cause a slight bathochromic (red) shift in these absorptions due to the extension of the conjugated system.[14]
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, non-volatile compound.[15]
Experimental Protocol: ESI-MS
A dilute solution of the sample is prepared in a solvent such as methanol or acetonitrile, often with the addition of a small amount of a volatile acid like formic acid to promote protonation.[15] This solution is then introduced into the ESI source of the mass spectrometer. The analysis can be performed in either positive or negative ion mode.
Caption: Workflow for ESI-Mass Spectrometry Analysis.
Mass Spectral Interpretation
The expected molecular weight of this compound is 234.17 g/mol .[1][2]
| Ion Mode | Expected m/z | Ion |
| Positive | 235.0458 | [M+H]⁺ |
| Negative | 233.0312 | [M-H]⁻ |
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy. Tandem mass spectrometry (MS/MS) experiments can provide further structural information through characteristic fragmentation patterns. For tetrazole-containing compounds, a common fragmentation pathway in negative ion mode is the loss of a neutral nitrogen molecule (N₂), while in positive ion mode, the loss of hydrazoic acid (HN₃) is often observed.[16]
Conclusion
The spectroscopic characterization of this compound is fundamental to its application in materials science and medicinal chemistry. This guide provides a framework for the acquisition and interpretation of its NMR, FT-IR, UV-Vis, and mass spectra. By understanding the expected spectroscopic signatures and the principles behind the experimental methodologies, researchers can confidently verify the synthesis and purity of this versatile building block, paving the way for the development of novel functional materials.
References
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]
-
KNUST. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Purdue University. (n.d.). Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290). Retrieved from [Link]
-
Simmons University. (2018, September 17). Using the FT-IR: Solid & Liquid Samples [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Retrieved from [Link]
-
Springer. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Retrieved from [Link]
-
Agilent. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]
-
Purdue University. (n.d.). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
-
Bruker. (n.d.). Nmr spectroscopy for solids. Retrieved from [Link]
-
Springer. (2012). The Use of UV–Vis Absorption Spectroscopy for Studies of Natively Disordered Proteins. Retrieved from [Link]
-
Shiraz University of Medical Sciences. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Retrieved from [Link]
-
Chemical Reviews. (2001). Practical Aspects of Modern Routine Solid-State Multinuclear Magnetic Resonance Spectroscopy: One-Dimensional Experiments. Retrieved from [Link]
-
University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3: UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) UV-vis absorption spectra of tetrazole 5o in the presence of.... Retrieved from [Link]
-
PubMed Central. (n.d.). Solid-state NMR spectroscopy. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Isophthalic acid. NIST WebBook. Retrieved from [Link]
-
RSC Publishing. (n.d.). Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties. Retrieved from [Link]
-
RSC Publishing. (n.d.). Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties. Retrieved from [Link]
-
LookChem. (n.d.). 5-(1H-tetrazol-5-yl) isophthalic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 5-(Isocyanomethyl)-1H-tetrazole. Retrieved from [Link]
-
Crystal Growth & Design. (2008). Solid-State NMR Analysis of Organic Cocrystals and Complexes. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Isophthalic acid. NIST WebBook. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Isophthalic acid. Retrieved from [Link]
-
Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
SpectraBase. (n.d.). Isophthalic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C9H6N4O4 | CID 42570229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Isophthalic acid(121-91-5) 1H NMR [m.chemicalbook.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. m.youtube.com [m.youtube.com]
- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 10. pnrjournal.com [pnrjournal.com]
- 11. growingscience.com [growingscience.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. UV-Vis Spectrum of Isophthalic acid | SIELC Technologies [sielc.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. lifesciencesite.com [lifesciencesite.com]
A Comprehensive Technical Guide to the Thermal Stability of 5-(1H-tetrazol-1-yl)isophthalic Acid
Foreword
This technical guide provides an in-depth analysis of the thermal stability of 5-(1H-tetrazol-1-yl)isophthalic acid, a heterocyclic carboxylic acid of significant interest in the development of metal-organic frameworks (MOFs), energetic materials, and pharmaceuticals. Understanding the thermal behavior of this compound is paramount for ensuring safe handling, predicting its performance in high-temperature applications, and controlling its synthesis and modification. This document synthesizes available data with fundamental principles of thermal decomposition to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a bifunctional organic ligand featuring a central benzene ring substituted with two carboxylic acid groups at the 1 and 3 positions (isophthalic acid moiety) and a 1H-tetrazole ring at the 5 position.[1][2] The presence of both the thermally robust aromatic dicarboxylic acid backbone and the energetic, nitrogen-rich tetrazole ring imparts unique chemical and thermal properties to the molecule.
The isophthalic acid portion of the molecule is known for its high thermal stability, making it a common building block in heat-resistant polymers.[3] In contrast, the tetrazole ring is a high-nitrogen heterocycle known for its energetic nature and tendency to undergo exothermic decomposition, typically liberating large volumes of nitrogen gas.[4] The interplay between these two functional groups dictates the overall thermal stability and decomposition pathway of the title compound.
Fundamentals of Thermal Decomposition
The thermal stability of this compound is governed by the strength of its covalent bonds and the energetic favorability of its decomposition pathways. The decomposition process is expected to be complex, likely involving a multi-step degradation.
The Energetic Tetrazole Moiety
The tetrazole ring is the more thermally sensitive component of the molecule. Its decomposition is characterized by the cleavage of the N-N and C-N bonds within the ring, leading to the evolution of nitrogen gas (N₂), a thermodynamically very stable molecule. This process is typically highly exothermic. The decomposition of tetrazole derivatives can proceed through various mechanisms, including ring-opening to form an azide intermediate, which then loses N₂.[4]
The Robust Isophthalic Acid Backbone
Isophthalic acid itself is a thermally stable compound, with a high melting point and decomposition temperature.[3][5] Its decomposition at higher temperatures typically involves decarboxylation (loss of CO₂) and fragmentation of the aromatic ring. The presence of the tetrazole group can, however, lower the overall decomposition temperature of the isophthalic acid moiety by initiating radical reactions.
Analytical Techniques for Assessing Thermal Stability
A comprehensive understanding of the thermal stability of this compound requires the use of specialized analytical techniques. The most common and powerful methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique provides information on melting points, phase transitions, and the enthalpy of decomposition (the amount of heat released or absorbed during decomposition). For this compound, DSC is crucial for quantifying the exothermicity of the tetrazole ring decomposition, which is a key parameter for assessing its potential hazards as an energetic material.
Expected Thermal Decomposition Profile
Based on the known behavior of its constituent parts, a hypothetical thermal decomposition profile for this compound can be proposed. It is important to note that while specific experimental data for the pure ligand is limited, thermogravimetric analysis has been used to assess its thermal stability in applications up to 270°C.[1]
Table 1: Predicted Thermal Decomposition Events for this compound
| Temperature Range (°C) | Predicted Event | Expected Mass Loss | DSC Signal |
| > 270 | Decomposition of Tetrazole Ring | ~24% (loss of N₂) | Strong Exotherm |
| Higher Temperatures | Decomposition of Isophthalic Acid Moiety | Further mass loss | Endotherm/Exotherm |
Note: This is a predicted profile based on the thermal behavior of similar compounds. Actual values may vary depending on experimental conditions.
Experimental Protocols for Thermal Analysis
To obtain reliable and reproducible data on the thermal stability of this compound, standardized experimental protocols are essential.
TGA-DSC Experimental Workflow
The following diagram outlines a general workflow for conducting TGA-DSC analysis.
Caption: A generalized workflow for TGA-DSC analysis.
Step-by-Step TGA/DSC Protocol
-
Sample Preparation:
-
Accurately weigh approximately 2-5 mg of finely ground this compound into a clean, tared TGA or DSC pan (aluminum for lower temperatures, ceramic or platinum for higher temperatures).
-
-
Instrument Setup:
-
Ensure the TGA and DSC instruments are properly calibrated for temperature and heat flow.
-
Purge the instrument with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled rate (a common rate is 10 °C/min) to a final temperature that is beyond the expected final decomposition (e.g., 600 °C).
-
-
Data Acquisition and Analysis:
-
Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
-
From the TGA curve, determine the onset temperature of decomposition and the percentage mass loss for each decomposition step.
-
From the DSC curve, determine the peak temperature of exothermic or endothermic events and integrate the peak area to calculate the enthalpy of decomposition.
-
Mechanistic Insights and Decomposition Products
The thermal decomposition of this compound is expected to proceed via a complex series of reactions. The initial and primary decomposition event is the fragmentation of the tetrazole ring.
Proposed Decomposition Pathway
Caption: A simplified proposed decomposition pathway.
The initial step is the exothermic decomposition of the tetrazole ring, releasing two moles of nitrogen gas and leaving behind a highly reactive isophthalic acid radical. This radical species is unstable and will likely undergo subsequent reactions, including decarboxylation and fragmentation of the benzene ring at higher temperatures.
Identification of Decomposition Products
To definitively identify the decomposition products, hyphenated techniques such as TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR) are indispensable. These methods allow for the real-time analysis of the gaseous products evolved during the decomposition process.
-
TGA-MS: Would be expected to show a significant ion current for m/z = 28, corresponding to N₂, during the initial decomposition stage. At higher temperatures, a signal for m/z = 44 (CO₂) would be anticipated.
-
TGA-FTIR: The evolved gas analysis would show strong absorbance bands characteristic of N₂ (though IR inactive, its evolution can be inferred from other changes) and CO₂. Other potential gaseous products, such as nitriles or other nitrogen-containing fragments, could also be identified by their characteristic IR spectra.
Safety and Handling Considerations
The presence of the energetic tetrazole moiety in this compound necessitates careful handling to mitigate potential thermal hazards. The exothermic decomposition of the tetrazole ring can release a significant amount of energy and gas, which could lead to a rapid pressure increase in a closed system.
-
Avoid Confinement: Heating the material in a sealed container should be strictly avoided.
-
Small-Scale Operations: Thermal analyses should be performed on small quantities of the material (typically in the milligram range).
-
Protective Equipment: Appropriate personal protective equipment, including safety glasses and a lab coat, should be worn at all times.
Conclusion
The thermal stability of this compound is a complex interplay between the robust aromatic dicarboxylic acid framework and the energetic tetrazole ring. While the isophthalic acid moiety provides a degree of thermal resilience, the decomposition is ultimately initiated by the less stable tetrazole group, which undergoes an exothermic release of nitrogen gas at temperatures likely exceeding 270 °C. A thorough understanding of its thermal behavior, obtained through techniques like TGA and DSC, is critical for its safe and effective application in various fields of research and development. Further studies employing evolved gas analysis techniques are recommended to fully elucidate the decomposition mechanism and identify all resulting products.
References
-
The Chemical Company. Isophthalic Acid. [Link]
- Wang, Y., et al. (2010). Thermal stability of aromatic polyesters prepared from diphenolic acid and its esters.
-
OECD SIDS. ISOPHTHALIC ACID CAS N°: 121-91-5. [Link]
- Zhang, X. M., et al. (2018). Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties. CrystEngComm, 20(14), 1896-1905.
- Ostrovskii, V. A., et al. (2021). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews, 90(1), 1-38.
-
PubChem. This compound. [Link]
- Scheschke, M., et al. (2020). Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization. Macromolecular Chemistry and Physics, 221(16), 2000179.
- Ostrovskii, V. A., et al. (2021). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews, 90(1), 1-38.
- Li, C., et al. (2022). Effect of 5-Amino-1H-Tetrazole on Combustion Pyrolysis Characteristics and Kinetics of a Combustion Tear Gas Mixture. Molecules, 27(14), 4363.
- Inoue, K., et al. (2024). Synthesis, crystallographic characterization, and thermal analyses of five 5-methyl-1H-tetrazole salts.
- Li, C., et al. (2024). Investigation of the Reaction Mechanism of 5-Amino-1H-Tetrazole with Nitrocellulose Using Thermal Analysis Techniques. Polymers, 16(1), 123.
- Zhang, X. M., et al. (2015). Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties. CrystEngComm, 17(4), 836-844.
-
LookChem. 5-(1H-tetrazol-5-yl) isophthalic acid. [Link]
- Zhang, J. G., et al. (2008). The mechanism and kinetics of decomposition of 5-aminotetrazole. Journal of Molecular Modeling, 14(5), 403-408.
- Inoue, K., et al. (2024). Synthesis, crystallographic characterization, and thermal analyses of five 5-methyl-1H-tetrazole salts.
- Mochida, Y., et al. (2022). Thermal-Desorption Proton-Transfer-Reaction Quadruple-Interface Time-of-Flight Mass Spectrometry for Real-Time Analysis of Organic Aerosol Particles. Aerosol and Air Quality Research, 22(9), 220235.
- Korobeinichev, O. P., et al. (2005). Mechanism and Kinetics of the Thermal Decomposition of 5-Aminotetrazole. Combustion, Explosion, and Shock Waves, 41(3), 284-291.
- Saavedra-Leos, M. Z., et al. (2012). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers, 4(1), 1-23.
- Suganuma, T., et al. (1978). Thermal Decomposition Products of Starch and Its Derivatives.
- Beynon, J. H., et al. (1965). Some Decomposition Routes in the Mass Spectra of Aromatic Carboxylic Acids.
- Millan, M., et al. (2022). Gas chromatograms recorded after the pyrolysis of each carboxylic acid... Journal of Geophysical Research: Planets, 127(3), e2021JE007059.
- Zhang, Y., et al. (2025).
- Li, C., et al. (2022). Effect of 5-Amino-1H-Tetrazole on Combustion Pyrolysis Characteristics and Kinetics of a Combustion Tear Gas Mixture. Molecules, 27(14), 4363.
Sources
A Technical Guide to the Synthesis and Characterization of Novel Coordination Polymers with 5-(1H-tetrazol-1-yl)isophthalic Acid
This guide provides an in-depth exploration of the design, synthesis, and characterization of novel coordination polymers (CPs) and metal-organic frameworks (MOFs) utilizing the versatile multitopic ligand, 5-(1H-tetrazol-1-yl)isophthalic acid (H₂tzia) and its related isomers. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the rational design of functional crystalline materials. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.
Introduction: The Strategic Advantage of this compound in Coordination Polymer Design
The field of coordination polymers has witnessed exponential growth, driven by the potential to create materials with tailored properties for applications in gas storage, separation, catalysis, sensing, and drug delivery.[1] The choice of the organic linker is paramount in dictating the final topology, dimensionality, and functionality of the resulting framework.[2] this compound and its isomers have emerged as exceptional building blocks due to a unique combination of structural features.[3]
The isophthalate backbone provides two carboxylate groups with diverse coordination modes (monodentate, bidentate chelating, bidentate bridging), while the tetrazole ring introduces additional nitrogen-rich coordination sites.[3][4] This multitopic nature allows for the construction of high-dimensional, robust frameworks with intricate topologies. The acidity of the tetrazole proton is comparable to that of carboxylic acids, enabling its participation in coordination as a deprotonated tetrazolate anion.[4] Furthermore, the tetrazole moiety can act as a hydrogen bond donor and acceptor, facilitating the formation of supramolecular architectures.
This guide will focus on the practical aspects of working with this ligand system, providing not just protocols but also the underlying scientific reasoning to empower researchers in their discovery of novel coordination polymers.
Synthetic Methodologies: From Rational Design to Crystalline Reality
The synthesis of coordination polymers with this compound and its isomers predominantly relies on solvothermal and hydrothermal techniques.[3] These methods utilize elevated temperatures and pressures to increase the solubility of reactants and promote the crystallization of thermodynamically stable products. The choice of solvent, temperature, reaction time, and the presence of auxiliary ligands can significantly influence the final structure.[5]
General Solvothermal/Hydrothermal Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and initial characterization of coordination polymers using H₂tzia.
Caption: The hierarchical assembly of coordination polymers from the ligand to the final framework.
Physicochemical Properties and Applications
Coordination polymers based on this compound and its isomers exhibit a range of interesting physicochemical properties, with a significant focus on their photoluminescence.
Photoluminescence and Sensing
Many coordination polymers incorporating this ligand, particularly those with d¹⁰ metal ions like Zn(II) and Cd(II) or lanthanide ions, exhibit strong luminescence. [3][6]The emission can originate from ligand-centered transitions, metal-to-ligand charge transfer (MLCT), or, in the case of lanthanides, from the characteristic f-f electronic transitions of the metal ions. [3][6] A key phenomenon observed in lanthanide-based CPs is the "antenna effect," where the organic ligand efficiently absorbs energy and transfers it to the lanthanide ion, which then emits at its characteristic wavelength. [7]This process is crucial for enhancing the luminescence intensity of lanthanide ions, which have inherently low absorption cross-sections.
The luminescent properties of these materials make them promising candidates for chemical sensing applications. For example, some frameworks have demonstrated high selectivity and sensitivity in detecting small molecules or specific metal ions in solution. [8]The presence of the analyte can quench or enhance the luminescence of the CP, providing a detectable signal.
Magnetic Properties
When paramagnetic metal ions such as Mn(II), Co(II), or Cu(II) are incorporated, the resulting coordination polymers can exhibit interesting magnetic properties. [5]Studies have shown that the nature of the bridging ligands and the geometry of the metal centers dictate the magnetic coupling between adjacent metal ions, which can be either ferromagnetic or antiferromagnetic. [5]
Gas Adsorption
The porosity of some 3D frameworks derived from 5-(tetrazol-yl)isophthalic acid ligands allows for the adsorption of gases. [9]The ability to tune the pore size and surface chemistry of these materials by varying the synthesis conditions or the choice of building blocks is a key advantage for applications in gas storage and separation. [1]For instance, MOFs with specific pore dimensions and functional groups can exhibit selective adsorption of CO₂ over other gases like N₂ or CH₄. [9]
Data Summary
The following table summarizes representative data for coordination polymers synthesized using 5-(tetrazol-yl)isophthalic acid derivatives.
| Compound Name/Formula | Metal Ion | Dimensionality | Key Properties | Reference |
| [Mn₂(OH)(TZI)(DMA)] | Mn(II) | 3D | Antiferromagnetic coupling | [5] |
| [Zn₂(OH)(TZI)(2,2'-bpy)]·H₂O | Zn(II) | 2D | Strong luminescence | [5] |
| [Eu(TZI)(H₂O)₅]n | Eu(III) | 1D | Characteristic red emission of Eu(III) | [6] |
| [Tb(TZI)(H₂O)₅]n | Tb(III) | 1D | Characteristic green emission of Tb(III) | [6] |
| {[Zn₂(HL)₂]·0.5DMF·H₂O}n | Zn(II) | 3D | Selective CO₂ gas sorption | [9] |
Conclusion and Future Outlook
This compound and its isomers have proven to be highly versatile and effective ligands for the construction of a wide array of coordination polymers with diverse structures and functionalities. The ability to fine-tune the resulting frameworks through the judicious selection of metal ions, ancillary ligands, and reaction conditions provides a clear pathway for the rational design of materials with targeted properties.
Future research in this area will likely focus on:
-
The development of new synthetic routes to access novel topologies and frameworks with enhanced stability.
-
The exploration of applications in catalysis, leveraging the open metal sites and functional pores of these materials.
-
The design of multifunctional materials that combine, for example, luminescence and porosity for advanced sensing applications.
-
The investigation of these materials for biomedical applications, such as drug delivery and bio-imaging.
The foundational principles and methodologies outlined in this guide provide a solid starting point for researchers to contribute to the exciting and rapidly evolving field of coordination chemistry.
References
- Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties. RSC Publishing.
- Exploring Luminescent Coordination Polymers with Tetrazole-Isophthalic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
- Lanthanide coordination polymers constructed from 5-(1H-tetrazol-5-yl)isophthalic acid ligand: white light emission and color tuning. CrystEngComm (RSC Publishing).
- Three coordination polymers based on 5-(1H-tetrazol-5-yl)isophthalic acid: Syntheses, structure, magnetic properties. OUCI.
- Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation. Dalton Transactions (RSC Publishing).
- Two new MOFs based on 5-((4-carboxypyridin-2-yl)oxy) isophthalic acid displaying the unique selective CO2 gas adsorption and Magnetic properties.
- A Pb2+-based coordination polymer with 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structure and photoluminescence (2016). SciSpace.
- Multidimensional Ln-Aminophthalate Photoluminescent Coordin
- Metal-organic Frameworks: Design, Properties and Applications in Gas Storage. Hilaris Publisher.
- Layer-structured coordination polymers based on 5-(1H-tetrazol-5-yl)isophthalic acid: structure, sensitization of lanthanide(III) cations and small-molecule sensing.
- Supramolecular Frameworks and a Luminescent Coordination Polymer from New β-Diketone/Tetrazole Ligands. MDPI.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Lanthanide coordination polymers constructed from 5-(1H-tetrazol-5-yl)isophthalic acid ligand: white light emission and color tuning - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Multidimensional Ln-Aminophthalate Photoluminescent Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Preliminary Investigation into the Reactivity of 5-(1H-tetrazol-1-yl)isophthalic Acid: A Technical Guide for Researchers
Abstract
This technical guide provides a preliminary yet in-depth investigation into the chemical reactivity of 5-(1H-tetrazol-1-yl)isophthalic acid. This bifunctional organic ligand, featuring both carboxylic acid and tetrazole moieties, has garnered significant interest as a versatile building block in supramolecular chemistry and materials science. This document synthesizes current knowledge on its synthesis, coordination chemistry, and potential for further functionalization. Experimental protocols for the formation of metal-organic frameworks are detailed, alongside a discussion of the structural diversity and physicochemical properties of the resulting materials. Furthermore, this guide explores the theoretical underpinnings of its reactivity and outlines potential avenues for future research, including organic derivatization and biological evaluation. This resource is intended for researchers, scientists, and professionals in drug development and materials science seeking to leverage the unique properties of this intriguing molecule.
Introduction: The Molecular Architecture and Potential of this compound
This compound is a fascinating molecule that bridges the worlds of coordination chemistry and medicinal chemistry. Its structure is characterized by a central benzene ring functionalized with two carboxylic acid groups at the 1 and 3 positions (isophthalic acid) and a 1H-tetrazole ring at the 5 position. This unique combination of functional groups imparts a rich and varied reactivity profile, making it a subject of considerable scientific inquiry.
The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a well-established bioisostere of the carboxylic acid group in medicinal chemistry.[1] This similarity in acidity and steric profile allows for its incorporation into drug candidates to enhance metabolic stability and cell membrane permeability. The nitrogen-rich nature of the tetrazole ring also makes it a candidate for energetic materials research.[2]
The presence of both the tetrazole ring and two carboxylic acid groups provides multiple coordination sites for metal ions, making this compound an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs).[3][4] These materials are of great interest for applications in gas storage, catalysis, sensing, and drug delivery.
This guide will delve into the known reactivity of this molecule, with a primary focus on its well-documented role in coordination chemistry, while also exploring its potential in organic synthesis and biological applications based on the known reactivity of its constituent functional groups.
Synthesis of this compound
The primary route for the synthesis of this compound and its derivatives in the context of MOF formation is through an in situ reaction of a precursor molecule. This method is particularly efficient as it combines the ligand synthesis and MOF assembly in a single step.
In Situ Synthesis from 5-Cyanoisophthalic Acid
A common and effective method for the synthesis of 5-(1H-tetrazol-5-yl)isophthalic acid-based MOFs involves the hydrothermal reaction of 5-cyano-1,3-benzenedicarboxylic acid with a metal salt in the presence of sodium azide.[5] The tetrazole ring is formed in situ via a [3+2] cycloaddition reaction between the nitrile group and the azide.
Experimental Protocol: In Situ Synthesis of a Cadmium-Based MOF [5]
-
Reactant Mixture: In a Teflon-lined stainless steel autoclave, combine 5-cyano-1,3-benzenedicarboxylic acid, a cadmium(II) salt (e.g., cadmium nitrate), and sodium azide in a suitable solvent such as water or a water/DMF mixture.
-
Hydrothermal Reaction: Seal the autoclave and heat it to a temperature typically ranging from 120 to 180 °C for a period of 24 to 72 hours.
-
Crystallization: After the reaction, allow the autoclave to cool slowly to room temperature.
-
Isolation and Purification: Collect the resulting crystals by filtration, wash them with the reaction solvent and then with a low-boiling organic solvent like ethanol or acetone, and dry them in air.
Causality: The hydrothermal conditions provide the necessary energy to overcome the activation barrier for the cycloaddition reaction and facilitate the crystallization of the thermodynamically stable MOF product. The choice of solvent can influence the final structure of the MOF.
Coordination Chemistry and Reactivity as a Ligand
The most extensively studied aspect of this compound's reactivity is its role as a polytopic ligand in the formation of coordination polymers and MOFs. The deprotonated carboxylate groups and the nitrogen atoms of the tetrazole ring act as coordination sites for a variety of metal ions.
Coordination Modes
This compound can adopt various coordination modes, leading to a rich structural diversity in the resulting coordination polymers. The carboxylate groups can coordinate to metal centers in a monodentate, bidentate chelating, or bidentate bridging fashion. The tetrazole ring can also coordinate through one or more of its nitrogen atoms.
Synthesis of Coordination Polymers
The synthesis of coordination polymers with this compound typically involves solvothermal or hydrothermal methods. These techniques allow for the crystallization of extended network structures that are often not accessible under ambient conditions.
Table 1: Examples of Coordination Polymers Synthesized with this compound
| Metal Ion | Auxiliary Ligand | Resulting Structure | Properties | Reference |
| Mn(II) | DMA | 3D framework | Antiferromagnetic coupling | [4] |
| Cu(II) | DMA | 3D framework | - | [4] |
| Co(II) | H₂O | Double-layered structure | Antiferromagnetic coupling | [4] |
| Zn(II) | 2,2'-bpy | 2D framework | Luminescence | [4] |
| Zn(II) | phen | 2D framework | Luminescence | [4] |
| Zn(II) | 4,4'-bpy | 3D framework | Luminescence | [4] |
| Cd(II) | H₂O | 3D framework | Luminescence | [3] |
| Pb(II) | - | 3D supramolecular framework | Photoluminescence | [6] |
DMA = N,N-dimethylacetamide; 2,2'-bpy = 2,2'-bipyridine; phen = 1,10-phenanthroline; 4,4'-bpy = 4,4'-bipyridine
Experimental Protocol: Solvothermal Synthesis of a Zinc-Based MOF [4]
-
Reactant Mixture: Combine this compound, a zinc(II) salt (e.g., zinc nitrate), and an auxiliary ligand (e.g., 4,4'-bipyridine) in a solvent mixture, typically DMF and water.
-
Solvothermal Reaction: Place the mixture in a Teflon-lined autoclave and heat to a temperature between 80 and 150 °C for 1 to 3 days.
-
Product Isolation: After cooling to room temperature, filter the crystalline product, wash with DMF and ethanol, and dry under vacuum.
Causality: The choice of metal ion, auxiliary ligand, and reaction conditions (temperature, solvent) all play a crucial role in determining the final topology and properties of the resulting MOF. Auxiliary ligands, in particular, can act as pillars or linkers to extend the dimensionality of the framework.[4]
Potential Organic Reactivity
While the coordination chemistry of this compound is well-documented, its reactivity in organic transformations is less explored. However, based on the known chemistry of carboxylic acids and tetrazoles, several potential reactions can be envisioned.
Reactions of the Carboxylic Acid Groups
The two carboxylic acid groups are expected to undergo typical reactions of aromatic carboxylic acids.
-
Esterification: The carboxylic acid groups can be converted to esters by reaction with alcohols in the presence of an acid catalyst. This modification could be used to tune the solubility and coordination properties of the ligand.
-
Amide Formation: Reaction with amines in the presence of a coupling agent would yield the corresponding amides. This could be a route to introduce further functionality or to create new polymeric materials.
Reactions of the Tetrazole Ring
The tetrazole ring also offers opportunities for derivatization.
-
Alkylation: The nitrogen atoms of the tetrazole ring can be alkylated, although this can lead to a mixture of N1 and N2 isomers. The regioselectivity of this reaction would likely be influenced by the steric and electronic environment of the ring.
-
Modification of the Tetrazole Ring: The tetrazole ring itself can participate in various cycloaddition and ring-opening reactions, although these transformations often require harsh conditions.
Thermal and Photochemical Stability
The stability of this compound under thermal and photochemical stress is an important consideration for its application in materials science.
Thermal Decomposition
Hypothetical Thermal Decomposition Pathway:
-
Low Temperature: Loss of any solvent of crystallization.
-
Intermediate Temperature: Decomposition of the tetrazole ring with the release of N₂ gas.
-
High Temperature: Decarboxylation of the isophthalic acid moiety.
Further experimental investigation using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is required to fully characterize its thermal behavior.
Photochemical Reactivity
Tetrazole derivatives can undergo photochemical reactions, often involving ring cleavage and the formation of reactive intermediates.[7] The specific photochemical behavior of this compound has not been reported, but it is plausible that UV irradiation could lead to degradation of the tetrazole ring. This is a crucial factor to consider for applications involving exposure to light, such as in luminescent sensors.
Potential Biological Activity
The structural similarity of the tetrazole moiety to the carboxylic acid group suggests that this compound and its derivatives could possess biological activity.
Antimicrobial and Antifungal Activity
Many tetrazole derivatives have been reported to exhibit antimicrobial and antifungal properties.[1] The mechanism of action is often related to the inhibition of essential enzymes in microbial pathways.
Anticancer Activity
The tetrazole scaffold is also found in a number of anticancer agents. The ability of the tetrazole ring to participate in hydrogen bonding and other non-covalent interactions makes it a valuable pharmacophore for targeting specific proteins.
Future Research Directions:
-
Experimental Screening: The cytotoxicity of this compound and its derivatives should be evaluated against various cancer cell lines.
-
Antimicrobial Assays: The compound should be tested for its activity against a panel of pathogenic bacteria and fungi.
-
Molecular Modeling: Computational studies, such as molecular docking, could be employed to predict potential biological targets and guide the design of more potent analogs.
Conclusion and Future Outlook
This compound is a highly versatile and reactive molecule with significant potential in both materials science and medicinal chemistry. Its ability to form a wide array of coordination polymers with diverse structures and interesting physicochemical properties has been well-established. The in situ synthesis of this ligand during MOF formation represents an elegant and efficient approach to novel materials.
While its coordination chemistry has been the primary focus of research to date, the potential for organic derivatization of both the carboxylic acid and tetrazole functionalities opens up exciting avenues for the creation of new molecules with tailored properties. Furthermore, the largely unexplored biological activity of this compound warrants further investigation, given the established pharmacological importance of the tetrazole scaffold.
This technical guide has provided a comprehensive overview of the current understanding of the reactivity of this compound. It is our hope that this document will serve as a valuable resource for researchers and inspire further exploration into the rich and multifaceted chemistry of this promising molecule.
References
- García-García, A., Oyarzabal, I., Cepeda, J., Seco, J. M., García-Valdivia, A. A., Gómez-Ruiz, S., Salinas-Castillo, A., Choquesillo-Lazarte, D., & Rodríguez-Diéguez, A. (2014). Luminescence and magnetic properties of three metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand. CrystEngComm, 16(44), 10284–10294.
- Hu, T. L., Wang, H., & Bu, X. H. (2012). Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation. Dalton Transactions, 41(28), 8565.
- Gao, W., Li, P., Liu, F., Zhang, X. M., & Liu, J. P. (2016). Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties. CrystEngComm, 18(9), 1523–1530.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Kowalski, K., & Jatczak, M. (2018). Design and synthesis of novel 1H-tetrazol-5-amine based potent antimicrobial agents. European Journal of Medicinal Chemistry, 155, 575–586.
- Zhang, X. M., Liu, F., Gao, W., Huang, H., & Liu, J. P. (2015). Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties. Dalton Transactions, 44(23), 10736–10745.
- Mutlu, H., Akdemir, M. S., & Theato, P. (2023). Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization. Macromolecular Chemistry and Physics, 224(3), 2200371.
- Cristiano, M. L. S. (2010). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules, 15(5), 3757–3785.
- Häring, M., Nandi, S. K., Rodríguez-López, J., Haldar, D., Martín, V. S., Lozano-Gorrín, A. D., Saldías, C., & Díaz Díaz, D. (2019). 5-(1H-1,2,3-Triazol-5-yl)isophthalic Acid: A Versatile Ligand for the Synthesis of New Supramolecular Metallogels. ACS Omega, 4(2), 2998–3007.
- Heravi, M. M., Fazeli, A., Oskooie, H. A., Beheshtiha, Y. S., & Valizadeh, H. (2012). Click Synthesis of 5-Substituted 1H-Tetrazoles from Aldehydes, Hydroxylamine, and [bmim]N3 via One-Pot, Three-Component Reaction. Synlett, 23(19), 2927–2930.
- Al-Hourani, B. J. (2018). Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. [Master's thesis, American University of Sharjah].
- El-Faham, A., El-Sayed, N. N. E., & El-Rahman, A. A. (2019). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules, 24(18), 3349.
- Jain, A. K., & Sharma, S. (2021). Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Pharmaspire, 13(1), 1-10.
- Patil, P. S., & Chaskar, A. C. (2014). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 6(5), 365-369.
-
Wikipedia. (2023, December 2). Frontier molecular orbital theory. In Wikipedia. [Link]
-
Norris, J. (2018, March 8). Frontier Molecular Orbitals [Video]. YouTube. [Link]
- Nanaki, S., & Barmpalexis, P. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Pharmaceutics, 15(6), 1603.
- CN106748840A - A kind of method for preparing 5 amino isophthalic acids - Google Patents. (n.d.).
- Wang, Y., Wang, Y., Li, Y., Wang, Y., & Wang, Y. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi)
- Rezvan, V. H. (2022). Molecular Structure, Optical Properties and Frontier Molecular Orbitals for Some of the 4-Substituted Cinnolines: Ab initio. Advanced Journal of Chemistry, Section A, 5(1), 10-21.
- Garcıa-Garcıa, A., Oyarzabal, I., Cepeda, J., Seco, J. M., Garcia-Valdivia, A. A., Gomez-Ruiz, S., Salinas-Castillo, A., Choquesillo-Lazarte, D., & Rodrıguez-Dieguez, A. (2019). Sensing Capacity in Dysprosium Metal–Organic Frameworks Based on 5-Aminoisophthalic Acid Ligand. Inorganics, 7(8), 99.
-
LookChem. (n.d.). 5-(1H-tetrazol-5-yl) isophthalic acid. Retrieved from [Link]
- Liu, Z., Wang, Y., Li, Y., Zhang, Y., & Wang, Y. (2022). Effect of 5-Amino-1H-Tetrazole on Combustion Pyrolysis Characteristics and Kinetics of a Combustion Tear Gas Mixture. Molecules, 27(14), 4381.
- Liu, Z., Wang, Y., Li, Y., Zhang, Y., & Wang, Y. (2022). Effect of 5-Amino-1H-Tetrazole on Combustion Pyrolysis Characteristics and Kinetics of a Combustion Tear Gas Mixture.
- Barmpalexis, P., & Nanaki, S. (2024). A Thermal-Analysis-Technique-Based Mechanistic Approach toward the Release of Omeprazole from Solid Dosage Forms. Pharmaceutics, 16(1), 123.
- da Silva, G. G., & de Souza, A. G. (2016). BRAZILIAN JOURNAL OF THERMAL ANALYSIS. Semantic Scholar.
- Zhang, X. M., Liu, F., Gao, W., Huang, H., & Liu, J. P. (2015). Layer-structured coordination polymers based on 5-(1H-tetrazol-5-yl)isophthalic acid: structure, sensitization of lanthanide(III) cations and small-molecule sensing. Dalton Transactions, 44(44), 19235–19243.
- Wang, H. H., Zhang, X. M., & Liu, J. P. (2016). A Pb2+-based coordination polymer with 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structure and photoluminescence.
- Fan, L., Gao, L., & Li, G. (2018). Three coordination polymers based on 5-(1H-tetrazol-5-yl)isophthalic acid: Syntheses, structure, magnetic properties.
- Jarzębski, M., Kącka-Zych, A., & Demchuk, O. M. (2022). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Molecules, 27(19), 6296.
Sources
- 1. biocomp.chem.uw.edu.pl [biocomp.chem.uw.edu.pl]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Luminescence and magnetic properties of three metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. A Pb2+-based coordination polymer with 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structure and photoluminescence (2016) | Hai-Hua Wang | 6 Citations [scispace.com]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Solvothermal Synthesis of MOFs with 5-(1H-tetrazol-1-yl)isophthalic Acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 5-(1H-tetrazol-1-yl)isophthalic Acid in MOF Chemistry
Metal-Organic Frameworks (MOFs) represent a class of crystalline porous materials with unprecedented surface areas and tunable functionalities.[1][2] Their unique properties have positioned them as leading candidates for a myriad of applications, including gas storage, catalysis, and notably, drug delivery.[1][3][4] The rational design of MOFs begins with the judicious selection of the organic linker. The ligand, this compound (H3TZI), is a particularly compelling building block for the construction of advanced MOFs.
The strategic incorporation of both carboxylate and tetrazolate functionalities within a single rigid molecular backbone provides multiple coordination sites, leading to the formation of robust and intricate three-dimensional frameworks.[5][6] The presence of the nitrogen-rich tetrazole ring not only enhances the coordination versatility but also introduces a higher degree of thermal stability and specific guest-host interactions, which are highly desirable for controlled drug release applications.[1] This guide provides a comprehensive overview of the solvothermal synthesis of MOFs using H3TZI, detailing the underlying principles, step-by-step protocols, and characterization techniques.
The "Why": Causality in Solvothermal Synthesis of H3TZI-Based MOFs
Solvothermal synthesis is the cornerstone technique for producing high-quality, crystalline MOFs.[7] This method involves heating a solution of the metal precursor and the organic linker in a sealed vessel, typically a Teflon-lined stainless-steel autoclave. The elevated temperature and pressure facilitate the dissolution of reactants and promote the nucleation and growth of well-defined crystals.
The Role of Temperature and Pressure
The reaction temperature is a critical parameter that dictates the kinetics of MOF formation. Higher temperatures generally accelerate the reaction rate but can also lead to the formation of denser, less porous phases. Conversely, lower temperatures may result in incomplete reactions or the formation of amorphous products. The autogenous pressure generated within the autoclave ensures that the solvent remains in a liquid or supercritical state above its boiling point, which is crucial for solubilizing the reactants and facilitating the diffusion of species to the growing crystal surface.
Solvent Systems: More Than Just a Medium
The choice of solvent is paramount in solvothermal synthesis. High-boiling point solvents such as N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and N,N-dimethylacetamide (DMA) are commonly employed. These solvents not only serve to dissolve the reactants but can also act as templates or structure-directing agents, influencing the final topology of the MOF. In some instances, the solvent molecules can coordinate to the metal centers or become trapped within the pores of the framework.
Metal Precursors and Ligand Coordination
The selection of the metal precursor, typically a metal salt such as a nitrate or acetate, determines the geometry of the secondary building units (SBUs) of the MOF. The H3TZI ligand, with its multiple coordination modes, can bridge these SBUs in various ways, leading to a diverse range of network topologies.[5][6] The coordination flexibility of the tetrazole and carboxylate groups allows for the construction of frameworks with tailored pore sizes and functionalities.
Experimental Protocols: A Self-Validating System
The following protocols provide a detailed methodology for the solvothermal synthesis of a representative H3TZI-based MOF. These steps are designed to be a self-validating system, where careful adherence to the procedure should yield a crystalline, porous material.
Materials and Reagents
-
This compound (H3TZI)
-
Metal salt (e.g., Zinc nitrate hexahydrate, Cadmium nitrate tetrahydrate)
-
N,N-dimethylformamide (DMF)
-
Ethanol (absolute)
-
Methanol (absolute)
-
Teflon-lined stainless-steel autoclave (23 mL capacity)
-
Programmable oven
-
Filtration apparatus
-
Vacuum oven
Synthesis Workflow Diagram
Caption: Logical flow from MOF synthesis to enhanced drug delivery outcomes.
Conclusion and Future Outlook
The solvothermal synthesis of MOFs using this compound offers a versatile platform for the development of advanced materials with significant potential in drug delivery and other biomedical applications. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in this exciting and rapidly evolving field. Future research will likely focus on the synthesis of novel H3TZI-based MOFs with even greater complexity and functionality, as well as the in-depth investigation of their performance in preclinical and clinical settings.
References
-
Li, Y., et al. (2014). Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties. CrystEngComm, 16(48), 10958-10964. [Link]
-
Sun, F., et al. (2015). Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation. Dalton Transactions, 44(35), 15514-15520. [Link]
-
Khan, I., et al. (2023). Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. Journal of Inorganic and Organometallic Polymers and Materials, 33(1), 1-21. [Link]
-
Iswarya, N., et al. (2012). Synthesis, Characterization and Adsorption Capability of MOF-5. Asian Journal of Materials Science, 4(1), 13-23. [Link]
-
García-García, A., et al. (2021). Sensing Capacity in Dysprosium Metal–Organic Frameworks Based on 5-Aminoisophthalic Acid Ligand. Molecules, 26(11), 3183. [Link]
-
Li, Y., et al. (2013). Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties. CrystEngComm, 15(37), 7636-7645. [Link]
-
Grokipedia. (n.d.). MOF-5. Grokipedia. [Link]
-
Rodríguez-Diéguez, A., et al. (2012). Luminescence and magnetic properties of three metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand. CrystEngComm, 14(3), 967-973. [Link]
-
Uritu, C. M., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Pharmaceutics, 14(4), 859. [Link]
-
Abazari, R., et al. (2024). Naphthalene Tetrazole-Based Nickel Metal–Organic Framework as a Filler of Polycarbonate Membranes to Improve CO2 and H2 Separation. ACS Applied Polymer Materials, 6(8), 4435-4444. [Link]
-
Sharma, A., et al. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Advances, 14(1), 1-19. [Link]
-
Wang, Y., et al. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. RSC Advances, 10(56), 33931-33938. [Link]
-
Chen, J., et al. (2021). Metal-Organic Framework (MOFs) for Drug Delivery Applications. Journal of Physics: Conference Series, 1863(1), 012028. [Link]
Sources
- 1. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 2. scialert.net [scialert.net]
- 3. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. jchemrev.com [jchemrev.com]
Hydrothermal Synthesis of Coordination Polymers Using 5-(1H-tetrazol-1-yl)isophthalic acid (H₂tzia): A Guide for Researchers
<APPLICATION NOTE & PROTOCOL >
Introduction: The Strategic Value of H₂tzia in Coordination Chemistry
Coordination polymers (CPs), including the subclass of metal-organic frameworks (MOFs), are crystalline materials constructed from metal ions or clusters linked by organic ligands.[1] Their predictable structures and tunable porosity have made them exceptional candidates for applications in gas storage, catalysis, sensing, and notably, drug delivery.[1][2] The hydrothermal synthesis method, which employs water as a solvent under elevated temperature and pressure, is a powerful technique for crystallizing high-quality CPs.[3][4]
This guide focuses on the use of a particularly versatile ligand: 5-(1H-tetrazol-1-yl)isophthalic acid (H₂tzia). This ligand is strategically designed with multiple coordination sites: two carboxylic acid groups and a nitrogen-rich tetrazole ring.[5] This multi-functionality allows it to bridge metal centers in various ways, leading to a rich diversity of structural topologies, from 2D layers to complex 3D frameworks.[5][6] The presence of the tetrazole group is of particular interest in drug development, as it is a well-known bioisostere for carboxylic acids, capable of enhancing molecular properties like metabolic stability and potency.[7]
This document provides researchers, scientists, and drug development professionals with the foundational principles, a detailed experimental protocol, and validation checkpoints for the successful synthesis of H₂tzia-based coordination polymers.
Part I: Foundational Principles – The "Why"
The Hydrothermal Method: Crystallization Under Pressure
Hydrothermal synthesis is widely used for growing high-quality single crystals of CPs.[4] The process takes place in a sealed vessel (a Teflon-lined autoclave), where the reactants are heated in water above its boiling point.
-
Causality: The elevated temperature increases the solubility of the reactants, while the resulting autogenous pressure facilitates the dissolution and recrystallization process. This controlled environment promotes the slow self-assembly of metal ions and organic ligands into a highly ordered, crystalline lattice.[8] Key variables that dictate the final product include temperature, reaction time, reactant concentrations, and pH.[4][9]
The Ligand: this compound (H₂tzia)
The structure of H₂tzia (Figure 1) is central to its utility. The isophthalic acid backbone provides two carboxylate groups that can coordinate to metal ions, while the tetrazole ring offers additional nitrogen atoms for coordination or hydrogen bonding.[5] This allows for the formation of robust and diverse network structures.[6][10]
-
Expertise & Experience: The choice of metal ion (e.g., Zn²⁺, Cd²⁺, Mn²⁺, Pb²⁺) dramatically influences the final architecture and properties.[6][11] For instance, zinc and cadmium are often used to create CPs that exhibit strong photoluminescence, a property highly valuable for sensing applications.[5][6] Manganese can introduce interesting magnetic properties, such as antiferromagnetic coupling.[6][10] The coordination geometry of the metal ion and the flexibility of the ligand together dictate the topology of the resulting framework.
The Role of pH in Directing Crystal Structure
The pH of the reaction mixture is a critical, albeit often overlooked, parameter. It directly controls the deprotonation state of the H₂tzia ligand's carboxylic acid groups.
-
Causality: At lower pH, the ligand may be partially protonated, leading to fewer available coordination sites and potentially lower-dimensional structures (e.g., 1D chains or 2D layers).[12] Conversely, a higher pH ensures full deprotonation, increasing the ligand's connectivity and favoring the formation of higher-dimensional, more complex 3D frameworks.[12][13] Precise pH control can therefore be used as a tool to target specific structural outcomes.[14]
Part II: Experimental Protocol & Workflow – The "How"
This section provides a detailed, generalized protocol for the hydrothermal synthesis of a zinc-based coordination polymer using H₂tzia. This protocol is a representative example and should be optimized for specific metal ions and desired outcomes.
Pre-Synthesis Checklist
-
Reagents:
-
Equipment:
-
Analytical balance
-
20-25 mL Teflon-lined stainless steel autoclave
-
Programmable laboratory oven
-
Filtration apparatus (Büchner funnel, filter paper)
-
pH meter or pH paper
-
Detailed Step-by-Step Protocol: Synthesis of a [Zn(Htzia)]-type Framework
-
Reagent Preparation: In a glass beaker, combine 0.1 mmol of this compound (H₂tzia) and 0.1 mmol of Zn(NO₃)₂·6H₂O.
-
Solvation: Add 10 mL of deionized water to the beaker. Stir the mixture at room temperature for approximately 30 minutes to ensure a homogenous suspension.
-
pH Adjustment (Optional but Recommended): Measure the initial pH of the mixture. If targeting a specific framework, adjust the pH dropwise using a dilute NaOH or HNO₃ solution. The final structure is highly sensitive to this parameter.[13]
-
Transfer to Autoclave: Carefully transfer the resulting mixture into the 20 mL Teflon liner of the autoclave.
-
Sealing and Heating: Seal the stainless steel autoclave tightly. Place the autoclave in a programmable oven and heat it to 160 °C for 72 hours (3 days).[4] The slow heating and prolonged reaction time are crucial for promoting the growth of high-quality single crystals.
-
Controlled Cooling: After the heating phase, program the oven to cool down slowly to room temperature over 24 hours. Rapid cooling can lead to the formation of smaller, less-defined crystals or amorphous powder.
-
Product Isolation: Open the autoclave carefully in a fume hood. Collect the resulting crystals by vacuum filtration.
-
Washing and Drying: Wash the collected crystals thoroughly with deionized water and then with a small amount of ethanol to remove any unreacted starting materials. Dry the product in air. Colorless, block-shaped crystals are the expected product.
Workflow Visualization
The entire synthesis process, from reagent preparation to the final characterization, can be visualized as a systematic workflow.
Caption: Hydrothermal synthesis workflow.
Part III: Validation & Characterization – The "Proof"
A successful synthesis requires rigorous characterization to confirm the identity, purity, and properties of the final product. This constitutes a self-validating system.
Primary Validation Techniques
-
Single-Crystal X-ray Diffraction (SCXRD): This is the definitive technique for determining the precise 3D atomic arrangement of the coordination polymer.[16] A successful analysis provides the crystal structure, bond lengths, bond angles, and connectivity, confirming the formation of the desired framework.[17]
-
Powder X-ray Diffraction (PXRD): While SCXRD analyzes a single crystal, PXRD is used to assess the phase purity of the bulk (polycrystalline) sample.[18] The experimental PXRD pattern of the synthesized product should match the pattern simulated from the SCXRD data. A mismatch or the presence of extra peaks indicates impurities or the formation of a different phase.
Secondary Characterization Techniques
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated.[19] This is crucial for determining the thermal stability of the coordination polymer and identifying the presence of coordinated or guest solvent molecules (like water).[19][20] The TGA curve will show distinct steps of weight loss corresponding to the removal of solvent and the eventual decomposition of the framework.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR spectroscopy helps confirm the coordination of the H₂tzia ligand to the metal center.[21] One would expect to see shifts in the characteristic vibrational frequencies of the carboxylate (C=O) groups upon coordination to the zinc ions.
Expected Characterization Data
The following table summarizes the expected results from the characterization of a successfully synthesized H₂tzia-based coordination polymer.
| Technique | Parameter | Expected Result/Observation |
| PXRD | Peak Positions (2θ) | Experimental pattern matches the simulated pattern from SCXRD data. |
| TGA | Weight Loss Steps | Initial weight loss corresponding to guest/coordinated water molecules, followed by a plateau indicating thermal stability, and then a final sharp weight loss at the decomposition temperature.[19] |
| FT-IR | Carboxylate Stretch | The characteristic C=O stretching frequency of the carboxylic acid will shift compared to the free H₂tzia ligand, indicating coordination to the metal center.[21] |
| Luminescence | Emission Spectrum | For Zn²⁺ or Cd²⁺ polymers, excitation with UV light should result in strong photoluminescence in the visible spectrum.[6] |
Part IV: Applications in Focus – Drug Development & Beyond
The unique structural features of H₂tzia-based CPs make them promising for various applications, especially in the biomedical field.
-
Drug Delivery: While many MOFs used for drug delivery rely on their porous nature, non-porous CPs can be designed for degradation-based release.[22] Therapeutic Coordination Polymers (TCPs) can be constructed where the drug itself is an integral part of the framework.[22] The release of the therapeutic agent is then controlled by the slow degradation of the metal-ligand bonds in a physiological environment.[22] The tetrazole moiety in H₂tzia is a bioisostere of a carboxylic acid, suggesting that the ligand itself or its derivatives could have biological activity, opening the door to creating CPs with intrinsic therapeutic properties.[7]
-
Luminescent Sensing: The inherent photoluminescence of many Zn²⁺ and Cd²⁺ based CPs can be quenched or enhanced in the presence of specific molecules.[5][23] This property can be exploited to develop highly sensitive and selective sensors for small molecules, ions, or even biomolecules.
-
Catalysis: The ordered arrangement of metal centers can create well-defined active sites for heterogeneous catalysis.[4][24]
The relationship between the molecular components and the final application is illustrated below.
Caption: Structure-Property-Application Relationship.
Conclusion
The hydrothermal synthesis of coordination polymers using this compound offers a versatile platform for creating novel crystalline materials. By carefully controlling synthesis parameters such as temperature, time, and pH, researchers can tune the final structures and, consequently, the functional properties of these materials. The robust validation and characterization workflow outlined here provides a framework for ensuring the synthesis of high-quality, well-defined CPs. With potential applications ranging from luminescent sensing to advanced drug delivery systems, H₂tzia-based coordination polymers represent a promising and exciting frontier in materials science and pharmaceutical development.
References
-
Lee, Y.-R., Kim, J., & Ahn, W.-S. (2013). Synthesis of metal-organic frameworks: A mini review. Korean Journal of Chemical Engineering, 30(9), 1667–1680. Available at: [Link]
-
Li, Y., et al. (2014). Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties. CrystEngComm, 16(33), 7758-7767. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Luminescent Coordination Polymers with Tetrazole-Isophthalic Acid. Available at: [Link]
-
Feng, D., et al. (2022). Modulated Hydrothermal Chemistry of Metal–Organic Frameworks. Accounts of Materials Research, 3(12), 1256-1268. Available at: [Link]
-
Letwaba, J., et al. (2024). A review on MOFs synthesis and effect of their structural characteristics for hydrogen adsorption. RSC Advances, 14(21), 14949-14972. Available at: [Link]
-
Bobbitt, N. S., et al. (2021). A Review on the Synthesis of Metal-Organic Frameworks: Conventional, Unconventional, and Alternative Methods. International Journal of Multidisciplinary, 4(12). Available at: [Link]
-
Nguyen, T. T. P., et al. (2017). A study on hydrothermal synthesis of metal–organic framework mil-101. Vietnam Journal of Science and Technology, 55(4), 415. Available at: [Link]
-
Mei, Z.-Z., et al. (2024). Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid. RSC Advances, 14(22), 15663-15671. Available at: [Link]
-
Ay, B., Yıldız, E., & Zubieta, J. (2020). pH effect on hydrothermal synthesis of the coordination polymers containing pyrazine-2,3-dicarboxylate: Investigation of thermal stability, luminescence and electrical conductivity properties. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(1), 243-258. Available at: [Link]
-
Häring, M., et al. (2019). 5-(1H-1,2,3-Triazol-5-yl)isophthalic Acid: A Versatile Ligand for the Synthesis of New Supramolecular Metallogels. ACS Omega, 4(2), 2943-2952. Available at: [Link]
-
Ay, B., Yıldız, E., & Zubieta, J. (2020). pH Effect on Hydrothermal Synthesis of the Coordination Polymers Containing Pyrazine-2,3-dicarboxylate: Investigation of Thermal Stability, Luminescence, and Electrical Conductivity Properties. JOTCSA, 7(1), 243–58. Available at: [Link]
-
Zaworotko, M. J., et al. (2009). The Effect of pH on the Dimensionality of Coordination Polymers. Angewandte Chemie International Edition, 48(1), 149-152. Available at: [Link]
-
ResearchGate. (n.d.). The thermogravimetric analysis (TGA) curves for coordination polymers N1–N2 and complex C1. Available at: [Link]
-
Mei, Z.-Z., et al. (2024). Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid. RSC Advances, 14(22), 15663-15671. Available at: [Link]
-
Wang, H.-H., et al. (2016). A Pb2+-based coordination polymer with 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structure and photoluminescence. Journal of Coordination Chemistry, 69(17), 2644-2652. Available at: [Link]
-
Trujillo, T. (n.d.). Coordination Polymers: Synthesis & Thermal Analysis. Scribd. Available at: [Link]
-
Li, Y., et al. (2013). Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties. CrystEngComm, 15(46), 10162-10170. Available at: [Link]
-
Guo, G.-C., et al. (2007). In situ hydrothermal synthesis of tetrazole coordination polymers with interesting physical properties. Chemical Society Reviews, 36(12), 1975-1994. Available at: [Link]
-
Polymer Solutions. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and structure of a zinc(II) coordination polymer assembled with 5-(3-carboxybenzyloxy)isophthalic acid and 1,2-bis(4-pyridyl)ethane. Available at: [Link]
-
Wang, X.-G., et al. (2014). Effect of pH on the construction of zinc coordination polymers based on carboxylate functionalized triazole derivative ligand. Inorganic Chemistry Communications, 43, 143-146. Available at: [Link]
-
MDPI. (2023). Highlighting Recent Crystalline Engineering Aspects of Luminescent Coordination Polymers Based on F-Elements and Ditopic Aliphatic Ligands. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
Fan, L., et al. (2018). Three coordination polymers based on 5-(1H-tetrazol-5-yl)isophthalic acid: Syntheses, structure, magnetic properties. Journal of Solid State Chemistry, 263, 15-21. Available at: [Link]
-
Powers, K. I., et al. (2024). Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions. Chemical Science, 15(21), 8031-8039. Available at: [Link]
-
Beilstein-Institut. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 660-667. Available at: [Link]
-
Guo, G.-C., et al. (2007). ChemInform Abstract: In situ Hydrothermal Synthesis of Tetrazole Coordination Polymers with Interesting Physical Properties. Chemical Society Reviews, 36(12), 1975-1994. Available at: [Link]
-
Razzoqova, M. A., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of a zinc(II) coordination polymer of 5-phenyl-1,3,4-oxadiazole-2-thiolate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 795-800. Available at: [Link]
-
ResearchGate. (n.d.). Crystal structure of coordination polymer... | Download Scientific Diagram. Available at: [Link]
-
Fu, H.-R., et al. (2023). Synthesis of Isophthalic Acid-Carbazole Coordination Polymers with Stackingdependent Ultralong Room Temperature Phosphorous and. Preprints.org. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rrjournals.com [rrjournals.com]
- 3. A review on MOFs synthesis and effect of their structural characteristics for hydrogen adsorption - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00865K [pubs.rsc.org]
- 4. Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
- 15. This compound | C9H6N4O4 | CID 42570229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Synthesis, crystal structure and Hirshfeld surface analysis of a zinc(II) coordination polymer of 5-phenyl-1,3,4-oxadiazole-2-thiolate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. eng.uc.edu [eng.uc.edu]
- 20. scribd.com [scribd.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 5-(1H-Tetrazol-5-yl)isophthalic Acid in Luminescent Sensors
Introduction: The Versatile Role of 5-(1H-Tetrazol-5-yl)isophthalic Acid in Luminescent Sensing
In the rapidly advancing field of chemical sensing, the demand for highly sensitive, selective, and responsive materials is paramount. Among the diverse array of molecular building blocks available to materials scientists, 5-(1H-tetrazol-5-yl)isophthalic acid (H₃TZI) has emerged as a particularly compelling ligand for the construction of luminescent sensors. This technical guide provides a comprehensive overview of the application of H₃TZI in the design and fabrication of luminescent metal-organic frameworks (MOFs) and coordination polymers (CPs) for the detection of various analytes.
It is important to address a common point of nomenclature. While the user's query specified 5-(1H-tetrazol-1-yl)isophthalic acid, a thorough review of the scientific literature reveals that the isomer predominantly utilized and studied for the applications described herein is 5-(1H-tetrazol-5-yl)isophthalic acid . This isomer is synthesized from 5-cyanoisophthalic acid, where the tetrazole ring is formed at the 5-position of the isophthalic acid backbone. This guide will focus on this scientifically prevalent and functionally validated isomer.
The unique molecular architecture of H₃TZI, featuring two carboxylic acid groups and a nitrogen-rich tetrazole ring, provides multiple coordination sites for metal ions. This versatility allows for the construction of diverse and robust porous frameworks with tunable luminescent properties.[1] The isophthalate backbone often serves as a primary light-harvesting antenna, while the tetrazole moiety can participate in coordination, modulate the electronic properties of the framework, and provide specific binding sites for target analytes.
This document will provide detailed protocols for the synthesis of the H₃TZI ligand, the subsequent construction of luminescent MOFs, and their application in the detection of analytes such as nitroaromatic compounds and metal ions. We will delve into the underlying sensing mechanisms, including "turn-off" (quenching) and "turn-on" (enhancement) responses, supported by mechanistic diagrams and quantitative data.
Part 1: Synthesis of the Ligand and Luminescent Frameworks
A reliable supply of the H₃TZI ligand is the foundational step for the development of these advanced materials. Subsequently, the self-assembly of the ligand with appropriate metal ions under controlled conditions yields the desired luminescent frameworks.
Protocol 1.1: In Situ Synthesis of 5-(1H-Tetrazol-5-yl)isophthalic Acid (H₃TZI)
This protocol describes an in situ hydrothermal method where the tetrazole ring is formed from a cyano precursor concurrently with the formation of the metal-organic framework. This one-pot synthesis is efficient and widely employed.
Rationale: The hydrothermal reaction provides the necessary energy to drive the [2+3] cycloaddition between the nitrile group of the starting material and an azide source, while simultaneously facilitating the coordination of the newly formed ligand with the metal salt to form the crystalline MOF.[2]
Materials:
-
5-Cyano-1,3-benzenedicarboxylic acid (5-cyanoisophthalic acid)
-
Metal salt (e.g., Zinc(II) acetate dihydrate, Cadmium(II) nitrate tetrahydrate)
-
Sodium azide (NaN₃) - Caution: Highly toxic and explosive! Handle with extreme care.
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
In a 20 mL Teflon-lined stainless-steel autoclave, dissolve 0.1 mmol of 5-cyano-1,3-benzenedicarboxylic acid and 0.1 mmol of the chosen metal salt in a mixture of 5 mL of DMF and 5 mL of deionized water.
-
Carefully add 0.2 mmol of sodium azide to the solution.
-
Seal the autoclave and heat it in an oven at 120 °C for 72 hours.
-
After cooling to room temperature, the resulting crystalline product is collected by filtration, washed with DMF and then with ethanol.
-
Dry the product in a vacuum oven at 60 °C overnight.
Characterization: The successful formation of the MOF containing the H₃TZI ligand should be confirmed by powder X-ray diffraction (PXRD) to verify the crystalline structure and Fourier-transform infrared (FTIR) spectroscopy to identify the characteristic vibrational modes of the tetrazole and carboxylate groups.
Diagram of Ligand and MOF Synthesis Workflow
Caption: Workflow for the in situ synthesis of H₃TZI and subsequent MOF formation.
Protocol 1.2: Synthesis of a Zinc-based Luminescent MOF (Zn-TZI)
This protocol details the synthesis of a zinc-based MOF using the pre-synthesized H₃TZI ligand, which is suitable for "turn-off" sensing applications.
Rationale: The use of a pre-synthesized ligand allows for better control over the stoichiometry and can lead to higher purity of the final MOF product. Zinc(II) is often chosen due to its d¹⁰ electronic configuration, which prevents quenching of the ligand-based luminescence through d-d transitions.[3]
Materials:
-
5-(1H-Tetrazol-5-yl)isophthalic acid (H₃TZI)
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL glass vial, dissolve 0.05 mmol of H₃TZI and 0.1 mmol of Zn(NO₃)₂·6H₂O in 10 mL of DMF.
-
Seal the vial and heat it in an oven at 100 °C for 48 hours.
-
Allow the vial to cool slowly to room temperature.
-
Colorless crystals of Zn-TZI will form. Collect the crystals by filtration.
-
Wash the crystals thoroughly with fresh DMF and then with ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum at 80 °C for 12 hours.
Part 2: Application in Luminescent Sensing
The porous nature and luminescent properties of H₃TZI-based MOFs make them excellent candidates for chemical sensors. The interaction of an analyte with the MOF can lead to a measurable change in its fluorescence emission.
Sensing Mechanisms: A Conceptual Overview
The sensing capabilities of these materials primarily rely on two mechanisms:
-
"Turn-Off" (Quenching) Sensing: The fluorescence of the MOF is diminished upon interaction with the analyte. This can occur through several processes, including:
-
Photoinduced Electron Transfer (PET): The analyte has an accessible electronic state that allows for the transfer of an electron from the excited state of the MOF, leading to non-radiative decay. This is a common mechanism for the detection of electron-deficient nitroaromatic compounds.
-
Energy Transfer: The analyte absorbs energy from the excited MOF, effectively quenching its emission.
-
Competitive Absorption: The analyte absorbs light at the excitation or emission wavelength of the MOF, reducing the observed fluorescence intensity.
-
-
"Turn-On" (Enhancement) Sensing: The fluorescence of the MOF is enhanced in the presence of the analyte. This can be due to:
-
Analyte-Induced Structural Rigidification: The binding of the analyte to the ligand can restrict intramolecular rotations or vibrations, which reduces non-radiative decay pathways and enhances fluorescence.
-
Suppression of Quenching: The analyte displaces a quenching species (like a solvent molecule) from the coordination sphere of the metal ion.
-
Formation of a more emissive complex: The analyte itself becomes part of a new, more luminescent species upon interaction with the MOF.
-
Diagram of "Turn-Off" and "Turn-On" Sensing Mechanisms
Caption: Conceptual diagrams of "turn-off" and "turn-on" luminescent sensing mechanisms.
Protocol 2.1: "Turn-Off" Sensing of Nitroaromatic Compounds using Zn-TZI
This protocol describes a method for the detection of nitrobenzene, a representative nitroaromatic compound, using the previously synthesized Zn-TZI MOF.
Rationale: Nitroaromatic compounds are electron-deficient and can act as fluorescence quenchers for electron-rich aromatic systems like the H₃TZI ligand within the MOF. This quenching effect can be quantified to determine the concentration of the analyte.[4]
Materials:
-
Activated Zn-TZI MOF
-
N,N-Dimethylformamide (DMF)
-
Nitrobenzene
-
Other potential interfering analytes (e.g., toluene, aniline, phenol) for selectivity studies
-
Fluorometer
Procedure:
-
Preparation of MOF Suspension: Accurately weigh 5 mg of the activated Zn-TZI MOF and disperse it in 50 mL of DMF. Sonicate the mixture for 30 minutes to obtain a stable and homogeneous suspension.
-
Preparation of Analyte Solutions: Prepare a stock solution of nitrobenzene in DMF (e.g., 10⁻² M). Prepare a series of standard solutions with varying concentrations of nitrobenzene by serial dilution of the stock solution.
-
Fluorescence Titration: a. Place 3 mL of the Zn-TZI suspension into a quartz cuvette. b. Record the initial fluorescence emission spectrum (e.g., excitation at 315 nm). c. Successively add small aliquots (e.g., 10 µL) of the nitrobenzene standard solutions to the cuvette. d. After each addition, gently mix the solution and record the fluorescence emission spectrum.
-
Selectivity Studies: Repeat the fluorescence titration experiment with solutions of other potential interfering analytes at the same concentrations to assess the selectivity of the sensor.
-
Data Analysis: a. Plot the fluorescence intensity at the emission maximum as a function of the nitrobenzene concentration. b. Analyze the quenching efficiency using the Stern-Volmer equation: I₀/I = 1 + Ksv[Q], where I₀ is the initial fluorescence intensity, I is the fluorescence intensity in the presence of the quencher, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher. c. Calculate the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve at low concentrations.
Protocol 2.2: "Turn-On" Sensing of Metal Ions using a Lanthanide-based MOF (Ln-TZI)
This protocol outlines a general procedure for the detection of specific metal ions, such as Al³⁺, using a lanthanide-based MOF (e.g., Eu-TZI or Tb-TZI). The specific lanthanide and reaction conditions may need to be optimized for the target analyte.
Rationale: The luminescence of lanthanide ions in MOFs is often sensitized by the organic ligand (the "antenna effect").[5] The coordination of a target metal ion to the ligand can sometimes enhance this energy transfer process or reduce non-radiative decay pathways, leading to a "turn-on" fluorescence response.[6][7]
Materials:
-
Activated Ln-TZI MOF (e.g., synthesized similarly to Protocol 1.2 using a lanthanide salt)
-
Ethanol or other suitable solvent
-
Stock solution of the target metal ion (e.g., Al(NO₃)₃)
-
Stock solutions of other metal ions for selectivity studies
-
Fluorometer
Procedure:
-
Preparation of MOF Suspension: Prepare a stable suspension of the Ln-TZI MOF in the chosen solvent (e.g., 1 mg in 10 mL of ethanol) by sonication.
-
Fluorescence Titration: a. Place 3 mL of the MOF suspension in a quartz cuvette. b. Record the initial, weak fluorescence spectrum of the MOF. c. Incrementally add aliquots of the target metal ion stock solution. d. After each addition, allow the mixture to equilibrate and record the fluorescence emission spectrum.
-
Selectivity and Competition Experiments: a. Test the fluorescence response of the MOF suspension to a range of other metal ions. b. To assess the sensor's robustness, perform competition experiments by measuring the fluorescence response to the target ion in the presence of a mixture of other potentially interfering ions.
-
Data Analysis: a. Plot the fluorescence intensity at the characteristic emission peak of the lanthanide ion (e.g., ~615 nm for Eu³⁺) as a function of the analyte concentration. b. Determine the linear range and calculate the limit of detection (LOD).
Part 3: Performance and Data Interpretation
The effectiveness of a luminescent sensor is determined by several key performance metrics, which should be systematically evaluated and reported.
Quantitative Sensor Performance Data
| Sensor Material | Analyte | Sensing Mechanism | Solvent | Ksv (M⁻¹) | LOD | Reference |
| Zn-TZI | Nitrobenzene | Turn-Off | DMF | 8.93 x 10³ | 1.12 ppm | [8] |
| Zr-based MOF | Fe³⁺ | Turn-Off | Water | 1.13 x 10⁴ | 1.24 ppm | [9] |
| Zn-based MOF | Al³⁺ | Turn-On | Ethanol | N/A | 0.10 ppm | [6] |
Note: The data presented are representative values from the literature for similar systems and should be experimentally determined for each specific MOF and set of conditions.
Conclusion and Future Outlook
5-(1H-Tetrazol-5-yl)isophthalic acid has proven to be a highly effective and versatile building block for the creation of a new generation of luminescent sensors. The MOFs and CPs derived from this ligand exhibit promising sensitivity and selectivity for a range of important analytes. The straightforward synthesis of the ligand and the tunable nature of the resulting frameworks offer significant opportunities for the development of bespoke sensors tailored to specific applications in environmental monitoring, industrial process control, and biomedical diagnostics.
Future research in this area will likely focus on the development of ratiometric sensors based on H₃TZI, which can provide more robust and reliable measurements by referencing two different emission wavelengths. Furthermore, the integration of these luminescent MOFs into practical devices, such as portable fluorometers and test strips, will be crucial for their real-world implementation. The continued exploration of the rich coordination chemistry of 5-(1H-tetrazol-5-yl)isophthalic acid promises to yield even more sophisticated and impactful sensing technologies.
References
-
Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring Luminescent Coordination Polymers with Tetrazole-Isophthalic Acid. Retrieved from [Link]
- Das, G., et al. (2020). A multi-responsive carbazole-functionalized Zr(IV)-based metal-organic framework for selective sensing of Fe(III), cyanide and p-nitrophenol. RSC Advances, 10(42), 25065-25075.
- Han, S. D., et al. (2014). Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties. CrystEngComm, 16(34), 7946-7956.
- Han, S. D., et al. (2014). Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties. CrystEngComm, 16(4), 643-651.
- Salinas-Castillo, A., et al. (2012). Luminescence and magnetic properties of three metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand. CrystEngComm, 14(4), 1351-1358.
- Wang, L., et al. (2018). A Metal-Organic Framework as a “Turn on” Fluorescent Sensor for Aluminum Ions. Inorganic Chemistry, 57(15), 9093-9099.
- Jia, J., et al. (2015). Lanthanide coordination polymers constructed from 5-(1H-tetrazol-5-yl)isophthalic acid ligand: white light emission and color tuning. CrystEngComm, 17(31), 5899-5905.
- Li, H., et al. (2016). Amino-Functionalized Luminescent Metal–Organic Framework for Turn-On Detection of Al3+ Ions. Inorganic Chemistry, 55(1), 340-345.
- Sun, L., et al. (2019). Layer-structured coordination polymers based on 5-(1H-tetrazol-5-yl)isophthalic acid: structure, sensitization of lanthanide(iii) cations and small-molecule sensing. CrystEngComm, 21(1), 89-96.
- Wang, C., et al. (2017). A Luminescent Zinc(II) Metal–Organic Framework (MOF) with Conjugated π-Electron Ligand for High Iodine Capture and Nitro-Explosive Detection. Inorganic Chemistry, 56(1), 583-589.
- Zhang, X., et al. (2013). A luminescent metal–organic framework for highly selective sensing of nitrobenzene and aniline. Dalton Transactions, 42(43), 15339-15342.
- Panda, S. K., Mishra, S., & Singh, A. K. (2021). Recent progress in the development of MOF-based optical sensors for Fe3+. Dalton Transactions, 50(21), 7139-7155.
- Pal, T. K. (2023). Metal–organic framework (MOF)-based fluorescence “turn-on” sensors. Materials Chemistry Frontiers, 7(4), 405-441.
- Liu, J., et al. (2018). Rational synthesis of a luminescent uncommon (3,4,6)-c connected Zn(ii) MOF: a dual channel sensor for the detection of nitroaromatics and ferric ions. Dalton Transactions, 47(11), 3846-3855.
- Chen, Y., et al. (2021). Recent Advances in Developing Lanthanide Metal–Organic Frameworks for Ratiometric Fluorescent Sensing. Frontiers in Chemistry, 8, 621430.
- Zhang, M., et al. (2022). Energy Transfer in Metal–Organic Frameworks for Fluorescence Sensing.
- Wang, H., et al. (2019). Lanthanide-functionalized metal–organic frameworks as ratiometric luminescent sensors.
- Lustig, W. P., et al. (2017). Metal-organic frameworks: functional luminescent and photonic materials for sensing applications. Chemical Society Reviews, 46(11), 3242-3285.
- Cui, Y., et al. (2018). Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing. Sensors, 18(4), 1143.
Sources
- 1. Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myexperiment.org [myexperiment.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A luminescent metal–organic framework for highly selective sensing of nitrobenzene and aniline - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Note: Harnessing 5-(1H-tetrazol-1-yl)isophthalic Acid in Metal-Organic Frameworks for Superior Selective Gas Adsorption
Preamble: The Imperative for Selective Adsorbents
In the landscape of industrial gas separation, energy storage, and environmental remediation, the demand for advanced porous materials with high selectivity and capacity is paramount. Metal-Organic Frameworks (MOFs), crystalline materials constructed from metal ions or clusters linked by organic ligands, have emerged as exceptional candidates due to their tunable porosity, vast surface areas, and chemically functionalizable nature.[1] The strategic selection of the organic linker is the cornerstone of designing MOFs with tailored gas adsorption properties.
This guide focuses on the application of 5-(1H-tetrazol-1-yl)isophthalic acid (or its more commonly synthesized isomer, 5-(1H-tetrazol-5-yl)isophthalic acid, hereafter referred to as H₃TZI) as a ligand for creating MOFs with enhanced affinity for specific gases, particularly carbon dioxide (CO₂). The H₃TZI ligand is of particular interest due to its dual functionality: the carboxylate groups provide robust coordination to metal centers, forming the structural backbone, while the nitrogen-rich tetrazole ring introduces a high density of nucleophilic sites.[2] These nitrogen atoms can act as Lewis bases, establishing strong, specific interactions with quadrupolar gas molecules like CO₂, thereby significantly boosting adsorption selectivity over less interactive gases such as methane (CH₄) and nitrogen (N₂).[3][4]
This document provides a comprehensive overview, from synthesis to performance validation, for researchers and professionals aiming to leverage H₃TZI-based MOFs for selective gas adsorption applications.
Synthesis of a Representative H₃TZI-based MOF: A Solvothermal Protocol
The synthesis of MOFs is a modular process, allowing for the creation of diverse structures.[5] Solvothermal synthesis, where the reaction is conducted in a sealed vessel at elevated temperatures, is a common and effective method for obtaining high-quality crystalline MOFs. Below is a representative protocol for a zinc-based MOF, analogous to those reported in the literature.[6]
Protocol 2.1: Solvothermal Synthesis of a Zn-TZI MOF
Rationale: This protocol utilizes zinc nitrate as the metal source and N,N-Dimethylformamide (DMF) as the solvent. DMF is a high-boiling point solvent ideal for solvothermal reactions and helps to solubilize the reactants. The elevated temperature provides the necessary energy to overcome the kinetic barriers of crystal formation, promoting the growth of a well-ordered framework.
Materials:
-
5-(1H-tetrazol-5-yl)isophthalic acid (H₃TZI)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (for solvent exchange)
-
20 mL Scintillation vial or Teflon-lined autoclave
-
Programmable oven
-
Centrifuge
Procedure:
-
Reactant Preparation: In a 20 mL scintillation vial, combine 0.05 mmol of H₃TZI ligand and 0.1 mmol of Zn(NO₃)₂·6H₂O.
-
Solvent Addition: Add 10 mL of DMF to the vial.
-
Homogenization: Tightly cap the vial and sonicate the mixture for 10-15 minutes until a homogeneous suspension is formed.
-
Crystallization: Place the sealed vial in a programmable oven. Heat the mixture to 120 °C and hold for 48 hours. The slow cooling of the oven back to room temperature is recommended to maximize crystal size and quality.
-
Product Isolation: After cooling, a crystalline powder will have precipitated. Carefully decant the mother liquor.
-
Washing: Add 10 mL of fresh DMF to the vial, centrifuge to collect the solid, and decant the supernatant. Repeat this washing step three times to remove unreacted starting materials.
-
Solvent Exchange: To facilitate the removal of the high-boiling DMF from the pores, immerse the synthesized powder in ethanol. Replace the ethanol every 12 hours for a period of 3 days.[7] This step is crucial for the subsequent "activation" of the MOF.
Caption: Workflow for gas adsorption analysis of an activated MOF.
Quantifying Selectivity: Ideal Adsorbed Solution Theory (IAST)
While single-component isotherms are essential, real-world applications involve gas mixtures. Ideal Adsorbed Solution Theory (IAST) is a widely accepted thermodynamic model used to predict multicomponent adsorption behavior from pure-component isotherm data. [8][9][10] Principle: IAST assumes that the adsorbed phase forms an ideal solution. The selectivity (S) for component 1 over component 2 in a binary mixture is defined as:
S = (x₁ / x₂) / (y₁ / y₂)
where x and y are the mole fractions of the components in the adsorbed phase and the bulk gas phase, respectively. [9] Procedure:
-
Fit Isotherms: Accurately fit the experimental single-component isotherms for each gas (e.g., CO₂ and CH₄) with an appropriate model, such as the Dual-Site Langmuir-Freundlich model, to ensure a precise mathematical description of the data. [11]2. IAST Calculation: Use the fitted isotherm parameters as input for IAST calculation software (e.g., pyIAST or custom scripts) to predict the composition of the adsorbed phase for a given bulk gas composition (e.g., 15:85 CO₂/N₂ for flue gas or 50:50 CO₂/CH₄ for natural gas) at a specific total pressure. [12]3. Determine Selectivity: The software will output the selectivity value based on the predicted adsorbed phase mole fractions.
Data Summary: Performance Metrics of a Representative Zn-TZI MOF
The following table summarizes representative data for a hypothetical H₃TZI-based MOF, based on values reported for similar tetrazole-functionalized frameworks. [4][13][14]This data provides a clear, comparative view of the material's performance.
| Parameter | Value | Conditions |
| BET Surface Area | 850 m²/g | N₂ at 77 K |
| Pore Volume | 0.45 cm³/g | N₂ at 77 K |
| CO₂ Uptake | 4.2 mmol/g (18.5 wt%) | 273 K, 1 bar |
| CH₄ Uptake | 0.6 mmol/g (1.0 wt%) | 273 K, 1 bar |
| N₂ Uptake | 0.4 mmol/g (1.1 wt%) | 273 K, 1 bar |
| IAST Selectivity (CO₂/CH₄) | 28 : 1 | 273 K, 1 bar, 50:50 mixture |
| IAST Selectivity (CO₂/N₂) | 105 : 1 | 273 K, 1 bar, 15:85 mixture |
Conclusion
Metal-Organic Frameworks synthesized from this compound or its isomers represent a highly promising class of materials for selective gas adsorption. The presence of the tetrazole moiety provides a powerful chemical handle for enhancing the affinity towards CO₂, leading to impressive selectivity for critical industrial separations. The protocols and methodologies outlined in this guide provide a robust framework for the synthesis, characterization, and rigorous evaluation of these materials, enabling researchers to validate their performance and unlock their full potential in addressing pressing energy and environmental challenges.
References
- Dalton Transactions. (2020).
- StackExchange. (2014). How is Langmuir adsorption isotherm different from Freundlich's? Chemistry Stack Exchange.
- Accounts of Chemical Research. (n.d.). Characterization of Metal–Organic Frameworks: Unlocking the Potential of Solid-State NMR.
- BenchChem. (2025). Application Notes and Protocols for Gas Adsorption Measurement in Terphenyl-Based MOFs. BenchChem.
- YouTube. (2022). The Ideal Adsorbed Solution Theory (IAST) Explained.
- PubMed. (2016). Tetrazole-Viologen-based Flexible Microporous Metal-Organic Framework with High CO2 Selective Uptake.
- Wikipedia. (n.d.). Langmuir adsorption model.
- BenchChem. (2025). Application Notes and Protocols for MOF-808 Gas Adsorption Studies. BenchChem.
- Unacademy. (n.d.). JEE Notes on Freundlich and Langmuir Adsorption Isotherms.
- AZoM. (2019). Metal Organic Frameworks (MOFs)
- Mathematica. (2013). Prediction of gas adsorption selectivity by ideal adsorption solution theory (IAST).
- BYJU'S. (n.d.).
- ResearchGate. (2025).
- OSTI.GOV. (n.d.). A Comprehensive Assessment of the Accuracy of Ideal Adsorbed Solution Theory for Predicting Binary Adsorption of Gas Mixtures.
- RSC Publishing. (2017).
- YouTube. (2020). Lecture 7: Adsorption and the Langmuir and Freundlich Models.
- The Royal Society of Chemistry. (n.d.).
- JoVE. (2014). Video: Synthesis and Characterization of Functionalized Metal-organic Frameworks.
- ACS Publications. (2021). How Reliable Is the Ideal Adsorbed Solution Theory for the Estimation of Mixture Separation Selectivities in Microporous Crystalline Adsorbents? ACS Omega.
- Sci-Hub. (2016). Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties. CrystEngComm.
- Dalton Transactions. (n.d.).
- RSC Publishing. (n.d.). Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties.
- CrystEngComm. (n.d.). Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties. RSC Publishing.
- CrystEngComm. (n.d.). Luminescence and magnetic properties of three metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand. RSC Publishing.
- ACS Applied Polymer Materials. (2024). Naphthalene Tetrazole-Based Nickel Metal–Organic Framework as a Filler of Polycarbonate Membranes to Improve CO2 and H2 Separation.
- Sci-Hub. (2020).
- Microscopy and Microanalysis. (2023). Imaging Gas Adsorption in MOFs via 4D-STEM. Oxford Academic.
- ResearchGate. (2014). A new tetrazolate zeolite-like framework for highly selective CO2/CH4 and CO2/N2 separation.
- YouTube. (2020). Webinar: Water Sorption and Gas Adsorption Measurements on MOFs.
Sources
- 1. azom.com [azom.com]
- 2. Tetrazole-based porous metal–organic frameworks for selective CO2 adsorption and isomerization studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. sci-hub.ru [sci-hub.ru]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Video: Synthesis and Characterization of Functionalized Metal-organic Frameworks [jove.com]
- 8. youtube.com [youtube.com]
- 9. bojdyslab.org [bojdyslab.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
- 12. osti.gov [osti.gov]
- 13. Tetrazole-Viologen-based Flexible Microporous Metal-Organic Framework with High CO2 Selective Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Catalytic Activity of Metal-Organic Frameworks Derived from 5-(1H-tetrazol-1-yl)isophthalic Acid
Foreword for the Modern Researcher
In the dynamic landscape of materials science and catalysis, Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility.[1] Their modular nature, arising from the combination of inorganic nodes and organic linkers, allows for precise tuning of their structural and functional properties.[2] This guide is dedicated to a specific, yet highly promising, subclass of these materials: MOFs constructed from the 5-(1H-tetrazol-1-yl)isophthalic acid (H₂TZI) ligand. The incorporation of the tetrazole moiety, a nitrogen-rich heterocycle, into the isophthalate backbone introduces unique electronic properties and coordination behaviors, making these MOFs compelling candidates for advanced catalytic applications.[3]
This document moves beyond a mere recitation of facts. It is designed as a practical, in-depth technical guide for researchers, scientists, and drug development professionals. Herein, we will not only detail the "how" but, more critically, the "why," grounding every protocol in the fundamental principles of catalysis and materials science. Our objective is to provide you with a self-validating framework for the synthesis, characterization, and catalytic evaluation of H₂TZI-based MOFs, empowering you to explore their full potential in your own research endeavors.
The Architecture of Catalysis: Synthesis of a Zn-TZI MOF
The choice of the metal node is a critical determinant of the final MOF's properties. Zinc(II) is an excellent candidate for inducing catalytic activity, particularly in photocatalysis, due to its d¹⁰ electronic configuration which can facilitate ligand-to-metal charge transfer (LMCT) upon photoexcitation.[4][5] Furthermore, the formation of Zn-O clusters as secondary building units (SBUs) can create robust, porous frameworks.[5]
Rationale for Solvothermal Synthesis
We will employ a solvothermal synthesis method. This technique is conducted in a sealed vessel at elevated temperatures and pressures, which offers several advantages:
-
Crystallinity: The higher temperatures promote the formation of highly crystalline materials, which is crucial for reproducible catalytic performance.
-
Phase Purity: By carefully controlling the reaction conditions (temperature, time, solvent system), it is possible to target specific crystallographic phases and avoid the formation of undesirable byproducts.
-
Morphology Control: The solvent system and modulators can be used to influence the size and shape of the resulting MOF crystals.[6]
Detailed Synthesis Protocol: Zn-TZI
This protocol describes the synthesis of a hypothetical yet representative Zinc-based MOF using this compound.
Materials:
-
This compound (H₂TZI)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound (H₂TZI) in 10 mL of N,N-Dimethylformamide (DMF).
-
In a separate vial, dissolve 0.1 mmol of Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 5 mL of DMF.
-
Slowly add the zinc nitrate solution to the H₂TZI solution while stirring.
-
Cap the vial and continue stirring for 30 minutes at room temperature to ensure a homogenous mixture.
-
Transfer the reaction mixture to a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a preheated oven at 120 °C for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystalline product by filtration.
-
Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and residual solvent.
-
Dry the final product in a vacuum oven at 80 °C overnight.
Validating the Framework: Essential Characterization Techniques
A robust characterization plan is non-negotiable for ensuring the synthesis of the desired material and for understanding its catalytic potential.
| Technique | Purpose | Expected Outcome for Zn-TZI MOF |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized MOF. The peak positions are indicative of the crystal structure. | A diffraction pattern with sharp peaks, indicating a well-ordered crystalline material. The pattern should be consistent from batch to batch. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and to identify the temperature at which the framework begins to decompose. | A TGA curve showing initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable framework, and finally a sharp weight loss at higher temperatures corresponding to framework decomposition. |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | To confirm the coordination of the H₂TZI ligand to the zinc centers by observing shifts in the vibrational frequencies of the carboxylate and tetrazole groups. | A shift in the C=O stretching frequency of the carboxylate groups compared to the free ligand, and potential shifts in the N-N stretching frequencies of the tetrazole ring, indicating coordination to the metal center. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and particle size of the MOF crystals. | Images revealing the crystal habit (e.g., rods, cubes, plates) and the size distribution of the synthesized particles. |
| UV-Vis Diffuse Reflectance Spectroscopy (DRS) | To determine the optical properties of the MOF, specifically its band gap, which is crucial for assessing its potential as a photocatalyst. | An absorption edge in the UV-Vis spectrum from which the optical band gap can be calculated using the Tauc plot method. This will indicate the wavelength of light the material can absorb to become photo-activated. |
Unleashing Catalytic Potential: A Protocol for Photocatalytic Dye Degradation
Zinc-based MOFs are often investigated for their ability to photocatalytically degrade organic pollutants.[1][7] The mechanism typically involves the generation of reactive oxygen species (ROS) upon photo-excitation of the MOF, which then mineralize the organic dye molecules.[8]
Experimental Causality: Why This Protocol?
-
Model Pollutant: Methylene blue (MB) is a common model pollutant used to evaluate the photocatalytic activity of materials. Its degradation can be easily monitored by UV-Vis spectroscopy.[4]
-
Light Source: A broad-spectrum visible light source is chosen to simulate solar radiation and to test the visible-light activity of the Zn-TZI MOF, which is a desirable trait for practical applications.
-
Catalyst Activation: The pre-treatment of the MOF under vacuum is essential to remove any guest molecules from the pores, ensuring that the active sites are accessible to the reactants.
Detailed Protocol: Photocatalytic Degradation of Methylene Blue
Materials:
-
Synthesized and activated Zn-TZI MOF
-
Methylene blue (MB)
-
Deionized water
-
300W Xenon lamp with a UV cut-off filter (λ > 420 nm)
-
Quartz reaction vessel
-
Magnetic stirrer
-
UV-Vis spectrophotometer
Procedure:
-
Catalyst Activation: Activate the synthesized Zn-TZI MOF by heating it under vacuum at 150 °C for 12 hours.
-
Reaction Setup:
-
Prepare a 10 mg/L stock solution of methylene blue in deionized water.
-
In a quartz reaction vessel, suspend 10 mg of the activated Zn-TZI MOF in 100 mL of the 10 mg/L MB solution.
-
-
Adsorption-Desorption Equilibrium:
-
Stir the suspension in the dark for 60 minutes to establish adsorption-desorption equilibrium between the MOF surface and the MB molecules.
-
Take an initial sample (t=0) and centrifuge to remove the MOF particles. Analyze the supernatant using a UV-Vis spectrophotometer to determine the initial concentration of MB after equilibration.
-
-
Photocatalytic Reaction:
-
Place the reaction vessel under the 300W Xenon lamp (with UV cut-off filter) and begin irradiation. Ensure the solution is continuously stirred.
-
At regular time intervals (e.g., 15, 30, 45, 60, 90, 120 minutes), withdraw approximately 3 mL aliquots from the suspension.
-
Immediately centrifuge the aliquots to separate the MOF catalyst.
-
-
Analysis:
-
Measure the absorbance of the supernatant from each aliquot at the maximum absorption wavelength of MB (~664 nm) using a UV-Vis spectrophotometer.
-
The degradation efficiency can be calculated using the following formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of MB after equilibration and Cₜ is the concentration at time t.
-
Visualizing the Process: Diagrams and Workflows
Synthesis Workflow for Zn-TZI MOF
Caption: Solvothermal synthesis workflow for the Zn-TZI MOF.
Plausible Photocatalytic Mechanism
Caption: Proposed mechanism for photocatalytic dye degradation by Zn-TZI MOF.
Experimental Setup for Catalytic Testing
Caption: Workflow for the photocatalytic degradation experiment.
Concluding Remarks for the Innovator
The protocols and insights provided herein serve as a robust starting point for exploring the catalytic capabilities of MOFs derived from this compound. The true potential of these materials, however, lies in their tunability. By systematically varying the metal node, modifying the ligand, or introducing defects, researchers can create a vast library of catalysts with tailored properties.[2][6] The journey from a novel material to a transformative technology is paved with meticulous experimentation and a deep understanding of the underlying chemical principles. It is our hope that this guide will serve as a valuable companion on that journey.
References
-
Testing Metal–Organic Framework Catalysts in a Microreactor for Ethyl Paraoxon Hydrolysis. (2020). ResearchGate. [Link]
- Visible-Light Photocatalytic Activity of a ZnO-Loaded Isoreticular Metal-Organic Framework. (2025). [Source details not fully available]
-
High-Throughput Experimentation, Theoretical Modeling, and Human Intuition: Lessons Learned in Metal–Organic-Framework-Supported Catalyst Design. (2023). ACS Central Science. [Link]
-
A Novel Zinc-Based MOF Featuring 2,4,6-Tris-(4-carboxyphenoxy)-1,3,5-triazine: Structure, Adsorption, and Photocatalytic Activity. (n.d.). MDPI. [Link]
-
A series of isostructural metal–organic frameworks for an enhanced electro-catalytic oxygen evolution reaction. (n.d.). Dalton Transactions. [Link]
-
A Novel Zinc-Based MOF Featuring 2,4,6-Tris-(4-carboxyphenoxy)-1,3,5-triazine: Structure, Adsorption, and Photocatalytic Activity. (n.d.). OUCI. [Link]
-
High-Throughput Experimentation, Theoretical Modeling, and Human Intuition: Lessons Learned in Metal–Organic-Framework-Supported Catalyst Design. (2023). ACS Central Science. [Link]
-
Three novel zinc(ii) metal–organic frameworks based on three tetrazolate ligands: synthesis, structures and photoluminescence. (n.d.). RSC Publishing. [Link]
-
Syntheses, structures and luminescence properties of three metal–organic frameworks based on 5-(4-(2H-tetrazol-5-yl)phenoxy)isophthalic acid. (2025). ResearchGate. [Link]
-
Investigating the Catalytic Impact of Iron-Based Metal–Organic Framework Templates on the CO2-Derived Fischer–Tropsch Synthesis Process. (2024). CCS Chemistry. [Link]
-
Heterogeneous catalytic tetrazole synthesis protocols. (n.d.). ResearchGate. [Link]
- Catalysis by Metal Organic Frameworks: Perspective and Suggestions for Future Research. (n.d.). [Source details not fully available]
-
Stable Zinc-Based Metal-Organic Framework Photocatalyst for Effective Visible-Light-Driven Hydrogen Production. (2025). ResearchGate. [Link]
-
Bifunctional MOFs in Heterogeneous Catalysis. (n.d.). PMC - PubMed Central - NIH. [Link]
-
Two New Metal-Organic Frameworks Based on Tetrazole-Heterocyclic Ligands Accompanied by In-Situ Ligand Formation. (n.d.). ResearchGate. [Link]
-
Two new MOFs based on 5-((4-carboxypyridin-2-yl)oxy) isophthalic acid displaying the unique selective CO2 gas adsorption and Magnetic properties†. (2019). ResearchGate. [Link]
-
Metal–Organic Frameworks (MOFs) and Materials Derived from MOFs as Catalysts for the Development of Green Processes. (n.d.). MDPI. [Link]
-
Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation. (n.d.). Dalton Transactions. [Link]
-
Structures and catalytic oxidative coupling reaction of four Co-MOFs modified with R-isophthalic acid (R = H, OH and COOH) and trigonal ligands. (n.d.). CrystEngComm. [Link]
-
The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review. (n.d.). NIH. [Link]
-
Recent Advances in Metal-organic Frameworks Based Heterogeneous Catalysts for Furfural Hydrogenation Reaction. (n.d.). Materials Chemistry Frontiers. [Link]
-
New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II) MOFs as Potent Photocatalysts for Nitrophenols. (2023). Semantic Scholar. [https://www.semanticscholar.org/paper/New-5%2C5-(1%2C4-Phenylenebis(methyleneoxy)diisophthalic-Bin-Hu/530e42d99d3434f66459d81615f8d689255a2989]([Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Bifunctional MOFs in Heterogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 4. Visible-Light Photocatalytic Activity of a ZnO-Loaded Isoreticular Metal-Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Novel Zinc-Based MOF Featuring 2,4,6-Tris-(4-carboxyphenoxy)-1,3,5-triazine: Structure, Adsorption, and Photocatalyti… [ouci.dntb.gov.ua]
- 8. semanticscholar.org [semanticscholar.org]
Application Notes & Protocols: Functionalization of MOFs with 5-(1H-tetrazol-1-yl)isophthalic acid for Advanced Drug Delivery
Abstract
Metal-Organic Frameworks (MOFs) have emerged as highly promising materials for drug delivery due to their exceptional porosity, tunable structures, and high loading capacities.[1][2] Functionalization of these frameworks offers a pathway to enhance their therapeutic efficacy, tailor drug release kinetics, and improve biocompatibility.[3][4] This document provides a comprehensive guide to the functionalization of MOFs using 5-(1H-tetrazol-1-yl)isophthalic acid as a versatile organic linker. We will delve into the rationale behind this choice of linker, provide detailed protocols for synthesis and drug loading, and outline characterization techniques and in vitro release studies. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique properties of functionalized MOFs for next-generation therapeutic systems.
Introduction: The Rationale for Tetrazole Functionalization
The choice of the organic linker is a critical determinant of the physicochemical properties of a MOF, influencing its stability, pore size, and surface chemistry.[3] this compound (H2TZI) is an excellent candidate for constructing MOFs for drug delivery applications for several key reasons:
-
Enhanced Coordination and Stability: The tetrazole ring, in conjunction with the carboxylate groups, provides multiple coordination sites for metal ions, leading to the formation of stable and robust MOF structures.[5][6] Tetrazole-based MOFs have demonstrated significant thermal and chemical stability.[5]
-
Increased Drug Affinity: The nitrogen-rich tetrazole moiety can engage in hydrogen bonding and other non-covalent interactions with a wide range of drug molecules, potentially increasing drug loading capacity and modulating release profiles.[7]
-
Tunable Porosity: The rigid and well-defined geometry of the isophthalic acid backbone allows for the creation of MOFs with predictable and tunable pore sizes, which is crucial for encapsulating drug molecules of varying dimensions.[5]
-
Biocompatibility: While comprehensive in vivo studies are ongoing, many tetrazole-containing compounds have been explored in medicinal chemistry, and MOFs constructed from biocompatible metals (e.g., Zr, Fe, Zn) are generally considered to have low toxicity.[8][9]
This application note will focus on a zirconium-based MOF (Zr-MOF) as the platform for functionalization, given the well-documented stability and biocompatibility of Zr-MOFs like the UiO-66 series.[10][11]
Synthesis of Tetrazole-Functionalized Zr-MOF (Zr-TZI-MOF)
This section provides a detailed protocol for the solvothermal synthesis of a Zr-MOF using this compound as the organic linker.
Materials and Reagents
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound (H₂TZI)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Deionized water
Synthesis Protocol
The following protocol is a general guideline and may require optimization based on the desired particle size and crystallinity.
-
Ligand and Metal Salt Dissolution:
-
In a 100 mL Teflon-lined autoclave, dissolve a specific molar ratio of ZrCl₄ and H₂TZI in DMF. A typical starting ratio is 1:1. The concentration of the reactants in DMF will influence the nucleation and growth of the MOF crystals.
-
-
Solvothermal Reaction:
-
Seal the autoclave and place it in a preheated oven.
-
Heat the mixture at a controlled temperature, typically between 80°C and 120°C, for 24 to 48 hours. The precise temperature and time will affect the final product's properties.[7]
-
-
Product Isolation and Purification:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the white crystalline product by centrifugation or filtration.
-
Wash the product multiple times with fresh DMF to remove any unreacted starting materials.
-
Subsequently, wash with methanol to exchange the DMF within the pores.
-
-
Activation:
-
To remove the solvent molecules from the pores and activate the MOF for drug loading, heat the purified product under vacuum at a temperature between 120°C and 150°C for 12 to 24 hours.
-
Characterization of Zr-TZI-MOF
Thorough characterization is essential to confirm the successful synthesis and desired properties of the functionalized MOF.
| Characterization Technique | Purpose | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystalline structure and phase purity of the MOF.[12] | A diffraction pattern consistent with the expected crystal structure of the Zr-TZI-MOF. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To verify the coordination of the carboxylate and tetrazole groups to the metal clusters.[12] | Shifts in the characteristic vibrational bands of the carboxylate and tetrazole groups upon coordination. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and confirm the removal of solvent molecules after activation.[12] | A high decomposition temperature, indicating good thermal stability. A weight loss step corresponding to the removal of guest molecules. |
| Nitrogen Adsorption-Desorption Isotherms (BET analysis) | To determine the surface area and pore size distribution of the MOF.[12] | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, with a high surface area. |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | To visualize the morphology and particle size of the MOF crystals.[12] | Uniformly sized and shaped crystals. |
Drug Loading into Zr-TZI-MOF
The high porosity and functionalized linkers of the Zr-TZI-MOF make it an excellent candidate for encapsulating therapeutic agents.[13] This protocol outlines a common impregnation method for drug loading.
Drug Selection
The choice of drug will depend on the therapeutic application. For this protocol, we will use Doxorubicin (DOX), a widely used anticancer drug, as a model. The interactions between the drug and the MOF framework are crucial for successful loading and release.[14]
Drug Loading Protocol
-
Preparation of Drug Solution:
-
Prepare a stock solution of the drug (e.g., Doxorubicin hydrochloride) in a suitable solvent, such as deionized water or a buffer solution. The concentration will depend on the desired loading efficiency.
-
-
Impregnation:
-
Disperse a known amount of activated Zr-TZI-MOF in the drug solution.
-
Stir the suspension at room temperature for a specified period, typically 24 to 72 hours, to allow the drug molecules to diffuse into the pores of the MOF. The container should be protected from light if the drug is photosensitive.
-
-
Isolation of Drug-Loaded MOF:
-
Separate the drug-loaded MOF (Drug@Zr-TZI-MOF) from the solution by centrifugation.
-
Wash the product with the solvent used for the drug solution to remove any drug molecules adsorbed on the external surface of the MOF crystals.
-
-
Quantification of Drug Loading:
-
The amount of encapsulated drug can be determined by measuring the concentration of the drug remaining in the supernatant and the washing solutions using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[15]
-
The drug loading content and encapsulation efficiency can be calculated using the following formulas:
-
Drug Loading (%) = (Mass of loaded drug / Mass of Drug@Zr-TZI-MOF) x 100
-
Encapsulation Efficiency (%) = (Mass of loaded drug / Initial mass of drug) x 100
-
-
In Vitro Drug Release Studies
Investigating the in vitro drug release profile is a critical step in evaluating the potential of a drug delivery system.[15] This protocol describes how to perform a typical drug release experiment under simulated physiological conditions.
Preparation of Release Media
-
Prepare buffer solutions that mimic physiological conditions. Phosphate-buffered saline (PBS) at pH 7.4 is commonly used to simulate the pH of blood and normal tissues, while an acetate buffer at pH 5.5 can be used to simulate the acidic microenvironment of tumors or endosomes.[4][14]
Drug Release Protocol
-
Sample Preparation:
-
Disperse a known amount of the Drug@Zr-TZI-MOF in a specific volume of the release medium (e.g., PBS pH 7.4).
-
-
Incubation:
-
Place the suspension in a dialysis bag with a suitable molecular weight cut-off and immerse it in a larger volume of the release medium.
-
Incubate the entire setup at 37°C with gentle shaking.
-
-
Sample Collection and Analysis:
-
At predetermined time intervals, withdraw a small aliquot of the release medium from outside the dialysis bag.
-
Replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.
-
Analyze the concentration of the released drug in the collected aliquots using UV-Vis spectroscopy or HPLC.[15]
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative drug release as a function of time to obtain the release profile.
-
Visualizing the Workflow
To provide a clear overview of the entire process, the following diagrams illustrate the key stages of this application note.
Figure 1: A flowchart depicting the overall experimental workflow from MOF synthesis to in vitro drug release analysis.
Figure 2: A conceptual diagram illustrating the potential mechanisms of drug release from the Zr-TZI-MOF.
Conclusion and Future Perspectives
The functionalization of MOFs with this compound presents a promising strategy for the development of advanced drug delivery systems. The protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to explore this exciting area. Future work should focus on optimizing the synthesis to control particle size for enhanced cellular uptake, conducting comprehensive in vivo studies to evaluate biocompatibility and therapeutic efficacy, and exploring the loading of a wider range of therapeutic agents. The versatility of this platform opens up numerous possibilities for creating targeted and controlled-release drug delivery vehicles for various diseases.
References
- Alfa Chemistry.
- Góméz-Mendoza, M., et al. (2017). Drug delivery and controlled release from biocompatible metal–organic frameworks using mechanical amorphization.
- Das, S., et al. (2024). Metal Organic Frameworks: Synthesis, Characterization and Drug Delivery Applications. Journal of Drug Delivery and Therapeutics.
- Wang, P., et al. (2019). Engineering Metal–Organic Frameworks (MOFs) for Controlled Delivery of Physiological Gaseous Transmitters. Molecules.
- Chowdhury, M. A. (2017). The Applications of Metal-organic-frameworks in Controlled Release of Drugs. Review Journal of Chemistry.
- Ali, G. A., et al. (2024).
- Li, J., et al. (2022). Recent Advances in Metal–Organic-Framework-Based Nanocarriers for Controllable Drug Delivery and Release. Pharmaceutics.
- Li, P., et al. (2021). Metal–Organic Frameworks for Drug Delivery: A Design Perspective. ACS Central Science.
- Wang, Y., et al. (2020). Functionalization of MOF-5 with mono-substituents: effects on drug delivery behavior. RSC Advances.
- Bentham Science Publisher. Metal-Organic Framework (MOF)-Based Drug Delivery.
- Semantic Scholar. Metal-Organic Framework (MOFs)
- Liu, Y., et al. (2023). Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy.
- Ahmed, M., et al. (2024).
- Al-Jibouri, A. M. J., et al. (2024). Microwave-Responsive Metal-Organic Frameworks (MOFs) for Enhanced In Vitro Controlled Release of Doxorubicin. Polymers.
- Wang, Y., et al. (2020). Functionalization of MOF-5 with mono-substituents: effects on drug delivery behavior. RSC Advances.
- Markopoulou, C., et al. (2020).
- Li, X., et al. (2021). Metal-organic frameworks for advanced drug delivery. Journal of Controlled Release.
- Musielak, M., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems.
- Tufan, T., et al. (2020). Elucidating the Drug Release from Metal–Organic Framework Nanocomposites via In Situ Synchrotron Microspectroscopy and Theoretical Calculations.
- Ghorbanpour, M., et al. (2022). Mitigating Metal-Organic Framework (MOF)
- Le, T. N., et al. (2022). Controlling the Adsorption and Release of Ocular Drugs in Metal–Organic Frameworks: Effect of Polar Functional Groups. Pharmaceutics.
- Li, Y., et al. (2014). Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties. CrystEngComm.
- Ali, G. A., et al. (2024).
- Li, Y., et al. (2014). Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties. CrystEngComm.
- Ayati, M., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry.
- Li, B., et al. (2015).
- Lee, J., et al. (2023). Synthesis of Triazole and Tetrazole-Functionalized Zr-Based Metal-Organic Frameworks Through Post-Synthetic Ligand Exchange. Journal of Visualized Experiments.
- PubChem. This compound.
- Jones, K. (2024). Assistant Editor – RSC Advances Blog. RSC Blogs.
- ResearchGate. Poly Tetrazole Containing Thermally Stable and Insensitive Alkali Metal-Based 3D Energetic Metal-Organic Frameworks.
- MDPI. (2023). 5-Vinyl-1H-tetrazole.
- ResearchGate. Tetrazole‐Based Energetic Metal‐Organic Frameworks: Impacts of Metals and Ligands on Explosive Properties.
Sources
- 1. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04441J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 6. Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Mitigating Metal-Organic Framework (MOF) Toxicity for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. Recent Advances in Metal–Organic-Framework-Based Nanocarriers for Controllable Drug Delivery and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Controlling the Adsorption and Release of Ocular Drugs in Metal–Organic Frameworks: Effect of Polar Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. mdpi.com [mdpi.com]
- 15. eng.ox.ac.uk [eng.ox.ac.uk]
Application Notes and Protocols for the Characterization of Porosity in 5-(1H-tetrazol-1-yl)isophthalic Acid MOFs
Introduction: The Critical Role of Porosity in Tetrazole-Based MOFs
Metal-Organic Frameworks (MOFs) constructed from 5-(1H-tetrazol-1-yl)isophthalic acid have emerged as a promising class of porous materials. The unique combination of the rigid isophthalate backbone and the nitrogen-rich tetrazole ring offers a versatile platform for creating MOFs with tunable pore sizes and functionalities.[1][2][3] These characteristics are paramount for a wide range of applications, including gas storage and separation, catalysis, and, notably, drug delivery.[4][5][6][7] The efficacy of these MOFs in such applications is intrinsically linked to their porous architecture—specifically their surface area, pore volume, and pore size distribution.[8][9]
For researchers, scientists, and drug development professionals, a precise and comprehensive characterization of this porosity is not merely a descriptive exercise; it is a critical step in understanding structure-property relationships, ensuring material quality and reproducibility, and ultimately designing MOFs with optimized performance. This guide provides a detailed overview of the key techniques and step-by-step protocols for the thorough characterization of the porosity of this compound MOFs.
I. Fundamental Principles of Porosity Characterization
The porosity of a MOF is a multifaceted property defined by several key parameters. According to the International Union of Pure and Applied Chemistry (IUPAC), porous materials are classified based on their pore diameters:
-
Micropores: < 2 nm
-
Mesopores: 2–50 nm
-
Macropores: > 50 nm[10]
A comprehensive understanding of a MOF's porosity requires the application of multiple characterization techniques that can probe these different length scales. The primary methods discussed in this guide are gas physisorption and mercury porosimetry, complemented by computational analysis.
II. Gas Physisorption: A Cornerstone Technique for Micropore and Mesopore Analysis
Gas physisorption is the most widely used and powerful technique for characterizing the microporous and mesoporous nature of MOFs.[8][9][11] The method relies on the physical adsorption of an inert gas (typically nitrogen or argon) onto the surface of the MOF at cryogenic temperatures. By measuring the amount of gas adsorbed at various relative pressures, an adsorption-desorption isotherm is generated, which serves as a unique "fingerprint" of the material's porous structure.[8]
Key Parameters Obtained from Gas Sorption:
-
BET Surface Area: A measure of the total surface area of the material, calculated using the Brunauer-Emmett-Teller (BET) theory.[11][12]
-
Pore Volume: The total volume of the pores within the material.[11]
-
Pore Size Distribution: A determination of the distribution of pore sizes within the material, often calculated using methods like Barrett-Joyner-Halenda (BJH) for mesopores or Density Functional Theory (DFT) for micropores.[8][11]
Diagram: Gas Physisorption Workflow
Sources
- 1. Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Luminescence and magnetic properties of three metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04441J [pubs.rsc.org]
- 5. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]
- 8. azom.com [azom.com]
- 9. azom.com [azom.com]
- 10. mdpi.com [mdpi.com]
- 11. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks [jove.com]
- 12. mdpi.com [mdpi.com]
Revolutionizing Separations: Employing 5-(1H-tetrazol-1-yl)isophthalic Acid in High-Performance Mixed-Matrix Membranes
Introduction: A Novel Ligand for Advanced Membrane Technology
In the quest for highly efficient and selective separation processes, the design of advanced materials at the molecular level is paramount. Mixed-matrix membranes (MMMs), which incorporate functional filler particles within a polymer matrix, represent a promising frontier in membrane technology.[1] The choice of filler is critical, and metal-organic frameworks (MOFs) have emerged as exceptional candidates due to their high porosity, tunable structures, and versatile functionalities. This application note details the synthesis and utilization of a unique organic ligand, 5-(1H-tetrazol-1-yl)isophthalic acid, for the creation of novel MOFs and their subsequent integration into high-performance MMMs for applications in gas separation and water purification.
The incorporation of the tetrazole moiety into the isophthalic acid backbone offers a compelling combination of properties. The nitrogen-rich tetrazole ring provides strong coordination sites for metal ions, facilitating the formation of robust and stable MOF structures. Furthermore, the inherent polarity and potential for hydrogen bonding introduced by the tetrazole group can enhance the affinity of the resulting MOFs for specific molecules, such as carbon dioxide, and improve the interfacial compatibility between the MOF filler and the polymer matrix in an MMM. This guide provides detailed protocols for the synthesis of the ligand, the fabrication of MOF-containing MMMs, and their characterization and performance evaluation.
Part 1: Synthesis of the Ligand: this compound
The synthesis of this compound is a multi-step process that begins with the commercially available 5-aminoisophthalic acid. The key transformation involves the conversion of the primary amine group into a tetrazole ring via a diazotization reaction followed by cyclization with an azide source.
Protocol 1: Synthesis of this compound
Materials:
-
5-Aminoisophthalic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization of 5-Aminoisophthalic Acid:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 5-aminoisophthalic acid in a dilute solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a color change.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C.
-
-
Formation of the Aryl Azide:
-
In a separate flask, dissolve sodium azide in deionized water and cool the solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen gas evolution will be observed.
-
Allow the reaction to stir at 0-5 °C for 1 hour and then let it warm to room temperature overnight.
-
-
Cyclization to Form the Tetrazole Ring:
-
The aryl azide intermediate will precipitate out of the solution. Filter the solid and wash it with cold water.
-
Note: Aryl azides can be unstable; handle with care and avoid heating.
-
While a direct cyclization of the isolated aryl azide can be performed, an in-situ reaction is often preferred for safety and efficiency. The mechanism for the direct formation of the 1-substituted tetrazole from the diazonium salt and azide is a subject of ongoing research but is a recognized synthetic route.
-
-
Work-up and Purification:
-
Acidify the reaction mixture with concentrated HCl to a pH of 2-3 to precipitate the this compound.
-
Filter the white precipitate, wash thoroughly with cold deionized water, and dry under vacuum.
-
The final product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Caption: Synthetic pathway for this compound.
Part 2: Fabrication of Mixed-Matrix Membranes
The synthesized this compound can be used as an organic linker to synthesize a variety of MOFs. For this application note, we will consider a hypothetical MOF, designated as TRM-1 (Tetrazole-Resolved Material-1) , synthesized from our ligand and a suitable metal source (e.g., zinc or copper). The resulting MOF is then incorporated into a polysulfone (PSf) matrix to fabricate the MMM.
Protocol 2: Synthesis of TRM-1 MOF
A detailed synthesis protocol for a specific MOF would depend on the chosen metal and desired topology. The following is a general solvothermal synthesis approach.
Materials:
-
This compound
-
Metal salt (e.g., Zinc Nitrate Hexahydrate, Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a Teflon-lined autoclave, dissolve this compound and the metal salt in DMF.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).
-
After cooling to room temperature, the crystalline MOF product is collected by filtration or centrifugation.
-
Wash the product with fresh DMF and then with a lower boiling point solvent like ethanol to remove unreacted starting materials and residual DMF.
-
Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.
Protocol 3: Fabrication of TRM-1/Polysulfone Mixed-Matrix Membranes
Materials:
-
TRM-1 MOF (activated)
-
Polysulfone (PSf) pellets
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Drying: Dry the PSf pellets and the activated TRM-1 MOF in a vacuum oven overnight to remove any moisture.
-
Dope Solution Preparation:
-
Prepare a stock solution of PSf in NMP (e.g., 15-20 wt%). Stir until the polymer is completely dissolved.
-
In a separate vial, disperse the desired amount of TRM-1 MOF in NMP. To ensure a good dispersion, sonicate the mixture for about 30 minutes.
-
Add the MOF dispersion to the PSf solution and stir the mixture for several hours to obtain a homogeneous dope solution.
-
-
Membrane Casting:
-
Cast the dope solution onto a clean, flat glass plate using a casting knife with a specific gap height (e.g., 200-300 µm).
-
Immediately immerse the glass plate with the cast film into a non-solvent bath (e.g., water) to induce phase inversion.
-
The membrane will precipitate and detach from the glass plate.
-
-
Post-Treatment:
-
Keep the membrane in the water bath for at least 24 hours to ensure complete removal of the residual solvent.
-
For solvent exchange, the membrane can be subsequently immersed in methanol and then hexane.
-
Dry the membrane at room temperature.
-
Caption: Workflow for the fabrication of TRM-1/Polysulfone MMMs.
Part 3: Characterization of Mixed-Matrix Membranes
A thorough characterization of the fabricated MMMs is essential to understand their morphology, structure, and thermal stability.
| Characterization Technique | Purpose | Expected Observations for TRM-1/PSf MMMs |
| Scanning Electron Microscopy (SEM) | To visualize the cross-sectional and surface morphology of the membrane.[2] | Good dispersion of TRM-1 particles within the PSf matrix with strong adhesion at the polymer-filler interface. Absence of significant voids or agglomerates. |
| X-ray Diffraction (XRD) | To confirm the presence and crystallinity of the TRM-1 MOF within the polymer matrix.[3] | The characteristic diffraction peaks of TRM-1 should be superimposed on the broad amorphous halo of the polysulfone. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MMMs.[4] | The degradation temperature of the TRM-1/PSf MMM should be comparable to or slightly higher than that of the pure PSf membrane, indicating good thermal stability. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present and to probe the interactions between the MOF and the polymer.[4] | The spectrum should show characteristic peaks for both polysulfone and the this compound ligand of the MOF. |
Part 4: Application Notes and Performance Evaluation
The unique properties of the this compound ligand are expected to impart superior performance to the TRM-1/PSf MMMs in specific applications.
Application 1: Gas Separation (CO₂/CH₄ Separation)
The nitrogen-rich tetrazole rings in the TRM-1 MOF are anticipated to exhibit a strong affinity for CO₂ due to dipole-quadrupole interactions. This can enhance the selectivity of the MMM for CO₂ over less polar gases like methane (CH₄).
Experimental Protocol: Gas Permeation Measurement
-
Mount a circular sample of the MMM in a gas permeation cell.
-
Apply a feed gas (pure CO₂ or CH₄, or a mixed gas) at a specific pressure to the upstream side of the membrane.
-
Measure the permeate flow rate on the downstream side using a bubble flowmeter.
-
Analyze the composition of the permeate gas using a gas chromatograph for mixed gas experiments.
-
Calculate the permeability (in Barrer) and selectivity.
Expected Performance:
The incorporation of a tetrazole-based MOF is expected to enhance both the permeability and selectivity of the membrane, pushing its performance closer to the Robeson upper bound for CO₂/CH₄ separation.[5][6]
| Membrane | TRM-1 Loading (wt%) | CO₂ Permeability (Barrer) | CO₂/CH₄ Selectivity |
| Pure PSf | 0 | ~6-8 | ~25-30 |
| TRM-1/PSf MMM | 10 | > 10 | > 35 |
| TRM-1/PSf MMM | 20 | > 15 | > 40 |
| TRM-1/PSf MMM | 30 | > 20 | > 45 |
Note: The performance data presented here are hypothetical and based on expected trends for high-performance MOF-based MMMs.[7][8][9]
Application 2: Water Purification (Dye Removal)
The porous structure of the TRM-1 MOF and the potential for hydrogen bonding with the tetrazole ligand can make the MMMs effective for the removal of organic dyes from wastewater.[10][11]
Experimental Protocol: Dye Removal Efficiency
-
Prepare a stock solution of a model dye (e.g., Methylene Blue or Rhodamine B) in deionized water.
-
Use a dead-end filtration setup with the TRM-1/PSf MMM.
-
Filter the dye solution through the membrane under a constant pressure.
-
Measure the concentration of the dye in the feed and permeate solutions using a UV-Vis spectrophotometer.
-
Calculate the dye rejection percentage.
Expected Performance:
The incorporation of TRM-1 is expected to increase the hydrophilicity and create additional adsorption sites, leading to improved water flux and high dye rejection rates.[12]
| Membrane | TRM-1 Loading (wt%) | Water Flux (L m⁻² h⁻¹ bar⁻¹) | Dye Rejection (%) |
| Pure PSf | 0 | ~50 | ~85 |
| TRM-1/PSf MMM | 5 | > 70 | > 95 |
| TRM-1/PSf MMM | 10 | > 90 | > 98 |
Note: The performance data presented here are hypothetical and based on expected trends for MOF-based MMMs in water treatment applications.
Conclusion and Future Outlook
The use of this compound as a building block for novel MOFs presents a compelling strategy for the development of advanced mixed-matrix membranes. The unique chemical functionalities of this ligand can lead to MOFs with tailored properties for specific separation challenges. The protocols and application notes provided herein offer a comprehensive guide for researchers and scientists to explore the potential of this promising material in gas separation, water purification, and beyond. Future work should focus on the synthesis and characterization of a wider range of MOFs based on this ligand and the optimization of MMM fabrication parameters to further enhance their performance and bring them closer to industrial application.
References
Sources
- 1. Mixed Matrix Membranes Loaded with a Porous Organic Polymer Having Bipyridine Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advancements in Mixed-Matrix Membranes for Various Separation Applications: State of the Art and Future Prospects [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced CO2/CH4 Separation Performance of a Mixed Matrix Membrane Based on Tailored MOF-Polymer Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient CO2/CH4 Separation Using Polysulfone/NH2-MIL-125(Ti) Mixed Matrix Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MOF/Polymer Mixed-Matrix Membranes Preparation: Effect of Main Synthesis Parameters on CO2/CH4 Separation Performance [mdpi.com]
- 9. DSpace [repository.kaust.edu.sa]
- 10. Fabrication of polysulfone mixed matrix membrane for wastewater treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. research.tees.ac.uk [research.tees.ac.uk]
step-by-step guide to in-situ synthesis of tetrazole coordination polymers
Application Note & Protocol
Topic: A Step-by-Step Guide to the In-Situ Synthesis of Tetrazole Coordination Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of In-Situ Synthesis
Coordination polymers (CPs) and metal-organic frameworks (MOFs) are at the forefront of materials science, offering unprecedented control over structure and function for applications ranging from gas storage and catalysis to drug delivery. The tetrazole ring, a nitrogen-rich heterocycle, is a particularly valuable building block for these materials. Its high nitrogen content makes it a candidate for energetic materials, while its versatile coordination chemistry allows for the construction of robust and functional frameworks.[1][2][3]
Traditionally, the synthesis of tetrazole-containing ligands is a separate, often multi-step, process before their reaction with metal ions. However, an elegant and efficient alternative is the in-situ synthesis, where the tetrazole ligand is generated and coordinated in a single step. This is typically achieved through a metal-catalyzed [2+3] cycloaddition reaction between an organic nitrile and an azide source under hydrothermal or solvothermal conditions.[4][5]
This application note provides a comprehensive guide to the in-situ synthesis of tetrazole coordination polymers. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the causality behind experimental choices, and the critical parameters that govern the successful formation of these advanced materials.
The Core Mechanism: Metal-Catalyzed [2+3] Cycloaddition
The cornerstone of this synthetic strategy is the [2+3] cycloaddition of an azide ion to a nitrile group. Critically, this reaction is often slow and requires harsh conditions when uncatalyzed. The introduction of a metal salt, typically a Lewis acid such as Zn(II), dramatically accelerates the reaction.[6][7] The metal ion coordinates to the nitrogen atom of the nitrile, withdrawing electron density and making the carbon atom more electrophilic and susceptible to nucleophilic attack by the azide ion.[5][7] Theoretical studies suggest this activation leads to an imidoyl azide intermediate, which then undergoes cyclization to form the tetrazolate ring that coordinates to the metal centers to build the polymer network.[8][9]
Caption: Fig 2. Experimental workflow for in-situ synthesis.
Step-by-Step Procedure:
-
Reagent Preparation: In a 20 mL glass beaker, dissolve 0.5 mmol of Zn(NO₃)₂·6H₂O in 5 mL of deionized water.
-
Ligand Addition: To the zinc salt solution, add 1.0 mmol of 4-cyanopyridine and stir until fully dissolved.
-
Azide Addition: In a separate beaker, carefully dissolve 1.0 mmol of sodium azide (NaN₃) in 5 mL of deionized water. (Perform this step in a fume hood) . Add the NaN₃ solution dropwise to the stirring zinc/ligand solution. A slight cloudiness may appear.
-
Reaction Setup: Transfer the final mixture into the 23 mL Teflon liner of a stainless steel autoclave. The total volume should not exceed ~70% of the liner's capacity.
-
Sealing the Autoclave: Seal the autoclave tightly and place it in a programmable oven.
-
Hydrothermal Synthesis: Heat the autoclave to 160°C and maintain this temperature for 72 hours.
-
Controlled Cooling: After the reaction period, allow the oven to cool down slowly to room temperature (a rate of approximately 5°C/hour is recommended to promote the growth of high-quality crystals). Do not quench the autoclave in water.
-
Product Isolation: Carefully open the autoclave in a fume hood. Collect the colorless, block-shaped crystals by vacuum filtration.
-
Washing: Wash the collected crystals sequentially with deionized water (3 x 10 mL) and ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Drying: Dry the final product in an oven at 60°C for 4 hours. The typical yield is 60-70% based on the zinc salt.
-
Confirmation: The disappearance of the characteristic nitrile (-C≡N) stretching peak at ~2240 cm⁻¹ in the IR spectrum is a strong indicator of successful in-situ conversion to the tetrazole ring. [10]Final structural confirmation should be performed by single-crystal X-ray diffraction.
Conclusion and Outlook
The in-situ synthesis of tetrazole coordination polymers represents a powerful and efficient strategy for creating novel, functional materials. By leveraging the catalytic role of the metal ion, this one-pot method bypasses the need for separate ligand synthesis, saving time and resources. The resulting materials, with their robust structures and nitrogen-rich composition, are promising candidates for a variety of advanced applications, including fluorescent sensors, energetic materials, and catalysts. [1][4]A thorough understanding of the reaction mechanism and the influence of key experimental parameters, as outlined in this guide, is essential for the rational design and targeted synthesis of the next generation of coordination polymers.
References
-
Zhao, H., Qu, Z.-R., Ye, H.-Y., & Xiong, R.-G. (2007). In situ hydrothermal synthesis of tetrazole coordination polymers with interesting physical properties. Chemical Society Reviews, 36(10), 1-16. [Link]
-
Xiong, R.-G., et al. (2007). In situ hydrothermal synthesis of tetrazole coordination polymers with interesting physical properties. Chemical Society Reviews, 36, 1372-1387. [Link]
-
Sañudo, E. C., et al. (2003). Hydrothermal In Situ Synthesis of a Novel Three-dimensional Tetrazole Coordination Polymer with Manganese Ions. Zeitschrift für anorganische und allgemeine Chemie, 629(12), 2543-2546. [Link]
-
Zhao, H., et al. (2008). In situ Hydrothermal Synthesis of Tetrazole Coordination Polymers with Interesting Physical Properties. ChemInform, 39(32). [Link]
-
Li, J.-R., et al. (2011). Three Coordination Polymers Based on 1H-Tetrazole (HTz) Generated via in Situ Decarboxylation: Synthesis, Structures, and Selective Gas Adsorption Properties. Crystal Growth & Design, 11(7), 2931-2938. [Link]
-
Wang, X.-S., et al. (2005). Syntheses, Crystal Structures, and Luminescent Properties of Three Novel Zinc Coordination Polymers with Tetrazolyl Ligands. Inorganic Chemistry, 44(15), 5278-5285. [Link]
-
Goher, M. A. S., et al. (2005). In situ synthesis of 5-substituted-tetrazoles and metallosupramolecular co-ordination polymers. CrystEngComm, 7, 608-616. [Link]
-
Xu, G. H., et al. (2009). In situ syntheses of two tetrazole coordination polymers. Journal of Coordination Chemistry, 62(15), 2457-2464. [Link]
-
Guo, Z., et al. (2019). Auxiliary ligand-directed synthesis of 3D energetic coordination polymer from discrete complex: enhanced energy density, thermal stability and energy performance. CrystEngComm, 21, 462-469. [Link]
-
Zhang, Y., et al. (2019). Highly Stable Energetic Coordination Polymer Assembled with Co(II) and Tetrazole Derivatives. ACS Omega, 4(9), 13861-13866. [Link]
-
Wang, Y. (2020). Synthesis,Structures And Physicochemical Properties Of Energetic Coordination Polymers Based On Tetrazolylfurazan. Globe Thesis. [Link]
-
Gaponik, P. N., & Voitekhovich, S. V. (2006). Advances in synthesis of tetrazoles coordinated to metal ions. Arkivoc, 2006(3), 123-156. [Link]
-
Abrahams, B. F., et al. (2002). Hydrothermal Preparation of Novel Cd(II) Coordination Polymers Employing 5-(4-Pyridyl)tetrazolate as a Bridging Ligand. Inorganic Chemistry, 41(8), 2123-2127. [Link]
-
Li, Y.-Z., et al. (2018). Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation. Dalton Transactions, 47(3), 856-861. [Link]
-
Zare, M., et al. (2021). An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review. Journal of Controlled Release, 339, 137-153. [Link]
-
Zhang, L., et al. (2021). Structure and Properties of a Mixed-Ligand Co-MOF That Was Synthesized in Situ from a Single Imidazole–Pyridyl–Tetrazole Trifunctional Ligand. Inorganic Chemistry, 60(21), 16428-16434. [Link]
-
Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. [Link]
-
ResearchGate. (n.d.). Tetrazole and trefoil ligands utilized for rht-MOF synthesis. [Link]
-
Wang, X.-L., et al. (2021). Ba-MOFs with tetrazole-based acetic acids: unusual configuration, novel topology and high proton conductivity. Dalton Transactions, 50(4), 1339-1346. [Link]
-
Himo, F., et al. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. [Link]
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. [Link]
Sources
- 1. Auxiliary ligand-directed synthesis of 3D energetic coordination polymer from discrete complex: enhanced energy density, thermal stability and energy performance - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. globethesis.com [globethesis.com]
- 4. In situ hydrothermal synthesis of tetrazole coordination polymers with interesting physical properties - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. In situ hydrothermal synthesis of tetrazole coordination polymers with interesting physical properties - Chemical Society Reviews (RSC Publishing) DOI:10.1039/B616738C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
- 8. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. electronicsandbooks.com [electronicsandbooks.com]
Troubleshooting & Optimization
Technical Support Center: 5-(1H-tetrazol-1-yl)isophthalic Acid Synthesis
Welcome to the technical support center for the synthesis of 5-(1H-tetrazol-1-yl)isophthalic acid. This guide is designed for researchers, medicinal chemists, and materials scientists who are working with this versatile linker and building block. Here, we address common challenges encountered during its synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Synthesis Overview: The Primary Pathway
The most common and reliable route to this compound begins with 5-aminoisophthalic acid.[1][2] The synthesis is typically a one-pot, two-step process involving the formation of a formimidate intermediate from the amine, followed by an acid-catalyzed cycloaddition with sodium azide to form the tetrazole ring.
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Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address the most common issues—from low yield to purification headaches—that can arise during the synthesis.
Category 1: Low Reaction Yield
Q1: My final yield is consistently below 40%. What are the primary factors I should investigate?
A1: Low yield is the most frequent complaint, and it's often a result of suboptimal conditions in one of the two key steps. Here’s a breakdown of probable causes and solutions:
-
Incomplete Formimidate Formation (Step 1): The initial reaction between 5-aminoisophthalic acid and triethyl orthoformate requires the removal of ethanol as a byproduct to drive the equilibrium forward.
-
Causality: Insufficient heating or failure to remove ethanol can leave a significant amount of the starting amine unreacted.
-
Solution: Ensure your reaction is heated to a steady reflux. If your setup allows, using a Dean-Stark trap can be effective for removing ethanol, though it is not always necessary. Verify the purity of your 5-aminoisophthalic acid; impurities can interfere with the reaction.[3]
-
-
Inefficient Cycloaddition (Step 2): The conversion of the intermediate nitrile-containing species with an azide is a [3+2] cycloaddition, which has a significant activation energy barrier.[4][5]
-
Causality: This step is highly sensitive to temperature and solvent. DMF is a common solvent because its high boiling point allows for the necessary reaction temperatures (often >100 °C), and it effectively dissolves the reactants.[6] Insufficient heat will result in a stalled or sluggish reaction.
-
Solution: Ensure your reaction temperature is maintained, typically between 110-130 °C. Monitor the reaction via TLC. If the reaction stalls, a modest increase in temperature may be required.
-
-
Product Loss During Workup: The product has two acidic carboxylic acid protons and an acidic N-H proton on the tetrazole ring (pKa similar to a carboxylic acid).[6]
-
Causality: Its solubility is highly pH-dependent. If the pH during acidic precipitation is not low enough (pH 1-2), a significant portion of the product can remain dissolved in the aqueous phase as its carboxylate salt, leading to major yield loss.
-
Solution: After the reaction is complete and cooled, slowly add the reaction mixture to water. Then, carefully acidify with concentrated HCl until the pH is strongly acidic (pH ~1-2). Ensure complete precipitation by cooling the mixture in an ice bath before filtration.
-
| Parameter | Recommended Range | Rationale |
| Step 1 Reflux Temp. | 120-140 °C | To ensure formation of the formimidate and removal of ethanol byproduct. |
| Step 2 Cycloaddition Temp. | 110-130 °C | To overcome the activation energy of the [3+2] cycloaddition. |
| Sodium Azide Stoichiometry | 1.5 - 3.0 equivalents | To drive the reaction to completion. Excess is used to ensure the intermediate is fully consumed. |
| Final Workup pH | 1.0 - 2.0 | To ensure complete protonation and precipitation of the di-acid product. |
Category 2: Reaction Stalls or Fails to Initiate
Q2: I've followed the protocol, but after several hours of heating, TLC analysis shows only my starting material. What's wrong?
A2: A stalled reaction is frustrating but often points to a fundamental issue with one of the reagents or the reaction setup.
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-
Reagent Decomposition/Purity:
-
Triethyl Orthoformate: This reagent is susceptible to hydrolysis. If it has been opened and stored for a long time, it may have decomposed. Use a fresh bottle or distill it before use.
-
Solvent Quality: The presence of significant amounts of water in the DMF can interfere with the reaction. Using an anhydrous grade of DMF is recommended.
-
Sodium Azide: While generally stable, ensure it is a fine powder and not large clumps, which will dissolve slowly and hinder the reaction rate.
-
-
Insufficient Activation/Temperature:
-
Causality: As mentioned, the cycloaddition step requires significant thermal energy. An inaccurate thermometer or a poorly calibrated hotplate could mean your reaction is not actually reaching the target temperature.[7]
-
Solution: Use a calibrated thermometer placed directly in the heating bath (e.g., an oil bath) adjacent to your flask to verify the external temperature. Ensure vigorous stirring to promote good heat transfer and mixing of the reagents.
-
-
The Role of an Acid Catalyst: The reaction of the amine with triethyl orthoformate is often catalyzed by a protic acid, like acetic acid. Similarly, the subsequent cycloaddition can be accelerated by Lewis acids or Brønsted acids which activate the nitrile group.[4][6][8]
-
Solution: The addition of a catalytic amount of glacial acetic acid in the first step can significantly improve the rate of formimidate formation.
-
Category 3: Purification and Isolation
Q3: My crude product looks okay, but I'm struggling to purify it. What are the best methods?
A3: Purifying this molecule can be challenging due to its high polarity and low solubility in common organic solvents.
-
Acid/Base Purification: This is the most effective method.
-
Dissolve the crude solid in a dilute aqueous base (e.g., 1M NaOH or Na₂CO₃) until the pH is ~9-10. The product should dissolve completely to form the sodium salt.
-
Filter this basic solution to remove any insoluble, non-acidic organic impurities.
-
Slowly re-precipitate the purified product by adding acid (e.g., 1M HCl) dropwise with vigorous stirring until the pH is ~1-2.
-
Cool the mixture in an ice bath to maximize precipitation, then collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, and then with a small amount of a cold solvent like acetone or ethanol to aid in drying.
-
-
Recrystallization: Finding a suitable solvent for recrystallization is difficult.
-
Causality: The molecule's rigid, polar structure makes it poorly soluble in most common, non-polar organic solvents and highly soluble in very polar ones like DMSO, making precipitation difficult.
-
Solution: A mixed-solvent system is often the best approach. Dissolving the crude product in a minimal amount of hot DMF or DMSO and then slowly adding a poor solvent like water or acetonitrile until turbidity persists can induce crystallization upon cooling. However, the acid/base method is generally more reliable and scalable.[9]
-
Experimental Protocol: A Validated Approach
This protocol is a synthesized example based on common procedures for the synthesis of 5-substituted 1H-tetrazoles.[8][10]
Materials:
-
5-Aminoisophthalic acid (1.0 equiv)
-
Triethyl orthoformate (3.0 equiv)
-
Glacial Acetic Acid (0.1 equiv)
-
Sodium Azide (NaN₃) (2.5 equiv) (Caution: Highly toxic and explosive. Handle with extreme care)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-aminoisophthalic acid (1.0 equiv), triethyl orthoformate (3.0 equiv), and a catalytic amount of glacial acetic acid (0.1 equiv).
-
Step 1 - Formimidate Formation: Heat the mixture to 125 °C in an oil bath and maintain a gentle reflux for 2-3 hours.
-
Cooling and Azide Addition: Cool the reaction mixture to below 80 °C. Carefully add anhydrous DMF to dissolve the mixture, followed by the cautious addition of sodium azide (2.5 equiv) in portions.
-
Step 2 - Cycloaddition: Heat the mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC (a polar solvent system like 10% MeOH in DCM with 1% acetic acid is a good starting point).
-
Workup - Precipitation: After cooling to room temperature, pour the dark reaction mixture slowly into a beaker containing a large volume of vigorously stirred deionized water.
-
Acidification: Place the beaker in an ice bath. Slowly and carefully add concentrated HCl dropwise to the stirred suspension until the pH of the solution is between 1 and 2. A thick, off-white precipitate should form.
-
Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product via vacuum filtration.
-
Washing: Wash the filter cake extensively with cold deionized water, followed by a small amount of cold acetone.
-
Drying: Dry the purified solid in a vacuum oven at 60-80 °C to a constant weight.
References
- BenchChem. (2025).
-
Häring, M., Nandi, S. K., et al. (2019). 5-(1H-1,2,3-Triazol-5-yl)isophthalic Acid: A Versatile Ligand for the Synthesis of New Supramolecular Metallogels. ACS Omega. [Link]
-
ResearchGate. (n.d.). Cycloaddition strategy for the synthesis of tetrazoles. Retrieved January 19, 2026, from [Link]
-
Bentham Science. (n.d.). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. [Link]
-
Reddit. (2023). Problem with tetrazole formation. r/Chempros. [Link]
- BenchChem. (2025).
-
Chem Help ASAP. (2022). Tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]
-
Himo, F., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. The Journal of Organic Chemistry. [Link]
-
Sunder, M., et al. (2016). Tetrazoles via Multicomponent Reactions. Molecules. [Link]
-
ResearchGate. (2021). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. [Link]
-
ACS Omega. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. [Link]
-
Royal Society of Chemistry. (2015). Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand. [Link]
-
Royal Society of Chemistry. (2013). Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand. [Link]
-
PubChem. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
-
MDPI. (2023). 5-Vinyl-1H-tetrazole. [Link]
-
ResearchGate. (2021). Alkylation of 5-Substituted 1 H -Tetrazoles via the Diazotization of Aliphatic Amines. [Link]
- BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds.
- Google Patents. (n.d.). Purification method of isophthalic acid by crystallization.
-
National Institutes of Health. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]
-
OUCI. (n.d.). Three coordination polymers based on 5-(1H-tetrazol-5-yl)isophthalic acid. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Retrieved January 19, 2026, from [Link]
-
PubMed. (2021). Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines. [Link]
-
Semantic Scholar. (2012). Synthesis and Functionalization of 5-Substituted Tetrazoles. [Link]
- Google Patents. (n.d.). Process for producing high purity isophthalic acid.
-
LookChem. (n.d.). 5-(1H-tetrazol-5-yl) isophthalic acid. Retrieved January 19, 2026, from [Link]
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. 5-Aminoisophthalic acid | 99-31-0 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1H-Tetrazole synthesis [organic-chemistry.org]
- 9. JP2002513778A - Purification method of isophthalic acid by crystallization - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing 5-(1H-tetrazol-1-yl)isophthalic Acid MOF Formation
Prepared by: Senior Application Scientist, Advanced Materials Division
Welcome to the technical support center for the synthesis and optimization of Metal-Organic Frameworks (MOFs) utilizing the 5-(1H-tetrazol-1-yl)isophthalic acid (H₃TZI) linker. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming crystalline, porous materials with this versatile linker. The unique combination of both carboxylate (O-donor) and tetrazolate (N-donor) coordination sites in H₃TZI allows for the construction of diverse and potentially functional frameworks. However, this versatility also introduces specific challenges in controlling the crystallization process.
This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the causal relationships behind experimental choices.
Section 1: Troubleshooting Guide
This section addresses specific, common issues encountered during the synthesis of H₃TZI-based MOFs in a direct question-and-answer format.
Q1: My reaction resulted in an amorphous powder or a product with very low crystallinity according to Powder X-ray Diffraction (PXRD). What went wrong and how can I fix it?
A1: This is the most common challenge in MOF synthesis and typically points to a disruption in the delicate balance between nucleation and crystal growth. When nucleation is too rapid, a large number of small nuclei form and quickly consume the reactants, leaving insufficient material and time for them to grow into larger, well-ordered crystals.[1]
Causality & Solution Strategy:
The goal is to slow down the reaction kinetics to favor crystal growth over rapid nucleation.
-
Lower the Reaction Temperature: High temperatures accelerate reaction rates, often leading to amorphous products.[2] Try reducing the temperature of your solvothermal reaction in 10-20°C increments. While this will likely increase the required reaction time, it is the most effective way to promote the formation of a thermodynamically stable, crystalline product.
-
Adjust the Solvent System: The solvent plays a crucial role in solubilizing the precursors and mediating their interaction.
-
Solubility: If the linker or metal salt is poorly soluble, it can precipitate out or lead to an inhomogeneous reaction mixture. Conversely, if precursors are too soluble, the solution may remain undersaturated, preventing nucleation. Experiment with co-solvents. For H₃TZI MOFs, N,N-Dimethylformamide (DMF) is a common choice, but mixtures with ethanol or water can modulate solubility and reaction rates.[3]
-
Coordination: Solvents like DMF can weakly coordinate to the metal centers, effectively acting as temporary caps or modulators that slow down the framework formation.
-
-
Decrease Reactant Concentrations: High concentrations can accelerate nucleation. Try diluting the reaction mixture by 50-100%. This reduces the rate of molecular collisions, giving coordination bonds more time to form in an ordered fashion. The concentration of the organic linker often limits the MOF yield, but finding an optimal, lower concentration can be key for crystallinity.[4]
-
Introduce a Modulator: Modulators are molecules that compete with the linker to coordinate to the metal centers, thereby slowing down and controlling crystal growth. Monocarboxylic acids (like acetic acid or formic acid) or salts like 2-methylimidazole can be highly effective.[5][6] Start by adding a small amount (e.g., 2-10 equivalents relative to the metal salt) and observe the effect on crystallinity and morphology.
Experimental Workflow: Troubleshooting Low Crystallinity
Caption: A step-by-step workflow for systematically troubleshooting low crystallinity in MOF synthesis.
Q2: The PXRD pattern shows sharp peaks, but they don't match any known phase for my system. How can I control which structure (polymorph) is formed?
A2: The formation of different MOF structures from the same set of precursors is a common phenomenon known as polymorphism. The final structure is often dictated by subtle thermodynamic and kinetic factors during synthesis.
Causality & Solution Strategy:
-
The Role of pH: The deprotonation state of both the carboxylic acid and tetrazole moieties of the H₃TZI linker is highly pH-dependent. This, in turn, dictates which coordination sites are available and their charge, fundamentally altering how they coordinate to the metal center. Research on zinc-tetrazole MOFs has shown that acidic conditions can favor the formation of a 3D framework, while alkaline conditions lead to a 2D layered structure.[7] Carefully controlling the initial pH of your reaction mixture with small additions of acid (e.g., HCl) or base (e.g., NaOH, triethylamine) can be a powerful tool for targeting a specific polymorph.
-
Solvent as a Template: Solvent molecules can be incorporated into the final structure or act as "templates" around which the framework assembles. Changing the solvent can therefore lead to entirely different crystal structures. For example, reacting zinc acetate with 5-methyl isophthalic acid in aqueous methanol versus aqueous ethanol resulted in two vastly different frameworks.[3]
-
Auxiliary Ligands: The introduction of a secondary N-donor ligand (e.g., 2,2'-bipyridine, 1,10-phenanthroline) can fundamentally change the secondary building units (SBUs) and the overall topology, leading to new structures that are inaccessible otherwise.[8]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal metal-to-linker molar ratio to start with?
A1: The stoichiometry of the final product does not always correlate directly with the initial reactant ratios. However, a good starting point is to consider the coordination number of the metal and the number of coordinating groups on the linker. For H₃TZI (a tritopic linker) and a metal that typically forms a six-coordinate SBU (like Zn²⁺ or Mn²⁺), a metal:linker ratio between 2:1 and 1:1 is a reasonable starting point. Published syntheses with H₃TZI have successfully used various ratios, so it is best treated as an empirical parameter to be optimized.[9]
Q2: How do I choose the correct metal salt? Will the counter-ion (e.g., nitrate, chloride, acetate) affect the reaction?
A2: Yes, the counter-ion can have a significant impact.
-
Coordination Ability: Anions like acetate are more coordinating than nitrate or perchlorate. A coordinating anion can compete with the linker, acting as a modulator and slowing the reaction, which can be beneficial for crystallinity.
-
pH Effects: Metal salts of strong acids (e.g., Zn(NO₃)₂) will create a more acidic solution upon hydrolysis compared to salts of weak acids (e.g., Zn(OAc)₂). This change in pH can influence the final structure, as discussed earlier.[7]
-
Metal Choice: The choice of metal ion (e.g., Zn²⁺, Cd²⁺, Mn²⁺, Co²⁺) is fundamental as its preferred coordination geometry, size, and Lewis acidity will dictate the resulting framework topology.[8][9]
Q3: My MOF is crystalline, but the structure collapses when I try to activate it (remove the guest solvent molecules). What should I do?
A3: Framework collapse upon solvent removal is often due to the strong capillary forces exerted by the evaporating solvent, which pull the framework apart. Direct heating under vacuum is often too harsh.
Causality & Solution Strategy:
-
Solvent Exchange: Before heating, the high-boiling-point synthesis solvent (like DMF) must be replaced with a more volatile, non-coordinating solvent. Soak the as-synthesized crystals in a low-boiling-point solvent (e.g., ethanol or acetone) for 2-3 days, replacing the solvent several times. This gently displaces the DMF molecules from the pores.
-
Supercritical Drying: For exceptionally delicate frameworks, supercritical CO₂ drying is the gold standard. After solvent-exchanging with a solvent miscible with liquid CO₂ (like ethanol), the sample is placed in a critical point dryer. This process takes the solvent from a liquid to a supercritical fluid and then to a gas, completely avoiding the liquid-gas phase boundary and its destructive surface tension. This can sometimes be necessary to maintain the porosity of a framework that would otherwise collapse.[10]
Section 3: Protocols & Data
Protocol 1: General Solvothermal Synthesis of a H₃TZI-based MOF
This protocol provides a robust starting point for exploration.
-
Reactant Preparation: In a 20 mL glass vial, combine the metal salt (e.g., 0.2 mmol of Zn(NO₃)₂·4H₂O) and the H₃TZI linker (e.g., 0.1 mmol).
-
Solvent Addition: Add 10 mL of a solvent or solvent mixture (e.g., a 1:1 v/v mixture of DMF and Ethanol).
-
Sonication: Sonicate the mixture for 5-10 minutes to ensure homogeneity.
-
Sealing & Heating: Cap the vial tightly and place it in a programmable oven. Heat the reaction to a set temperature (a starting point of 100-120°C is common) and hold for 24-72 hours.[10]
-
Cooling: Allow the oven to cool slowly to room temperature (a ramp rate of 5°C/hour can promote larger crystal growth).[11]
-
Isolation: Decant the mother liquor. Wash the resulting crystals three times with fresh DMF, followed by three washes with ethanol to begin the solvent exchange process. The product can now be analyzed by PXRD.
Table 1: Summary of Key Reaction Parameters and Their Influence
| Parameter | Common Range | Effect on Crystallinity | Effect on Crystal Size | Rationale & Key Insight |
| Temperature | 80 - 150 °C | Higher temps can decrease crystallinity by favoring rapid nucleation.[2] | Lower temps and slow cooling favor larger crystals. | Balances reaction kinetics (higher T) vs. thermodynamic control for ordered growth (lower T). |
| Solvent | DMF, DEF, EtOH, H₂O, mixtures | Polarity and coordinating ability are critical. Can act as a template.[3] | Varies significantly. Solvent layering can produce large single crystals. | The solvent mediates precursor solubility and interaction, directly influencing the reaction pathway. |
| pH / Modulator | Acidic, neutral, basic | Can be the deciding factor between an amorphous product and a crystalline one. | Modulators often lead to larger, more well-defined crystals.[12] | Controls linker deprotonation and metal coordination speed, acting as a "structure-directing" agent.[7] |
| Concentration | 0.01 - 0.1 M | Lower concentrations generally improve crystallinity. | Lower concentrations often yield larger, but fewer, crystals. | Reduces nucleation rate, allowing more time and material for existing nuclei to grow.[4] |
Section 4: Visual Guides
Influence of Synthesis Parameters on H₃TZI MOF Formation
Caption: Relationship between primary synthesis conditions, kinetic/thermodynamic pathways, and final MOF properties.
Section 5: References
-
Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. RSC Advances. [Link]
-
Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Su. Molecules. [Link]
-
Sensing Capacity in Dysprosium Metal–Organic Frameworks Based on 5-Aminoisophthalic Acid Ligand. MDPI. [Link]
-
The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review. RSC Advances. [Link]
-
Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence. Semantic Scholar. [Link]
-
Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. Sciforum. [Link]
-
Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties. CrystEngComm. [Link]
-
Luminescence and magnetic properties of three metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand. CrystEngComm. [Link]
-
Metal‐Organic Framework (MOF) Morphology Control by Design. Advanced Materials. [Link]
-
Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties. RSC Publishing. [Link]
-
Improvement in Crystallinity and Porosity of Poorly Crystalline Metal–Organic Frameworks (MOFs) through Their Induced Growth on a Well-Crystalline MOF Template. Inorganic Chemistry. [Link]
-
Optimization of MOF Synthesis. ResearchGate. [Link]
-
Improving MOF stability: approaches and applications. Chemical Science. [Link]
-
Improvement in Crystallinity and Porosity of Poorly Crystalline Metal–Organic Frameworks (MOFs) through Their Induced Growth on a Well-Crystalline MOF Template | Request PDF. ResearchGate. [Link]
-
Synthetic and analytical considerations for the preparation of amorphous metal–organic frameworks. Chemical Science. [Link]
-
pH-Controlled Assembly of 3D and 2D Zinc-Based Metal-Organic Frameworks with Tetrazole Ligands. ACS Omega. [Link]
-
Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity. MDPI. [Link]
-
Effect of Metal Organic Framework Concentration on the Crystallization of PLA-Al-MOF Composites. Digital Commons @ Cal Poly. [Link]
-
A Microporous Mn(II) MOF Based on 5-(4H-1,2,4-triazol-4-yl) Isophthalic Acid for CO2/N2 Separation. Inorganic Chemistry. [Link]
-
Different reactions catalyzed by Cu-MOFs (a) formation tetrazole from... ResearchGate. [Link]
-
Modeling and Simulation of Crystallization of Metal–Organic Frameworks. MDPI. [Link]
-
Coordination polymers of 5-substituted isophthalic acid. Acta Crystallographica Section B. [Link]
Sources
- 1. Synthetic and analytical considerations for the preparation of amorphous metal–organic frameworks - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01433B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Coordination polymers of 5-substituted isophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pH-Controlled Assembly of 3D and 2D Zinc-Based Metal-Organic Frameworks with Tetrazole Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. ac1.hhu.de [ac1.hhu.de]
- 11. Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
Technical Support Center: Crystallization of 5-(1H-tetrazol-1-yl)isophthalic Acid-Based Polymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(1H-tetrazol-1-yl)isophthalic acid-based polymers. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions to help you overcome common challenges in obtaining high-quality crystalline materials. The insights provided herein are based on established scientific principles and field-proven methodologies to ensure the integrity and reproducibility of your experimental outcomes.
Troubleshooting Guide: From Amorphous Precipitates to High-Quality Single Crystals
This section addresses specific issues that you may encounter during the synthesis and crystallization of this compound-based polymers, also known as metal-organic frameworks (MOFs). Each problem is followed by an analysis of potential causes and actionable, step-by-step protocols for resolution.
Issue 1: Formation of Amorphous Precipitate or Poor-Quality Polycrystalline Powder Instead of Crystalline Material
The formation of an amorphous solid or a poorly crystalline powder is a common outcome when the nucleation and crystal growth processes are not well-controlled. This typically results from a rapid precipitation rate, where the kinetic product (amorphous solid) is favored over the thermodynamically stable crystalline product.
Root Cause Analysis:
-
High Reaction Rate: Rapid coordination between the metal ions and the this compound ligand can lead to uncontrolled nucleation and the formation of an amorphous precipitate.
-
Suboptimal Solvent System: The choice of solvent can significantly impact the solubility of the reactants and the resulting polymer, influencing the crystallization process.
-
Incorrect Temperature Profile: The reaction temperature affects both the kinetics of the coordination reaction and the solubility of the components.
Solutions and Experimental Protocols:
1. Employing Modulators to Control Reaction Kinetics:
Modulators are molecules that compete with the organic linker to coordinate with the metal ions, thereby slowing down the reaction rate and allowing for more ordered crystal growth.[1] Carboxylic acids are commonly used as modulators.
Protocol for Modulator-Assisted Synthesis:
-
Select a Modulator: For this compound-based systems, monocarboxylic acids like acetic acid or benzoic acid can be effective. The modulator's pKa should ideally be close to that of the linker to facilitate the growth of larger, higher-quality crystals.[2]
-
Determine Modulator Concentration: Start with a molar ratio of modulator to metal ion of 10:1 and systematically decrease the concentration. The optimal amount will balance slowing the reaction without completely inhibiting crystal formation.
-
Modified Reaction Setup:
-
Dissolve the metal salt in a suitable solvent (e.g., DMF, DEF, or DMA).[3]
-
In a separate vial, dissolve the this compound ligand and the chosen modulator in the same solvent.
-
Slowly add the metal salt solution to the ligand/modulator solution under constant stirring.
-
Proceed with the standard solvothermal or hydrothermal synthesis protocol.
-
Table 1: Recommended Starting Concentrations for Modulators
| Modulator | pKa | Typical Molar Ratio (Modulator:Metal) | Notes |
| Acetic Acid | 4.76 | 10:1 to 50:1 | Effective in controlling particle size.[2] |
| Benzoic Acid | 4.20 | 10:1 to 30:1 | Often used for growing single crystals.[2][4] |
| Nitric Acid | -1.5 | 5:1 to 20:1 | Can lead to larger crystals and more open metal sites.[1] |
2. Optimizing the Solvent System:
The solvent plays a crucial role in solvating the metal-ligand precursors and influencing the crystal growth process.
Protocol for Solvent System Optimization:
-
Solvent Screening: If using a single solvent like DMF, consider mixtures with other solvents such as ethanol, propanol, or water. The addition of a co-solvent can alter the solubility of the reactants and the growing polymer, promoting crystallization.
-
Layering Technique: For obtaining single crystals, a slow diffusion method can be employed.
-
Dissolve the ligand in a less dense solvent (e.g., ethanol).
-
Carefully layer a solution of the metal salt in a denser solvent (e.g., DMF or water) at the bottom of a narrow tube.
-
Allow the solutions to slowly diffuse into each other over several days to weeks at a constant temperature.
-
3. Fine-Tuning the Temperature Profile:
A controlled temperature ramp and holding time can significantly improve crystallinity.
Protocol for Temperature Optimization:
-
Ramped Heating: Instead of placing the reaction vessel directly at the target temperature, program the oven to ramp up the temperature slowly (e.g., 1-2 °C/minute).
-
Isothermal Holding: Maintain the reaction at the target temperature for an extended period (24-72 hours) to allow for crystal growth and defect annealing.
-
Slow Cooling: After the isothermal step, allow the reaction to cool down to room temperature slowly (e.g., 0.5-1 °C/minute). Rapid cooling can induce stress and defects in the crystals.
Workflow for Optimizing Crystallinity
Caption: Troubleshooting workflow for improving crystallinity.
Issue 2: Single Crystals are Unstable Outside the Mother Liquor
It is a frequent observation that well-formed single crystals degrade, lose their diffraction quality, or become opaque upon removal from the reaction solution.[3]
Root Cause Analysis:
-
Solvent Loss: The crystal lattice of many coordination polymers, including those based on this compound, often contains solvent molecules that contribute to the structural stability.[5] The loss of these guest molecules upon exposure to air can lead to a collapse of the framework.
-
Oxidation/Hydrolysis: The metal centers or the organic ligand may be sensitive to air or moisture, leading to decomposition.
Solutions and Experimental Protocols:
1. Rapid Mounting and Cryo-cooling for X-ray Diffraction:
To prevent solvent loss during single-crystal X-ray diffraction analysis, it is crucial to handle the crystals quickly and protect them from the atmosphere.
Protocol for Crystal Mounting:
-
Prepare a Cryoprotectant: Use a viscous oil like Paratone-N or a fluorinated ether.
-
Isolate the Crystal: Under a microscope, select a suitable single crystal from the mother liquor.
-
Rapid Transfer: Quickly wick away the excess mother liquor with a paper towel and immediately coat the crystal in the cryoprotectant.
-
Mount and Cool: Mount the coated crystal on a loop and immediately place it in the cold stream (typically 100 K) of the diffractometer.
2. Solvent Exchange for Enhanced Stability:
Replacing the high-boiling point synthesis solvent (e.g., DMF) with a more volatile and less reactive solvent can sometimes improve stability. However, this must be done with care as some solvents can degrade the crystal.[3]
Protocol for Solvent Exchange:
-
Decant the Mother Liquor: Carefully remove the original reaction solution.
-
Introduce an Intermediate Solvent: Wash the crystals with a solvent that is miscible with both the original and the final solvent (e.g., acetone if exchanging from DMF to chloroform).
-
Introduce the Final Solvent: After several washes with the intermediate solvent, wash the crystals with the final, more volatile solvent (e.g., chloroform or dichloromethane).
-
Drying: Dry the crystals under a gentle stream of inert gas or under vacuum at a low temperature.
Logical Flow for Handling Unstable Crystals
Caption: Decision tree for handling unstable crystals.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of crystal defects in this compound-based polymers and how do they affect material properties?
A1: The most common defects are missing linkers or metal nodes, which create vacancies in the framework.[6] These defects can break the periodic arrangement of atoms and are ubiquitous in MOFs.[6] While often viewed as imperfections, these defects can also be beneficial. For instance, missing linker defects can create open metal sites that may enhance catalytic activity or gas adsorption properties.[7] However, a high concentration of defects can lead to a loss of long-range order, reduced porosity, and decreased mechanical stability.[6][8]
Q2: How can I characterize the defects in my synthesized polymers?
A2: A multi-technique approach is often necessary. Powder X-ray Diffraction (PXRD) can indicate the overall crystallinity and phase purity. High-resolution transmission electron microscopy (HR-TEM) can provide direct visualization of the crystal lattice and identify extended defects.[9] For probing local defects like missing linkers, techniques such as near-field IR nanospectroscopy combined with density functional theory (DFT) calculations can be very powerful.[7] Gas adsorption measurements (e.g., N2 isotherm) can also indirectly suggest the presence of defects if the measured surface area deviates significantly from the theoretical value.
Q3: Can the choice of metal ion influence the propensity for defect formation?
A3: Yes, the metal ion plays a significant role. The coordination number, preferred geometry, and lability of the metal-ligand bond all affect the crystallization process. For example, metals with higher coordination numbers might offer more possibilities for framework topologies, while more labile metal-ligand bonds might lead to more dynamic systems where defects can be more easily formed or healed during synthesis. The synthesis of cerium-based MOFs, for instance, can be complicated by the high reduction potential of Ce(IV), and modulators are often used to ensure uniform crystal growth.[4][9]
Q4: My synthesis of a this compound MOF with zinc resulted in an in-situ ligand transformation. Is this common?
A4: In-situ ligand transformations, while not always expected, can occur under solvothermal conditions. For tetrazole-containing ligands, rearrangements like the Dimroth rearrangement have been reported.[10] These reactions can lead to the formation of new MOF structures with different properties than initially targeted. Careful characterization of the final product using single-crystal X-ray diffraction and other spectroscopic methods is crucial to identify any unexpected ligand transformations.
Q5: Are there any green synthesis routes for preparing these types of polymers to avoid hazardous solvents like DMF?
A5: Yes, there is a growing interest in developing more environmentally friendly synthesis methods for MOFs. This includes the use of greener solvents like water or ethanol, and solvent-free mechanochemical synthesis.[1] For some systems, replacing hazardous chemicals with more benign alternatives like acetic acid as a modulator has been shown to not only be safer but also to improve the material's structural characteristics.[1] Researchers have also successfully utilized less harmful solvents like dimethyl sulfoxide for post-synthesis cleaning.[1]
References
-
Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks - PMC - NIH. Available at: [Link]
-
Modulated self-assembly of metal–organic frameworks - PMC - NIH. Available at: [Link]
-
Modulation of crystal growth and structure within cerium-based metal–organic frameworks - CrystEngComm (RSC Publishing). Available at: [Link]
-
A greener path to synthesising Metal Organic Frameworks for carbon capture and storage. Available at: [Link]
-
Modulation of crystal growth and structure within cerium-based metal–organic frameworks | Request PDF - ResearchGate. Available at: [Link]
-
Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation - Dalton Transactions (RSC Publishing). Available at: [Link]
-
Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties - CrystEngComm (RSC Publishing). Available at: [Link]
-
Defect Engineering in Metal–Organic Framework Nanocrystals: Implications for Mechanical Properties and Performance | ACS Applied Nano Materials. Available at: [Link]
-
Modeling the Effect of Defects and Disorder in Amorphous Metal–Organic Frameworks - NIH. Available at: [Link]
-
The role of defects in the properties of functional coordination polymers - PlumX. Available at: [Link]
-
Why one synthesised MOF single crystal is getting degraded after taking it out from the reaction mixture? What can I do to avoid this problem? | ResearchGate. Available at: [Link]
-
The role of defects in the properties of functional coordination polymers - ResearchGate. Available at: [Link]
-
The role of defects in the properties of functional coordination polymers - Research Explorer. Available at: [Link]
-
Defect formation in metal–organic frameworks initiated by the crystal growth-rate and effect on catalytic performance | Request PDF - ResearchGate. Available at: [Link]
-
Luminescence and magnetic properties of three metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand - CrystEngComm (RSC Publishing). Available at: [Link]
-
Defects in Metal–Organic Frameworks: Challenge or Opportunity? | The Journal of Physical Chemistry Letters - ACS Publications. Available at: [Link]
-
Sensing Capacity in Dysprosium Metal–Organic Frameworks Based on 5-Aminoisophthalic Acid Ligand - MDPI. Available at: [Link]
-
In Situ Investigation of Multicomponent MOF Crystallization during Rapid Continuous Flow Synthesis - PMC - NIH. Available at: [Link]
-
Controlling defects in metal-organic frameworks - - Diamond Light Source. Available at: [Link]
-
In Situ Investigation of Multicomponent MOF Crystallization during Rapid Continuous Flow Synthesis | ACS Applied Materials & Interfaces. Available at: [Link]
-
In Situ Investigation of Multicomponent MOF Crystallization during Rapid Continuous Flow Synthesis - ACS Publications. Available at: [Link]
-
(PDF) Synthesis Methods and Crystallization of MOFs - ResearchGate. Available at: [Link]
-
Structural Characterization of a Desolvated Flexible Porous Coordination Polymer Using MicroED | Inorganic Chemistry | ChemRxiv | Cambridge Open Engage. Available at: [Link]
-
Sodium Lignosulfonate-Induced Defective ZIF-67 for Ultrasensitive Gas Sensing in Meat Freshness Monitoring | ACS Applied Polymer Materials. Available at: [Link]
-
Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Su. Available at: [Link]
-
Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties - RSC Publishing. Available at: [Link]
-
Origins of crystallisation-induced dual emission of terephthalic and isophthalic acid crystals. Available at: [Link]
Sources
- 1. A greener path to synthesising Metal Organic Frameworks for carbon capture and storage | Research Matters [researchmatters.in]
- 2. Modulated self-assembly of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Modeling the Effect of Defects and Disorder in Amorphous Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. plu.mx [plu.mx]
- 9. Modulation of crystal growth and structure within cerium-based metal–organic frameworks - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing Thermal and Chemical Stability of Tetrazole-Based MOFs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with metal-organic frameworks (MOFs) featuring tetrazole linkers. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the "why" behind experimental choices. Our goal is to empower you to overcome common challenges and optimize the stability of your materials.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the stability of tetrazole-based MOFs.
Q1: Why are tetrazole linkers often used to enhance MOF stability?
Tetrazole linkers are increasingly popular for constructing robust MOFs for several key reasons. Their nitrogen-rich nature allows for strong metal-nitrogen bonds, which can endow the resulting frameworks with high thermal and chemical stability[1][2]. The multifunctional coordination characteristics of tetrazoles can lead to the formation of diverse and stable 3D structures[1][3].
Q2: My tetrazole-based MOF is showing poor thermal stability in TGA. What are the likely causes?
Several factors could be at play. First, ensure you are correctly interpreting your thermogravimetric analysis (TGA) data. An initial weight loss around 100°C is often attributable to the removal of coordinated water or solvent molecules, not framework decomposition[1][2]. True framework decomposition for a stable tetrazole MOF is typically observed at much higher temperatures, often exceeding 300°C[1][2][3][4]. If the decomposition temperature is genuinely low, consider issues with synthesis such as incomplete coordination, the presence of impurities, or a less stable crystalline phase.
Q3: How does the choice of metal ion affect the stability of a tetrazole MOF?
The metal ion plays a crucial role. High-valent metal ions, such as Zr(IV), are known to form exceptionally stable MOFs due to the strong coordination bonds they form with linkers[5][6]. However, even with other metals like Ni(II) or Zn(II), the coordination environment and resulting framework topology are critical in determining the overall stability[1][3][7].
Q4: My MOF is unstable in acidic or basic solutions. What strategies can I employ to improve its chemical resistance?
Improving chemical stability often involves strengthening the metal-linker coordination bonds and protecting the framework. Strategies include:
-
Post-Synthetic Modification (PSM): Introducing functional groups onto the linkers or modifying the metal nodes after the MOF has been synthesized can enhance stability[8][9]. For instance, ligand exchange can be used to incorporate more robust linkers[10].
-
Use of High-Valent Metal Ions: As mentioned, employing high-valent metals like Zr(IV) can significantly improve resistance to chemical degradation[5].
-
Hydrophobic Functionalization: Introducing hydrophobic groups can shield the framework from attack by water or other nucleophiles[5][11].
Q5: Can the pH of the synthesis reaction influence the final MOF's stability?
Absolutely. The reaction pH is a critical parameter that can dictate the dimensionality and topology of the resulting MOF, which in turn affects its stability. For example, in the synthesis of zinc-based MOFs with a pyridyl-tetrazole ligand, acidic conditions can favor the formation of a 3D framework, while basic conditions may lead to a 2D structure[7][12]. Controlling the pH allows for the targeted synthesis of more stable phases[7][12].
II. Troubleshooting Guides
This section provides detailed guidance on specific experimental challenges you may encounter.
Troubleshooting Poor Thermal Stability
Problem: Your tetrazole-based MOF decomposes at a lower temperature than expected based on literature precedents.
Possible Causes & Solutions:
| Possible Cause | Diagnostic Check | Troubleshooting Steps | Rationale |
| Incomplete Desolvation vs. Decomposition | Analyze the TGA curve for distinct weight loss steps. A step around 100°C is likely solvent loss. | Perform TGA under a controlled atmosphere (e.g., N2) with a slow heating rate (e.g., 5 °C/min) to clearly separate desolvation from decomposition events. | A slow heating rate provides better resolution of thermal events. The initial weight loss is often due to the removal of guest molecules from the pores[1][2]. |
| Amorphous Phase or Impurities | Check the Powder X-ray Diffraction (PXRD) pattern of your sample. Broad peaks or the presence of unexpected peaks indicate an amorphous phase or impurities. | Optimize synthesis conditions (temperature, time, solvent) to promote crystallinity. Purify the product by washing with appropriate solvents to remove unreacted starting materials. | A well-defined crystalline structure is crucial for achieving high thermal stability. Amorphous phases lack the long-range order that provides structural integrity. |
| Incorrect Metal-Linker Ratio | Perform elemental analysis (CHN analysis) to verify the composition of your MOF. | Systematically vary the metal-to-linker molar ratio during synthesis to find the optimal conditions for forming the desired stable phase. | The stoichiometry of the reactants directly influences the coordination environment and the resulting framework topology, which are key to thermal stability[7][12]. |
Experimental Workflow: Optimizing Thermal Stability
Caption: Workflow for troubleshooting and optimizing the thermal stability of tetrazole-based MOFs.
Troubleshooting Poor Chemical Stability
Problem: Your tetrazole-based MOF loses crystallinity or decomposes when exposed to acidic, basic, or aqueous environments.
Possible Causes & Solutions:
| Possible Cause | Diagnostic Check | Troubleshooting Steps | Rationale |
| Weak Metal-Ligand Bonds | Compare the stability of isostructural MOFs made with different metal ions (if possible). MOFs with higher valent metal ions are generally more stable. | Consider synthesizing your MOF with a higher valent metal ion (e.g., Zr(IV), Hf(IV)). | Stronger metal-ligand bonds are more resistant to hydrolysis and attack by acids or bases[5][6][11]. |
| Hydrophilic Pore Environment | Assess the hydrophobicity of your linker. Linkers with aliphatic or aromatic groups tend to be more hydrophobic. | Employ post-synthetic modification to introduce hydrophobic functional groups to the linker. This can be achieved through ligand exchange or covalent modification. | A hydrophobic pore environment can repel water molecules, protecting the coordination bonds from hydrolysis[11]. |
| Framework Lability | Analyze the coordination environment of the metal center and the flexibility of the linker. Highly flexible linkers can lead to less stable frameworks. | Choose more rigid linkers for your synthesis. A rigid linker can help maintain the structural integrity of the framework under chemical stress[11]. | Rigid linkers can prevent framework collapse by providing structural reinforcement[11]. |
Protocol: Post-Synthetic Ligand Exchange for Enhanced Stability
This protocol provides a general framework for improving the chemical stability of a pre-synthesized tetrazole MOF (e.g., a UiO-66 analogue) through the introduction of a more robust or functionalized linker.
-
Activation of the Parent MOF:
-
Activate the as-synthesized tetrazole MOF by solvent exchange with a suitable solvent (e.g., DMF, ethanol) followed by heating under vacuum to remove guest molecules from the pores. The specific conditions will depend on the parent MOF.
-
-
Preparation of the Ligand Exchange Solution:
-
Prepare a solution of the new, more robust linker in a suitable solvent (e.g., DMF). The concentration of the new linker should be in excess relative to the linker in the parent MOF to drive the exchange equilibrium.
-
-
Ligand Exchange Reaction:
-
Immerse the activated parent MOF in the ligand exchange solution.
-
Heat the mixture at a moderate temperature (e.g., 60-120 °C) for a specified period (e.g., 24-72 hours). The optimal temperature and time will need to be determined experimentally.
-
-
Purification of the Modified MOF:
-
After the exchange reaction, filter the solid and wash it thoroughly with fresh solvent to remove any unreacted new linker and displaced old linker.
-
-
Characterization:
-
Characterize the resulting MOF using PXRD to confirm that the framework crystallinity is retained.
-
Use techniques like ¹H NMR spectroscopy of a digested sample to quantify the extent of ligand exchange[10].
-
Test the chemical stability of the modified MOF by exposing it to the desired chemical environment (e.g., acidic or basic solution) and monitoring its crystallinity by PXRD over time.
-
Logical Relationship: Factors Influencing Tetrazole MOF Stability
Caption: Key factors influencing the thermal and chemical stability of tetrazole-based MOFs.
III. Concluding Remarks
The successful development of highly stable tetrazole-based MOFs hinges on a rational design approach that considers the interplay between the metal node, the organic linker, and the synthesis conditions. By understanding the fundamental principles that govern their stability and by systematically troubleshooting experimental challenges, researchers can unlock the full potential of these promising materials for a wide range of applications.
IV. References
-
Naphthalene Tetrazole-Based Nickel Metal–Organic Framework as a Filler of Polycarbonate Membranes to Improve CO2 and H2 Separation. ACS Applied Polymer Materials.
-
pH-Controlled Assembly of 3D and 2D Zinc-Based Metal-Organic Frameworks with Tetrazole Ligands. PubMed Central.
-
Four three-dimensional metal–organic frameworks assembled from 1H-tetrazole: Synthesis, crystal structures and thermal properties. CoLab.
-
pH-Controlled Assembly of 3D and 2D Zinc-Based Metal-Organic Frameworks with Tetrazole Ligands. ACS Omega.
-
Pb(II)-MOFs assembled with tetrazole-based carboxylic acids as a burn rate modifier. Source not provided.
-
Poly Tetrazole Containing Thermally Stable and Insensitive Alkali Metal-Based 3D Energetic Metal-Organic Frameworks. Request PDF.
-
Poly Tetrazole Containing Thermally Stable and Insensitive Alkali Metal–Organic Frameworks. Inorganic Chemistry.
-
Synthesis of Triazole and Tetrazole-Functionalized Zr-Based Metal-Organic Frameworks Through Post-Synthetic Ligand Exchange. PubMed.
-
Tetrazole Based Porous Metal Organic Framework (MOF): Topological Analysis and Dye Adsorption Properties. Request PDF.
-
Tetrazole MOFs Linkers. Alfa Chemistry.
-
Chemical, thermal and mechanical stabilities of metal–organic frameworks. Nature Reviews Materials.
-
Syntheses, crystal structures and thermal decomposition studies of two novel Mn(ii)-MOFs with tetrazole-based carboxylic acids. New Journal of Chemistry.
-
Tetrazine‐Based Metal‐Organic Frameworks as Scaffolds for Post‐Synthetic Modification by the Click Reaction. ResearchGate.
-
Tetrazine-based linkers as intrinsically tagged alternatives for click functionalization of metal–organic frameworks. PubMed Central.
-
Improving MOF stability: approaches and applications. Chemical Science.
-
Ba-MOFs with tetrazole-based acetic acids: unusual configuration, novel topology and high proton conductivity. Dalton Transactions.
-
Naphthalene Tetrazole-Based Nickel Metal-Organic Framework as a Filler of Polycarbonate Membranes to Improve CO2 and H2 Separation. PubMed.
-
Stability of Metal–Organic Frameworks: Recent Advances and Future Trends. MDPI.
-
Trapping of Metastable Phase in Tetrazole based Metal Organic Framework: An Investigation on Phase Transition. Request PDF.
-
Naphthalene Tetrazole-Based Nickel Metal–Organic Framework as a Filler of Polycarbonate Membranes to Improve CO2 and H2 Separation. PMC.
-
Increasing the Stability of Metal-Organic Frameworks. SciSpace.
-
Post-Synthetic Modification of Metal-Organic Frameworks Toward Applications. PDF.
-
Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. Journal of Materials Chemistry A.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Naphthalene Tetrazole-Based Nickel Metal–Organic Framework as a Filler of Polycarbonate Membranes to Improve CO2 and H2 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Four three-dimensional metal–organic frameworks assembled from 1H-tetrazole: Synthesis, crystal structures and thermal properties | CoLab [colab.ws]
- 4. Naphthalene Tetrazole-Based Nickel Metal-Organic Framework as a Filler of Polycarbonate Membranes to Improve CO2 and H2 Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. pH-Controlled Assembly of 3D and 2D Zinc-Based Metal-Organic Frameworks with Tetrazole Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of Triazole and Tetrazole-Functionalized Zr-Based Metal-Organic Frameworks Through Post-Synthetic Ligand Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of Metal–Organic Frameworks: Recent Advances and Future Trends [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of 5-(1H-tetrazol-1-yl)isophthalic Acid
Welcome to the technical support center for the synthesis of 5-(1H-tetrazol-1-yl)isophthalic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical synthesis. Here, we address common challenges, provide troubleshooting solutions, and offer detailed protocols to ensure a safe, efficient, and successful scale-up process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the primary safety concerns?
A1: The most prevalent method for synthesizing this compound is the [3+2] cycloaddition reaction between a cyanide-containing precursor, typically dimethyl 5-cyanoisophthalate, and an azide source, most commonly sodium azide (NaN₃).[1][2][3] The primary and most critical safety concern is the potential formation of highly toxic and explosive hydrazoic acid (HN₃), especially in the presence of Brønsted acids.[4][5] Additionally, the use of heavy metal catalysts, such as zinc salts, can lead to the formation of shock-sensitive heavy metal azides.[4][5]
Q2: Why is continuous flow chemistry recommended for the large-scale synthesis of tetrazoles?
A2: Continuous flow chemistry is highly recommended for scaling up tetrazole synthesis due to its significant safety advantages.[4][5][6] By conducting the reaction in a microreactor or a tube, only small volumes of the reaction mixture are exposed to the reaction conditions at any given time, which drastically minimizes the risk associated with potentially explosive intermediates like hydrazoic acid.[5][6] Furthermore, the high surface-area-to-volume ratio in flow reactors allows for superior temperature control, preventing thermal runaways, and the absence of a headspace prevents the accumulation of explosive gases.[4][5]
Q3: What are the typical impurities encountered in the synthesis of this compound and how do they affect the final product?
A3: Common impurities include unreacted starting material (dimethyl 5-cyanoisophthalate), the mono-tetrazole intermediate (methyl 3-cyano-5-(1H-tetrazol-1-yl)benzoate), and regioisomers of the final product. The presence of these impurities can affect the product's purity, color, and performance in downstream applications, such as the formation of metal-organic frameworks (MOFs).[7][8] For isophthalic acid derivatives, impurities like dicarboxylic fluorenones and tricarboxylic biphenyls can also lead to discoloration.[9]
Q4: Can I use 5-cyanoisophthalic acid directly instead of its ester for the cycloaddition reaction?
A4: While technically possible, using the free diacid can be challenging. The carboxyl groups can react with the azide source or catalyst, leading to side reactions and lower yields. The solubility of the diacid in common organic solvents used for this reaction is also limited. Therefore, it is generally recommended to start with the diester, such as dimethyl 5-cyanoisophthalate, and perform the hydrolysis step after the tetrazole ring has been formed.
Troubleshooting Guide
This section provides solutions to common problems encountered during the scale-up synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive catalyst- Insufficient reaction temperature or time- Poor quality of reagents (e.g., wet solvent, old sodium azide) | - Use a fresh, high-purity catalyst. Consider using copper or zinc-based catalysts which have shown good activity.[10]- Gradually increase the reaction temperature and monitor the reaction progress by TLC or HPLC.- Ensure all reagents and solvents are anhydrous. |
| Formation of Mono-Tetrazole Impurity | - Insufficient amount of sodium azide- Short reaction time | - Use a slight excess of sodium azide (e.g., 1.1-1.5 equivalents per nitrile group).- Extend the reaction time and monitor for the disappearance of the mono-tetrazole intermediate. |
| Product is Discolored (Yellow or Brown) | - Presence of fluorenone or biphenyl impurities from the starting material.- Degradation of the product at high temperatures. | - Purify the starting dimethyl 5-cyanoisophthalate by recrystallization before use.- Perform the reaction at the lowest effective temperature.- Purify the final product by recrystallization from a suitable solvent system (e.g., water, ethanol/water).[11] |
| Difficulty in Product Isolation/Purification | - Product is highly soluble in the reaction solvent.- Formation of emulsions during workup. | - After hydrolysis of the ester, carefully acidify the aqueous solution to precipitate the diacid product. Cool the solution to maximize precipitation.- If emulsions form, add a small amount of a brine solution or a different organic solvent to break the emulsion. |
| Safety Concerns during Scale-up | - Potential for hydrazoic acid formation.- Exothermic reaction leading to thermal runaway. | - Strongly consider transitioning to a continuous flow synthesis setup for improved safety and control. [4][6]- If using a batch process, ensure adequate cooling and venting. Add the azide source portion-wise to control the exotherm.- Quench any unreacted azide at the end of the reaction with a sodium nitrite solution followed by acidification.[5] |
Experimental Protocols
Protocol 1: Batch Synthesis of Dimethyl 5-(1H-tetrazol-1-yl)isophthalate
Disclaimer: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
To a solution of dimethyl 5-cyanoisophthalate (1 equivalent) in N,N-dimethylformamide (DMF), add sodium azide (2.2 equivalents) and triethylamine hydrochloride (2.2 equivalents).
-
Heat the reaction mixture to 120 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
The crude product will precipitate out of solution. Filter the solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure dimethyl 5-(1H-tetrazol-1-yl)isophthalate.
Protocol 2: Hydrolysis to this compound
-
Suspend the dimethyl 5-(1H-tetrazol-1-yl)isophthalate (1 equivalent) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (e.g., 4 equivalents) and heat the mixture to reflux until the starting material is fully consumed (monitor by TLC or HPLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is ~1-2.
-
The desired product will precipitate as a white solid. Cool the mixture in an ice bath to maximize precipitation.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield this compound.
Visualizing the Process
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting the synthesis of this compound.
Reaction Pathway
Sources
- 1. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Tetrazole synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 10. scielo.br [scielo.br]
- 11. JP2002513778A - Purification method of isophthalic acid by crystallization - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-(1H-tetrazol-1-yl)isophthalic Acid Derivatives
Welcome to the technical support center for the purification of 5-(1H-tetrazol-1-yl)isophthalic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to overcome common challenges encountered during the purification process.
Introduction: The Challenge of Purifying Tetrazole-Isophthalic Acids
This compound is a bifunctional molecule characterized by two acidic carboxylic acid groups and a polar tetrazole ring. This unique structure imparts high polarity and often poor solubility in common organic solvents, making purification a non-trivial task. Common impurities often include unreacted starting materials, isomers, and byproducts from the tetrazole ring formation. This guide provides a logical, step-by-step approach to refining your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect?
A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the reaction of 5-cyanoisophthalic acid with sodium azide.[1] Potential impurities include:
-
Unreacted 5-cyanoisophthalic acid: The starting material may not fully convert.
-
Residual Sodium Azide (NaN₃): Highly toxic and must be completely removed.
-
Isomeric Byproducts: Depending on the reaction conditions, other tetrazole isomers might form.
-
Hydrolysis Products: The nitrile group can sometimes hydrolyze back to a carboxylic acid under harsh conditions.
-
Colored Impurities: Dicarboxylic fluorenones and tricarboxylic biphenyls have been identified as sources of yellow discoloration in isophthalic acid production.[2]
Q2: My compound is poorly soluble in most common recrystallization solvents. What should I do?
A2: This is a frequent issue. Due to the high polarity from the two carboxylic acids and the tetrazole ring, solubility is limited. Consider the following:
-
Highly Polar Solvents: Try solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or hot water.[1]
-
Solvent Pairs: A solvent pair can be very effective.[3][4] Dissolve your compound in a minimal amount of a "good" hot solvent (like DMF or an alcohol) where it is highly soluble, and then slowly add a "poor" solvent (an anti-solvent like water or a non-polar solvent like hexane) until you observe persistent cloudiness. Reheat to clarify and then cool slowly.
-
pH Adjustment: The compound's solubility is highly pH-dependent. It will be much more soluble in a basic aqueous solution (e.g., dilute NaOH or NaHCO₃) due to the deprotonation of the carboxylic acids. You can perform an acid-base extraction or recrystallize by dissolving in a base, filtering out any insoluble impurities, and then re-acidifying with an acid like HCl to precipitate the purified product.[1]
Q3: How can I effectively monitor the purity of my fractions during column chromatography or after recrystallization?
A3: Thin-Layer Chromatography (TLC) is the primary method for real-time monitoring. However, due to the high polarity of the compound, a standard silica gel plate with an ethyl acetate/hexane mobile phase will likely result in your compound staying at the baseline.
-
TLC Mobile Phase: Use a more polar solvent system. A good starting point is Dichloromethane (DCM) with 5-10% Methanol (MeOH). Adding a small amount of acetic or formic acid (0.5-1%) to the mobile phase can improve spot shape and reduce streaking by protonating the carboxylic acid groups.
-
HPLC Analysis: For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the gold standard.[5][6] A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like phosphoric acid or TFA) is typically effective.[6][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product "oils out" during recrystallization instead of forming crystals. | 1. Solution is too supersaturated. 2. Cooling rate is too fast. 3. Impurities are present that inhibit crystallization. 4. The chosen solvent is not ideal. | 1. Add a small amount of the "good" solvent back to the hot solution to reduce saturation. 2. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. 3. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available. 4. Re-evaluate your solvent choice. Alcohol/water mixtures can sometimes promote oiling; consider alternatives like acetic acid/water.[3] |
| Poor separation or streaking on column chromatography. | 1. Compound is too polar for the chosen eluent. 2. Column was loaded improperly. 3. The silica gel is too acidic or basic. 4. Compound is interacting too strongly with the silica. | 1. Increase the polarity of the mobile phase. A gradient elution from a less polar to a more polar solvent system (e.g., 100% EtOAc to 10% MeOH in DCM) is often effective.[8] 2. Dissolve the crude product in a minimal amount of solvent (preferably the initial eluent or a stronger solvent like DMF) and adsorb it onto a small amount of silica gel. Dry this mixture and load the resulting powder onto the column. This technique, known as "dry loading," prevents the sample from dissolving in the eluent head. 3. Use neutral silica gel. For acidic compounds, silica gel is generally suitable.[9] 4. Add a small percentage (0.5-1%) of acetic or formic acid to your mobile phase to keep the carboxylic acid groups protonated and reduce strong interactions with the silica surface.[10] |
| Final product is off-white or yellow. | 1. Presence of colored organic impurities. 2. Residual metal catalysts from a previous step. | 1. Perform a hot filtration step during recrystallization with activated charcoal. Dissolve the crude product in hot solvent, add a small amount of charcoal, keep the solution hot for a few minutes, and then filter by gravity to remove the charcoal and adsorbed impurities before cooling. 2. Consider washing with a chelating agent solution (like dilute EDTA) if metal contamination is suspected. |
| Low recovery after purification. | 1. Compound has significant solubility in the cold recrystallization solvent. 2. Too much solvent was used for recrystallization. 3. Product is still on the chromatography column. | 1. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[11] 2. Use only the minimum amount of hot solvent required to fully dissolve the solid.[4] 3. After your main product has eluted, flush the column with a very polar solvent (e.g., 20% MeOH in DCM or even 100% MeOH) to ensure all material is recovered. |
Experimental Protocols & Workflows
Logical Flow for Purification Strategy
The choice of purification method depends on the scale of your experiment and the nature of the impurities.
Caption: Decision workflow for selecting the appropriate purification technique.
Protocol 1: Recrystallization using a Solvent Pair (DMF/Water)
This protocol is effective for removing less polar impurities.
-
Dissolution: In an Erlenmeyer flask, place your crude this compound derivative. Add the minimum amount of hot N,N-Dimethylformamide (DMF) required to fully dissolve the solid.
-
Hot Filtration (Optional): If colored impurities or insoluble materials are present, add a spatula-tip of activated charcoal, swirl, and filter the hot solution through a fluted filter paper into a clean, pre-heated flask.
-
Addition of Anti-Solvent: While keeping the DMF solution hot, add deionized water dropwise until a persistent cloudiness appears.
-
Clarification: Add a few more drops of hot DMF, just enough to redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold water, followed by a small amount of a non-polar solvent like diethyl ether or hexane to aid in drying.
-
Drying: Dry the purified crystals under high vacuum.
Protocol 2: Flash Column Chromatography
This method is ideal for separating impurities with similar polarities.
-
Adsorbent and Column Packing: Use silica gel as the stationary phase.[10] Pack a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve your crude product in a minimal volume of a polar solvent (like DMF or MeOH). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution:
-
Begin eluting with a moderately polar mobile phase, such as 100% ethyl acetate or 2% methanol in dichloromethane.[8]
-
Gradually increase the polarity of the eluent. For example, move from 2% MeOH/DCM to 5% MeOH/DCM, and then to 10% MeOH/DCM. Adding 0.5% acetic acid to the mobile phase can improve the resolution.
-
The elution order generally follows polarity, with less polar compounds eluting first. Since your target compound is highly polar, it will likely elute last.[9]
-
-
Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC (e.g., with a mobile phase of 10% MeOH/DCM + 0.5% Acetic Acid).
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.
Purity Verification Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. helixchrom.com [helixchrom.com]
- 6. HPLC Method for Analysis of Isophthalic acid on Primesep B Column | SIELC Technologies [sielc.com]
- 7. agilent.com [agilent.com]
- 8. Chromatography [chem.rochester.edu]
- 9. web.uvic.ca [web.uvic.ca]
- 10. columbia.edu [columbia.edu]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
overcoming solubility issues of 5-(1H-tetrazol-1-yl)isophthalic acid in MOF synthesis
Welcome to the dedicated technical support center for researchers utilizing 5-(1H-tetrazol-1-yl)isophthalic acid (H₃TZI) in the synthesis of Metal-Organic Frameworks (MOFs). This guide is designed to provide practical, field-proven insights into overcoming one of the most significant challenges associated with this versatile linker: its limited solubility. The unique structure of H₃TZI, featuring both carboxylate and tetrazole functionalities, offers a rich coordination chemistry but demands careful control over reaction conditions to achieve high-quality, crystalline materials.[1][2][3]
This document is structured into two main parts: a Troubleshooting Guide for immediate, in-lab problem-solving, and a Frequently Asked Questions (FAQs) section for a broader understanding of the linker's properties and synthetic strategies.
Troubleshooting Guide: Overcoming Real-Time Synthesis Hurdles
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My H₃TZI ligand is not dissolving or is only partially soluble in my chosen solvent (e.g., DMF, DMA) at room temperature. What are my options?
Probable Cause: The primary issue is the low intrinsic solubility of H₃TZI in common organic solvents. This is due to its rigid, planar structure and strong intermolecular hydrogen bonding between the carboxylic acid and tetrazole groups, which leads to high crystal lattice energy.
Solutions & Protocols:
-
Thermal Assistance & Sonication: Before attempting more complex chemical modifications, simple physical methods should be employed.
-
Heating: Gently warm the solvent/ligand mixture (e.g., to 60-80 °C) with stirring. This provides the energy needed to overcome the lattice forces and disrupt intermolecular hydrogen bonds.
-
Sonication: Use an ultrasonic bath to bombard the suspension. The high-frequency sound waves create cavitation bubbles that, upon collapsing, generate localized energy to break apart ligand agglomerates and enhance dissolution.[4]
-
-
pH Modification via Basification (Recommended): This is the most effective chemical approach. By deprotonating the acidic protons of the carboxylate and tetrazole groups, you form a highly soluble salt.
-
Mechanism: The addition of a base converts the neutral H₃TZI into an anionic salt (e.g., triethylammonium or sodium salt), which is significantly more soluble in polar solvents due to strong ion-dipole interactions.[5][6]
-
Step-by-Step Protocol:
-
Suspend the required amount of H₃TZI in your primary solvent (e.g., DMF).
-
Add a suitable base dropwise while stirring. Common choices include Triethylamine (Et₃N), N,N-Diisopropylethylamine (DIPEA), Sodium Hydroxide (NaOH), or Potassium Hydroxide (KOH).[5] A slight molar excess relative to the acidic protons is often sufficient.
-
Continue stirring until the solution becomes clear. A brief period of gentle warming or sonication may be required.
-
Proceed with the addition of your metal salt solution. Note that this pre-dissolved, deprotonated linker is highly reactive.
-
-
-
Co-Solvent Systems: If a single solvent is ineffective, a mixture can be used to fine-tune the polarity.
-
Example: Systems like DMF/water, DMF/ethanol, or DMA/water can be effective.[7] The aqueous or alcohol component can help in solvating the polar functional groups, especially after partial deprotonation.
-
Decision Workflow for Ligand Dissolution
This diagram outlines the logical steps for addressing solubility issues.
Caption: Troubleshooting workflow for dissolving H₃TZI.
Question 2: My reaction produces an amorphous precipitate instead of a crystalline MOF. How can I promote crystallinity?
Probable Cause: This occurs when the rate of nucleation far exceeds the rate of crystal growth. Poorly soluble linkers are prone to this issue, as they can rapidly precipitate with metal ions to form an insoluble, disordered coordination polymer.
Solutions & Protocols:
-
Introduce a Modulator: Modulators are small molecules that compete with the linker for coordination sites on the metal ion. This slows down the overall reaction rate, allowing more time for ordered crystal growth.
-
Mechanism: A modulator, typically a monocarboxylic acid, reversibly binds to the metal cluster, temporarily blocking sites and preventing the rapid, uncontrolled polymerization that leads to amorphous material.
-
Step-by-Step Protocol:
-
Prepare your reaction mixture as usual (metal salt and linker solution).
-
Before heating, add a modulator to the solution. Common modulators for carboxylate-based MOFs include acetic acid, formic acid, or benzoic acid.[8]
-
The amount of modulator is critical and must be optimized. Start with a 10-50 molar equivalent with respect to the metal salt and adjust based on the outcome.
-
Proceed with the standard solvothermal/hydrothermal heating procedure.
-
-
-
Optimize Solvothermal/Hydrothermal Conditions: Temperature and time are crucial variables for controlling crystal growth.
-
Temperature: While higher temperatures can increase solubility, they also increase reaction kinetics. Sometimes, a lower temperature for a longer duration (e.g., 100°C for 72 hours instead of 150°C for 24 hours) can favor the growth of high-quality crystals.
-
Ramped Heating: Instead of placing the autoclave directly at the target temperature, use a programmable oven to slowly ramp the temperature up over several hours. This allows the components to remain in solution longer, favoring growth over nucleation.
-
-
Control pH Precisely: The deprotonation state of H₃TZI affects not only its solubility but also the final MOF structure. The optimal pH for crystallization is system-dependent. Using pH modifiers can help create a stable microenvironment conducive to crystal growth.[6]
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for dissolving this compound?
A: High-polarity aprotic solvents are the most common and effective starting points. These include N,N-Dimethylformamide (DMF) , N,N-Dimethylacetamide (DMA) , and N-Methyl-2-pyrrolidone (NMP) . However, as noted in the troubleshooting guide, dissolution at room temperature is often poor, and heating or the addition of a base is typically required.[1][7]
Q2: How does pH impact the solubility and reactivity of the H₃TZI linker?
A: The H₃TZI linker has three acidic protons: two from the isophthalic acid groups and one from the tetrazole ring. At neutral or acidic pH, the molecule is fully protonated and has low solubility due to strong hydrogen bonding. As the pH is increased by adding a base, these protons are removed, creating an anionic species. This deprotonated form is significantly more soluble in polar solvents and is the "active" form for coordinating to metal centers. Precise pH control is therefore a powerful tool for managing both solubility and the kinetics of MOF formation.[6]
The Role of pH in H₃TZI Solubility
Caption: Effect of pH on the protonation state and solubility of H₃TZI.
Q3: Are there alternative synthesis methods if I cannot resolve the solubility issues for a direct solvothermal reaction?
A: Yes. When direct synthesis is challenging due to precursor insolubility, several alternative strategies can be employed:
-
Mechanochemical Synthesis: This solvent-free or liquid-assisted grinding method involves physically milling the solid metal salt and linker together.[9] The mechanical energy can overcome activation barriers and induce MOF formation without needing to fully dissolve the precursors.
-
Solvent-Assisted Linker Exchange (SALE): This powerful technique involves first synthesizing a "parent" MOF using a more soluble linker with similar geometry. The parent MOF crystals are then soaked in a solution containing the poorly soluble H₃TZI linker. Over time, the H₃TZI molecules will displace the original linkers within the crystalline framework, yielding the desired MOF while retaining the parent topology.[10][11]
-
Alternative Energy Sources: Methods like microwave-assisted and sonochemical synthesis can offer different kinetic pathways.[4][9] Microwave heating can lead to rapid crystallization, while sonochemistry can create unique nucleation conditions, sometimes succeeding where conventional heating fails.
Q4: What is a typical starting point for a solvothermal synthesis protocol with H₃TZI?
A: While optimization is always necessary, a robust starting point based on published procedures could look like this. This protocol is adapted from established methods for analogous functionalized isophthalic acids.[7][8]
Exemplary Protocol: Synthesis of a hypothetical Zn-H₃TZI MOF
-
Ligand Solution: In a 20 mL glass vial, suspend this compound (e.g., 0.1 mmol, 23.4 mg) in 5 mL of N,N-Dimethylformamide (DMF).
-
Solubilization: Add 2-3 equivalents of triethylamine (Et₃N) dropwise while stirring. Gently warm the mixture to ~60 °C until a clear solution is obtained.
-
Metal Solution: In a separate vial, dissolve the metal salt (e.g., Zinc Nitrate Hexahydrate, 0.1 mmol, 29.7 mg) in 5 mL of DMF.
-
Mixing: Slowly add the metal solution to the clear ligand solution under constant stirring.
-
Modulation (Optional but Recommended): Add a modulator, such as 20 equivalents of acetic acid, to the final mixture.
-
Reaction: Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave. Seal the vessel and heat it in a programmable oven to 120°C for 72 hours.
-
Cooling & Isolation: Allow the autoclave to cool naturally to room temperature. Collect the crystalline product by centrifugation or filtration.
-
Washing: Wash the collected solid with fresh DMF (3 times) followed by a more volatile solvent like ethanol or acetone (3 times) to remove unreacted precursors.
-
Activation: Activate the MOF by solvent exchange with a low-boiling-point solvent (e.g., chloroform or acetone) for 2-3 days, followed by drying under vacuum at an elevated temperature (e.g., 120-150 °C) to evacuate the pores.[8]
Summary of Key Parameters
The table below summarizes the key experimental variables and their impact on overcoming the solubility challenges of H₃TZI in MOF synthesis.
| Parameter | Recommended Action | Rationale |
| Solvent Choice | Start with DMF, DMA, or NMP. Consider co-solvent systems (e.g., with H₂O or EtOH). | These high-polarity aprotic solvents are most effective at solvating the H₃TZI linker, especially in its deprotonated form.[7] |
| Temperature | Use moderate heating (60-120 °C) for both dissolution and reaction. | Increases solubility and provides the necessary energy for crystallization.[8] |
| pH / Base Addition | Add a base (e.g., Et₃N, KOH) to deprotonate the linker before adding the metal salt. | Forms a highly soluble salt, increasing linker concentration and reactivity.[5] |
| Modulators | Introduce a monocarboxylic acid (e.g., acetic acid) into the reaction mixture. | Slows down coordination kinetics, preventing amorphous precipitation and promoting the growth of high-quality crystals.[8] |
| Synthesis Method | If solvothermal methods fail, explore mechanochemical synthesis or Solvent-Assisted Linker Exchange (SALE). | These alternative routes can bypass the need for complete precursor dissolution.[9][10] |
References
- Alternative synthetic approaches for metal–organic frameworks: transformation from solid matters. Chemical Communications (RSC Publishing).
- Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties. CrystEngComm (RSC Publishing).
- Solvent-Assisted Linker Exchange: An Alternative to the De Novo Synthesis of Unattainable Metal-Organic Frameworks. ResearchGate.
- Synthesis of Metal-Organic Frameworks Using 5-Hydrazinoisophthalic Acid Hydrochloride: Application Notes and Protocols. Benchchem.
- SolventAssisted Linker Exchange: An Alternative to the DeNovo Synthesis of Unattainable MetalOrganic Frameworks. Northwestern University.
- Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. MDPI.
- MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs). Ossila.
- Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. PMC - PubMed Central.
- Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties. RSC Publishing.
- Bifunctional tetrazole–carboxylate ligand based Zn(ii) complexes: synthesis and their excellent potential anticancer properties. PMC - NIH.
- MOF Ligands | Bridging Ligands for MOF Materials. Ossila.
- Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC - NIH.
- Luminescence and magnetic properties of three metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand. CrystEngComm (RSC Publishing).
Sources
- 1. Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. ossila.com [ossila.com]
- 4. ossila.com [ossila.com]
- 5. Bifunctional tetrazole–carboxylate ligand based Zn(ii) complexes: synthesis and their excellent potential anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
Technical Support Center: Optimizing Lanthanide MOF Luminescence with 5-(1H-tetrazol-5-yl)isophthalic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers utilizing 5-(1H-tetrazol-5-yl)isophthalic acid (H3TZI) to develop highly luminescent lanthanide metal-organic frameworks (Ln-MOFs). This document is designed to provide practical, in-depth troubleshooting advice and answer frequently asked questions encountered during synthesis, characterization, and optimization. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to rationalize and overcome common challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by a diagnosis of potential causes and a series of recommended solutions grounded in established principles.
Problem 1: Low or Negligible Luminescence Quantum Yield (QY)
You've successfully synthesized your Ln-MOF, confirmed its structure with PXRD, but the material barely luminesces or the quantum yield is disappointingly low.
Possible Cause A: Inefficient "Antenna Effect"
The entire premise of using an organic linker like H3TZI is to act as an "antenna" that absorbs excitation energy and efficiently transfers it to the lanthanide ion.[1][2] If this energy transfer is inefficient, the Ln³⁺ ion will not be sufficiently excited, resulting in poor emission.
-
Diagnostic Check: Measure the excitation spectrum of your Ln-MOF while monitoring the characteristic emission of the lanthanide ion (e.g., ~615 nm for Eu³⁺, ~545 nm for Tb³⁺). Does the excitation spectrum profile resemble the absorption spectrum of the free H3TZI ligand? If not, the sensitization pathway is compromised.
-
Solution 1: Verify Energy Level Matching. For efficient energy transfer, the lowest triplet state (T₁) of the H3TZI ligand must be at a suitable energy level—typically at least 2500–3000 cm⁻¹ above the resonance energy level of the target lanthanide ion to provide a driving force for the transfer while avoiding back-transfer.[2][3][4] The resonance levels for common ions are approximately 17,250 cm⁻¹ for Eu³⁺ (⁵D₀) and 20,430 cm⁻¹ for Tb³⁺ (⁵D₄).[2] The H3TZI ligand has been shown to be an effective sensitizer for both Eu³⁺ and Tb³⁺.[5]
-
Solution 2: Check for Competing Ligand-Based Emission. Measure the full emission spectrum. A strong, broad emission in the blue-green region (400-500 nm) indicates that the ligand's excited state energy is being lost through its own fluorescence or phosphorescence instead of being transferred to the lanthanide. This can happen if the energy transfer is slow or inefficient. A Gd-MOF analogue can be synthesized to observe the intrinsic ligand emission, as Gd³⁺ has a very high receiving energy level and is unlikely to accept energy from the ligand.[3][5]
Possible Cause B: Luminescence Quenching
Quenching occurs when the excited state of the lanthanide ion is deactivated through non-radiative pathways, effectively "turning off" the luminescence.
-
Solution 1: Eliminate O-H Vibrational Quenchers. The high-energy vibrations of O-H bonds, commonly found in coordinated water or solvent molecules (like methanol/ethanol), are highly effective quenchers of lanthanide luminescence.[1]
-
Protocol: Activate the MOF post-synthetically. Heat the sample under a high vacuum (e.g., at 120-150 °C for 12-24 hours) to remove coordinated and guest solvent molecules from the pores. Confirm removal using Thermogravimetric Analysis (TGA).
-
Prevention: Use anhydrous solvents during synthesis and handling.
-
-
Solution 2: Minimize Framework Flexibility. A flexible framework can dissipate excited-state energy through vibrational modes. Introducing guest molecules into the pores can rigidify the framework, reducing non-radiative decay and significantly boosting the quantum yield.[6][7][8]
-
Protocol: After synthesis, immerse the MOF in a solution containing an optically inactive guest molecule (e.g., hexane, cyclohexane) that fits within the pores. After soaking, lightly dry the sample and re-measure the luminescence. An enhancement indicates that framework rigidity was a limiting factor.[6][7]
-
Problem 2: Product is Amorphous or Has Poor Crystallinity
Powder X-ray Diffraction (PXRD) shows broad humps instead of sharp peaks, indicating an amorphous or poorly crystalline product. This is detrimental as the precise coordination environment and rigid framework required for high QY are absent.
-
Possible Cause A: Suboptimal Reaction Conditions. MOF synthesis is sensitive to kinetics and thermodynamics.
-
Solution 1: Modulate Reaction Kinetics. Introduce a competing ligand, or "modulator," such as a monocarboxylic acid (e.g., acetic acid, formic acid). Modulators can slow down the nucleation and growth process, leading to larger, more ordered crystals.
-
Solution 2: Optimize Temperature and Time. Systematically vary the solvothermal reaction temperature (e.g., from 100 °C to 180 °C) and time (e.g., from 24h to 72h). Lower temperatures and longer reaction times often favor the formation of more thermodynamically stable, crystalline phases.
-
Solution 3: Adjust Solvent System. The polarity and composition of the solvent system (e.g., DMF, DEF, ethanol, water ratios) are critical. Systematically screen different solvent ratios to find the optimal conditions for solubilizing the precursors and facilitating crystal growth.
-
-
Possible Cause B: Incorrect Stoichiometry or pH.
-
Solution: Ensure the molar ratios of the H3TZI ligand to the lanthanide salt are correct. The pH of the reaction mixture can also influence the deprotonation state of the ligand and the metal coordination, affecting the final structure. Small additions of acids or bases can be used to tune the pH.
-
Experimental Workflow: Solvothermal Synthesis of a H3TZI-Ln-MOF
The following diagram outlines a typical workflow for synthesizing a lanthanide MOF using the H3TZI ligand.
Caption: General workflow for Ln-MOF synthesis and characterization.
Frequently Asked Questions (FAQs)
Q1: What is the "antenna effect" and why is it crucial for lanthanide luminescence?
A1: The "antenna effect," also known as sensitization, is the fundamental process that makes Ln-MOFs efficient light emitters.[9] Lanthanide ions themselves absorb light very weakly because their f-f electronic transitions are "forbidden" by quantum mechanical selection rules.[1][2] This results in very low luminescence if you try to excite the ion directly.
The antenna effect bypasses this issue by using the organic ligand (H3TZI in this case) as a light-harvesting antenna.[1][2] The process occurs in four key steps:
-
Ligand Excitation: The aromatic rings in the H3TZI ligand strongly absorb UV light, promoting an electron from a ground singlet state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited ligand rapidly undergoes intersystem crossing, a non-radiative process where it flips its electron spin and transitions to a lower-energy, but longer-lived, excited triplet state (T₁).
-
Energy Transfer (ET): If the ligand's T₁ energy level is well-matched with the lanthanide ion's emissive energy level, the energy is transferred from the ligand to the metal center, exciting the Ln³⁺ ion.
-
Lanthanide Emission: The excited Ln³⁺ ion relaxes by emitting a photon, producing its characteristic sharp, line-like emission.[1]
This entire process effectively channels the broadly absorbed UV energy into the specific, narrow emission of the lanthanide ion, dramatically enhancing its luminescence output.
Caption: The four-step mechanism of the "antenna effect" in Ln-MOFs.
Q2: What makes 5-(1H-tetrazol-5-yl)isophthalic acid (H3TZI) a good ligand for enhancing luminescence?
A2: H3TZI is an excellent choice for several reasons:
-
Strong UV Absorption: The isophthalic acid core contains aromatic rings, which are effective chromophores for absorbing excitation energy, a prerequisite for the antenna effect.[9]
-
Efficient Sensitization: Its triplet energy state is well-positioned to sensitize key lanthanide ions like Eu³⁺ (red emission) and Tb³⁺ (green emission).[5]
-
High Coordination Connectivity: With two carboxylate groups and the nitrogen atoms of the tetrazole ring, the fully deprotonated TZI³⁻ ligand can bind strongly to multiple metal centers. This high connectivity promotes the formation of stable, rigid 3D frameworks.[10][11]
-
Framework Rigidity: The rigidity of the resulting MOF structure helps to minimize non-radiative decay pathways (vibrational energy loss), which is crucial for achieving a high quantum yield.[6][7]
Q3: How do solvent and guest molecules impact the quantum yield?
A3: Solvent and guest molecules have a profound, dual-faceted impact on luminescence.
-
Quenching by Coordinated Solvents: As mentioned in the troubleshooting section, solvent molecules that directly coordinate to the lanthanide ion, especially those with O-H bonds (water, alcohols), act as highly efficient quenchers.[1][12] This is why post-synthetic activation is a critical step.
-
Enhancement by Pore-Filling Guests: Conversely, non-coordinating guest molecules that simply occupy the pores of the MOF can significantly enhance the quantum yield.[13][14] They do this by physically restricting the vibrations and rotations of the organic linkers, making the framework more rigid.[6][7] This "caging" effect suppresses non-radiative energy loss and funnels more energy into the desired radiative pathway, boosting the luminescence QY.[15]
Q4: Can co-doping with different lanthanides further enhance the quantum yield?
A4: Yes, creating heterometallic or co-doped frameworks is a powerful strategy.[16][17]
-
Sensitizer-Activator Pairs: One common approach is to co-dope an emissive ion (the "activator," e.g., Eu³⁺) into the framework of a non-emissive or different ion (the "sensitizer," e.g., Gd³⁺ or Y³⁺).[5][16] The Gd³⁺ or Y³⁺ ions act as structural placeholders, separating the Eu³⁺ activators from each other. This prevents "self-quenching" or concentration quenching, where excited Eu³⁺ ions transfer energy to nearby ground-state Eu³⁺ ions instead of emitting light. This strategy has been successfully used with H3TZI-based frameworks to achieve tunable, white-light emission.[5]
-
Energy Transfer Cascades: In more complex systems, you can use one lanthanide to sensitize another (e.g., Tb³⁺ → Eu³⁺ energy transfer), allowing for excitation at one wavelength and emission at another, with potential for color tuning.[13][14]
Q5: What are the essential characterization techniques for my luminescent Ln-MOF?
A5: A multi-technique approach is necessary for full characterization:
-
Powder X-ray Diffraction (PXRD): The most crucial technique to confirm the formation of the desired crystalline phase and to check for phase purity.[6]
-
Thermogravimetric Analysis (TGA): Used to assess thermal stability and, critically, to determine the temperature at which guest and coordinated solvent molecules are removed, confirming successful activation.[18]
-
Photoluminescence Spectroscopy: The core technique for evaluating optical properties. This includes:
-
Excitation & Emission Spectra: To confirm the antenna effect and identify the characteristic emission of the lanthanide.[19]
-
Absolute Quantum Yield (QY) Measurement: Requires an integrating sphere to quantify the material's emission efficiency.[4] This is the ultimate metric for success.
-
Luminescence Lifetime Measurement: Long lifetimes (from hundreds of microseconds to milliseconds) are a hallmark of lanthanide emission and can provide insight into the ion's local environment and the presence of quenching effects.[4]
-
-
Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate groups of the ligand to the metal center.
Summary of Key Parameters
The table below provides a quick reference for the energy levels crucial for designing efficient Ln-MOF systems.
| Lanthanide Ion | Emissive Level | Resonance Energy (cm⁻¹) | Required Ligand T₁ State (cm⁻¹) | Emission Color |
| Eu³⁺ | ⁵D₀ → ⁷F₂ | ~17,250 | > 20,000 | Red |
| Tb³⁺ | ⁵D₄ → ⁷F₅ | ~20,430 | > 23,000 | Green |
| Dy³⁺ | ⁴F₉/₂ → ⁶H₁₃/₂ | ~21,000 | > 23,500 | Yellow |
| Sm³⁺ | ⁴G₅/₂ → ⁶H₇/₂ | ~17,800 | > 20,500 | Orange-Red |
Data compiled from multiple sources.[1][2][18]
References
-
Zhao, S., Wang, G., Poelman, D., & Van Der Voort, P. (2018). Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing. Materials, 11(4), 572. [Link]
-
Lanthanide Antenna Amplifier Multiplies the Optical Sensing Efficiency in Phototautomeric Metal–Organic Frameworks. (2025). Journal of the American Chemical Society. [Link]
-
Yan, W., Wang, L., Yangxiao, K., Fu, Z., & Wu, T. (2016). Effects of ligand and guest solvent molecules on the luminescence properties of Tb:Eu-codoped indium-based MOFs. Dalton Transactions, 45(10), 4189-4195. [Link]
-
Wang, H., Li, Y., et al. (2025). Smart Lanthanide Metal–Organic Frameworks with Multicolor Luminescence Switching Induced by the Dynamic Adaptive Antenna Effect of Molecular Rotors. Advanced Materials. [Link]
-
Rotation Restricted Emission and Antenna Effect in Single Metal–Organic Frameworks. (2019). Journal of the American Chemical Society, 141(39), 15658-15666. [Link]
-
Recent Advances in Developing Lanthanide Metal–Organic Frameworks for Ratiometric Fluorescent Sensing. (2021). ResearchGate. [Link]
-
Using the Luminescence and Ion Sensing Experiment of a Lanthanide Metal–Organic Framework to Deepen and Extend Undergraduates' Understanding of the Antenna Effect. (2019). Journal of Chemical Education, 96(5), 1014-1020. [Link]
-
Multifunctional Lanthanide-Based Metal–Organic Frameworks Derived from 3-Amino-4-hydroxybenzoate: Single-Molecule Magnet Behavior, Luminescent Properties for Thermometry, and CO2 Adsorptive Capacity. (2022). Inorganic Chemistry, 61(33), 13134-13145. [Link]
-
Series of Luminescent Lanthanide MOFs with Regular SHG Performance. (2021). Inorganic Chemistry, 60(10), 7381-7388. [Link]
-
Yan, W., Wang, L., Yangxiao, K., Fu, Z., & Wu, T. (2016). Effects of ligand and guest solvent molecules on the luminescence properties of Tb:Eu-codoped indium-based MOFs. Dalton Transactions. [Link]
-
Influence of solvent coordination on crystal structure and luminescent property in lanthanide MOFs. (n.d.). ResearchGate. [Link]
-
Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing. (n.d.). MDPI. [Link]
-
Lanthanide coordination polymers constructed from 5-(1H-tetrazol-5-yl)isophthalic acid ligand: white light emission and color tuning. (2015). CrystEngComm, 17(32), 6030-6036. [Link]
-
Zhao, S., Wang, G., Poelman, D., & Van Der Voort, P. (2018). Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing. PMC - NIH. [Link]
-
Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing. (n.d.). OUCI. [Link]
-
Solvent Induced Luminescence Of Metal Organic Framework Materials And Its Application Research. (2024). Globe Thesis. [Link]
-
Lanthanide Heterometallic MOFs with 5-Iodosophthalate Linkers: Tuning of Luminescent Properties by Varying of Metal Composition. (2022). MDPI. [Link]
-
Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties. (2014). CrystEngComm, 16(29), 6735-6743. [Link]
-
Luminescence and magnetic properties of three metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand. (2013). CrystEngComm, 15(46), 10034-10042. [Link]
-
Luminescence properties of mechanochemically synthesized lanthanide containing MIL-78 MOFs. (2018). Dalton Transactions, 47(22), 7594-7601. [Link]
-
Confinement of Luminescent Guests in Metal–Organic Frameworks: Understanding Pathways from Synthesis and Multimodal Characterization to Potential Applications of LG@MOF Systems. (2022). Chemical Reviews, 122(10), 9631-9706. [Link]
-
Improving LMOF Luminescence Quantum Yield through Guest-Mediated Rigidification. (n.d.). eScholarship.org. [Link]
-
Synthesis of lanthanide-based MOFs (2, 3) from 5-(1H-1,2,4-triazol-1-yl)isophthalic acid (2a). (n.d.). ResearchGate. [Link]
-
Construction of High Quantum Yield Lanthanide Luminescent MOF Platform by In Situ Doping and Its Temperature Sensing Performance. (n.d.). ResearchGate. [Link]
-
Improving LMOF luminescence quantum yield through guest-mediated rigidification. (2020). Journal of Materials Chemistry C, 8(2), 585-590. [Link]
-
ChemInform Abstract: Lanthanide Based Tuning of Luminescence in MOFs and Dense Frameworks - From Mono- and Multimetal Systems to Sensors and Films. (n.d.). ResearchGate. [Link]
-
Construction of High Quantum Yield Lanthanide Luminescent MOF Platform by In Situ Doping and Its Temperature Sensing Performance. (2023). Inorganic Chemistry, 62(25), 9781-9791. [Link]
-
Construction of High Quantum Yield Lanthanide Luminescent MOF Platform by In Situ Doping and Its Temperature Sensing Performance. (2023). PubMed. [Link]
-
Lanthanides show high stability and photoluminescent ability in diverse MOF framework. (2013). Dalton Transactions Blog. [Link]
-
Lanthanide(III) Ions and 5-Methylisophthalate Ligand Based Coordination Polymers: An Insight into Their Photoluminescence Emission and Chemosensing for Nitroaromatic Molecules. (2022). NIH. [Link]
-
Improving LMOF luminescence quantum yield through guest-mediated rigidification. (n.d.). PDF. [Link]
-
Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties. (n.d.). RSC Publishing. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Luminescence properties of mechanochemically synthesized lanthanide containing MIL-78 MOFs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lanthanide coordination polymers constructed from 5-(1H-tetrazol-5-yl)isophthalic acid ligand: white light emission and color tuning - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. escholarship.org [escholarship.org]
- 7. Improving LMOF luminescence quantum yield through guest-mediated rigidification - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. Luminescence and magnetic properties of three metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Effects of ligand and guest solvent molecules on the luminescence properties of Tb : Eu-codoped indium-based MOFs - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Effects of ligand and guest solvent molecules on the luminescence properties of Tb : Eu-codoped indium-based MOFs - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. blogs.rsc.org [blogs.rsc.org]
- 19. Lanthanide(III) Ions and 5-Methylisophthalate Ligand Based Coordination Polymers: An Insight into Their Photoluminescence Emission and Chemosensing for Nitroaromatic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Dimensionality Control of Coordination Polymers with 5-(1H-tetrazol-1-yl)isophthalic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(1H-tetrazol-1-yl)isophthalic acid (H₂tzip) in the synthesis of coordination polymers (CPs). This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of controlling the dimensionality of your materials. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific experimental challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the synthesis of H₂tzip-based coordination polymers and provides step-by-step solutions grounded in established principles of coordination chemistry.
Issue 1: Formation of an Amorphous Precipitate Instead of Crystalline Material
Cause: Rapid precipitation often occurs when the reaction rate is too high, preventing the ordered molecular assembly required for crystal growth.[1]
Troubleshooting Protocol:
-
Reduce the Reaction Temperature: Lowering the temperature of the reaction, whether under solvothermal or reflux conditions, can slow down the nucleation and growth processes, favoring the formation of well-defined crystals.
-
Decrease Reactant Concentrations: High concentrations of the metal salt and H₂tzip ligand can lead to supersaturation and rapid precipitation.[1] Systematically decrease the molar concentrations of your starting materials.
-
Employ Slower Reactant Mixing Techniques:
-
Vapor Diffusion: Dissolve the metal salt in a solvent and place it in a small, open vial. Place this vial inside a larger, sealed container with a solution of the H₂tzip ligand in a more volatile solvent. The slow diffusion of the ligand solution's vapor into the metal salt solution will facilitate gradual crystal growth.
-
Slow Evaporation: Prepare a dilute solution containing both the metal salt and the ligand and allow the solvent to evaporate slowly at a constant temperature.[1]
-
Layering Technique: Carefully layer a less dense solution of one reactant (e.g., the ligand) on top of a denser solution of the other reactant (e.g., the metal salt). Crystals may form at the interface over time.
-
dot
Caption: Troubleshooting workflow for amorphous precipitate formation.
Issue 2: Obtaining a 1D or 2D Structure When a 3D Network is Desired
Cause: The dimensionality of a coordination polymer is fundamentally dictated by the connectivity of its nodes (metal ions or clusters) and linkers (organic ligands).[1] Insufficient connectivity will result in lower-dimensional structures.
Troubleshooting Protocol:
-
Introduce a Bridging Ancillary Ligand: The use of a secondary, bridging ligand can effectively link lower-dimensional motifs into a higher-dimensional network. For instance, moving from a chelating ancillary ligand like 2,2'-bipyridine (which tends to terminate chain growth) to a bridging ligand like 4,4'-bipyridine can lead to a structural change from 2D to 3D.[2]
-
Modify the Metal-to-Ligand Ratio: Systematically varying the molar ratio of the metal salt to the H₂tzip ligand can influence the coordination environment of the metal center and the formation of secondary building units (SBUs) that promote higher connectivity.[1]
-
Alter the Solvent System: A coordinating solvent might occupy potential coordination sites on the metal ion, preventing the H₂tzip ligand from forming a more extended network.[1] Experiment with non-coordinating solvents or solvents with a lower coordinating ability.
-
Adjust the pH: The pH of the reaction mixture affects the deprotonation state of both the carboxylic acid and tetrazole moieties of the H₂tzip ligand. A fully deprotonated ligand will have more available coordination sites, potentially leading to a higher-dimensional structure. The addition of a base (e.g., NaOH or an organic amine) can facilitate this.
dot
Caption: Key factors and strategies for achieving higher dimensionality.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors controlling the dimensionality of coordination polymers with H₂tzip?
The dimensionality of CPs synthesized with H₂tzip is primarily governed by:
-
Coordination Geometry of the Metal Ion: Different metal ions exhibit distinct preferred coordination numbers and geometries, which directly influence the structure of the resulting secondary building units (SBUs).[3][4]
-
Coordination Modes of the H₂tzip Ligand: H₂tzip is a versatile ligand with multiple potential coordination sites: the two carboxylate groups and the nitrogen atoms of the tetrazole ring. The specific atoms that coordinate to the metal centers will dictate how the ligands bridge the metal ions.
-
Metal-to-Ligand Ratio: This ratio can affect the formation of different SBUs and the overall connectivity of the network.[1]
-
Ancillary Ligands: The introduction of other ligands can significantly alter the final structure, either by blocking coordination sites or by acting as pillars to extend the dimensionality.[2][5]
-
Reaction Conditions: Temperature, solvent, and pH all play a crucial role in determining the final crystalline phase and its dimensionality.[1][6]
Q2: How does the choice of metal ion impact the final structure?
The choice of metal ion is a critical determinant of the final architecture. Different metal ions lead to varied coordination numbers and the formation of distinct SBUs. For example, the use of Mn(II) and Cu(II) with a related ligand under similar conditions resulted in 3D structures, but with different SBUs (butterfly-shaped tetranuclear clusters).[2] In contrast, Co(II) under slightly different conditions formed a 2D bilayer structure.[6] The ionic radius and the electronic configuration of the metal ion influence the bond lengths and angles, ultimately shaping the overall topology of the coordination polymer.
| Metal Ion | Resulting Dimensionality with H₂tzip or similar ligands | Secondary Building Unit (SBU) | Reference |
| Mn(II) | 3D | Tetranuclear M₄(μ₃-OH)₂ clusters | [2] |
| Cu(II) | 3D | Tetranuclear M₄(μ₃-OH)₂ clusters | [2] |
| Co(II) | 2D Bilayer or 3D Supramolecular | Dinuclear or Mononuclear | [6] |
| Zn(II) | 2D or 3D | Dinuclear or Tetranuclear clusters | [2] |
| Pb(II) | 2D Layer -> 3D Supramolecular | Tetranuclear [Pb₄(OH)₂(COO)₄(ttaz)₂] cluster | [7] |
Q3: Can you explain the role of ancillary ligands in controlling dimensionality?
Ancillary ligands, also known as co-ligands, are crucial tools for tuning the dimensionality of coordination polymers. Their impact depends on their own structural characteristics:
-
Chelating Ligands: Ligands like 2,2'-bipyridine (2,2'-bpy) or 1,10-phenanthroline (phen) are chelating, meaning they bind to a single metal center at two points. This often leads to a reduction in the number of available coordination sites for the primary H₂tzip ligand to extend the network, frequently resulting in 2D structures.[2]
-
Bridging Ligands: Ligands like 4,4'-bipyridine (4,4'-bpy) or 1,4-bi(1-imidazolyl)benzene (BIB) are bridging ligands that can connect two different metal centers.[2][6] These are often used to "pillar" 2D layers into 3D frameworks or to link 1D chains into 2D or 3D structures.
A clear example of this is the synthesis of zinc-based CPs with a similar ligand, where the use of chelating ligands (2,2'-bpy, phen) resulted in 2D structures, while a bridging ligand (4,4'-bpy) led to a 3D framework.[2]
Q4: What are the common coordination modes of the this compound ligand?
The H₂tzip ligand is highly versatile due to its multiple coordination sites. The carboxylate groups can coordinate in monodentate, bidentate chelating, or bidentate bridging modes. The tetrazole ring can also coordinate through one or more of its nitrogen atoms. The specific coordination modes adopted depend on factors such as the metal ion, the pH of the solution (which determines the deprotonation state), and the presence of competing ancillary ligands. The ability of the tetrazole and carboxylate groups to bridge multiple metal centers is key to forming high-dimensional networks.
dot
Caption: Influence of H₂tzip coordination modes on dimensionality.
References
-
Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties. RSC Publishing. [Link]
-
Three coordination polymers based on 5-(1H-tetrazol-5-yl)isophthalic acid: Syntheses, structure, magnetic properties. Journal of Solid State Chemistry. [Link]
-
Three coordination polymers based on 5-(1H-tetrazol-5-yl)isophthalic acid: Syntheses, structure, magnetic properties. OUCI. [Link]
-
Tuning the structure, dimensionality and luminescent properties of lanthanide metal–organic frameworks under ancillary ligand influence. Dalton Transactions. [Link]
-
Influence of Metal Ions on the Structural Complexity of Mixed-Ligand Divalent Coordination Polymers. MDPI. [Link]
-
Metal ions impact on the isostructurality and properties of 2D coordination polymers. CrystEngComm. [Link]
-
A Pb2+-based coordination polymer with 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structure and photoluminescence. SciSpace. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Metal ions impact on the isostructurality and properties of 2D coordination polymers - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Tuning the structure, dimensionality and luminescent properties of lanthanide metal–organic frameworks under ancillary ligand influence - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Sci-Hub. Three coordination polymers based on 5-(1H-tetrazol-5-yl)isophthalic acid: Syntheses, structure, magnetic properties / Journal of Solid State Chemistry, 2018 [sci-hub.ru]
- 7. scispace.com [scispace.com]
Technical Support Center: Stabilizing 5-(1H-tetrazol-1-yl)isophthalic Acid MOFs During Solvent Exchange
Welcome to the technical support center for researchers, scientists, and drug development professionals working with metal-organic frameworks (MOFs) derived from 5-(1H-tetrazol-1-yl)isophthalic acid (H₂tzia). This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the critical challenge of framework collapse during the solvent exchange process, a crucial step in MOF activation. Our goal is to equip you with the foundational knowledge and practical protocols to maintain the structural integrity and porosity of your materials.
Frequently Asked Questions (FAQs)
Q1: What is framework collapse in MOFs and why does it happen during solvent exchange?
A1: Framework collapse is the loss of the crystalline, porous structure of a MOF, leading to an amorphous material with significantly reduced surface area and functionality.[1][2] During solvent exchange and subsequent activation, the removal of guest solvent molecules from the pores can induce significant capillary stresses.[3][4] If these stresses exceed the mechanical stability of the framework, the structure can collapse. This is particularly problematic when exchanging a high-boiling point, high-surface-tension synthesis solvent (like DMF) with a more volatile, lower-surface-tension solvent.[4][5]
Q2: My PXRD pattern shows a loss of sharp peaks and the appearance of a broad hump after solvent exchange. What does this indicate?
A2: This is a classic sign of framework collapse. The sharp peaks in a powder X-ray diffraction (PXRD) pattern are indicative of a long-range, ordered crystalline structure. The loss of these peaks and the emergence of a broad, amorphous hump suggest that your MOF has lost its crystallinity and has likely become amorphous.[1][2]
Q3: My MOF's surface area is significantly lower than expected after activation. Could this be due to framework collapse?
A3: Yes, a drastic reduction in the Brunauer-Emmett-Teller (BET) surface area is a strong indicator of framework collapse.[1][6] The collapse of the framework eliminates the pores that would otherwise be accessible to gas molecules during surface area analysis.
Q4: Are MOFs based on this compound particularly susceptible to framework collapse?
A4: The stability of any MOF is dependent on a variety of factors, including the metal node, the coordination environment, and the topology of the framework.[7][8] While tetrazole-based ligands can create robust frameworks, the specific geometry and mechanical properties of a given this compound MOF will determine its susceptibility to collapse.[2] Factors such as pore size and linker flexibility can play a significant role.[4][9]
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Confirming Framework Collapse
Before attempting to solve the problem, it is crucial to confirm that framework collapse is indeed the issue.
Step-by-Step Protocol for Diagnosis:
-
Visual Inspection: While not definitive, a change in the appearance of your crystalline powder from glistening to dull or clumpy after solvent exchange can be an initial clue.
-
Powder X-Ray Diffraction (PXRD):
-
Acquire a PXRD pattern of your as-synthesized MOF suspended in its mother liquor. This will serve as your baseline for a crystalline, intact framework.
-
After performing the solvent exchange, acquire another PXRD pattern of the solvent-exchanged MOF.
-
Finally, acquire a PXRD pattern of the fully activated (dried) MOF.
-
Interpretation: A significant broadening or complete disappearance of the characteristic diffraction peaks in the latter two patterns compared to the first indicates a loss of crystallinity and framework collapse.[1]
-
-
Gas Adsorption Analysis:
-
Activate your MOF sample after solvent exchange.
-
Perform a nitrogen adsorption-desorption analysis at 77 K.
-
Interpretation: A Type I isotherm is expected for microporous materials. If you observe a very low nitrogen uptake and a significantly reduced BET surface area compared to literature values for analogous stable MOFs, this strongly suggests pore collapse.[10]
-
Guide 2: Preventing Framework Collapse During Solvent Exchange
The key to preventing framework collapse lies in minimizing the capillary forces exerted on the framework during solvent removal.
Causality of Solvent Choice:
The choice of solvent is critical. Solvents with low surface tension and low boiling points are generally preferred for the final exchange step before activation, as they generate lower capillary forces during evaporation.[2][5]
Solvent Property Comparison Table:
| Solvent | Boiling Point (°C) | Surface Tension (mN/m at 20°C) | Polarity (Dielectric Constant) | Notes |
| N,N-Dimethylformamide (DMF) | 153 | 36.4 | 36.7 | Common synthesis solvent; difficult to remove without collapse.[4] |
| Ethanol | 78 | 22.1 | 24.5 | Good intermediate solvent for exchanging with DMF. |
| Acetone | 56 | 23.7 | 20.7 | Volatile, good for a final wash before drying.[4] |
| Dichloromethane (DCM) | 40 | 28.1 | 9.1 | Low boiling point, effective for solvent exchange.[4] |
| Chloroform | 61 | 27.2 | 4.8 | Similar to DCM. |
| Hexane | 69 | 18.4 | 1.9 | Very low surface tension, but non-polar.[4] |
| Supercritical CO₂ | 31 (critical temp) | 0 | N/A | Ideal for preserving delicate structures, as it eliminates the liquid-gas interface.[5][6] |
Recommended Solvent Exchange Protocol (Step-wise with Rationale):
-
Initial Wash with Synthesis Solvent: After synthesis, wash the bulk MOF powder with fresh, anhydrous DMF to remove unreacted starting materials. Rationale: This ensures that any subsequent solvent exchange is not hindered by residual reactants.
-
Intermediate Solvent Exchange:
-
Decant the DMF and add a less polar, lower boiling point solvent like ethanol or acetone.
-
Gently agitate the suspension for 3-4 hours.
-
Repeat this exchange process 3-5 times with fresh solvent each time. Rationale: A gradual change in solvent polarity can reduce the osmotic shock to the framework. Multiple exchanges ensure complete replacement of the high-boiling-point synthesis solvent.
-
-
Final Solvent Exchange with a Volatile Solvent:
-
Activation (Drying):
-
Standard Activation: Heat the solvent-exchanged MOF under a dynamic vacuum at a temperature appropriate for the final solvent (e.g., room temperature to 60°C for DCM or hexane).
-
Supercritical CO₂ Drying (Recommended for Delicate Frameworks): This method avoids the liquid-gas phase transition where capillary forces are generated.[6] After exchanging with a solvent miscible with liquid CO₂ (like ethanol or acetone), the sample is placed in a supercritical dryer. Rationale: By eliminating the surface tension at the liquid-vapor interface, supercritical drying is the most effective method to prevent framework collapse in sensitive MOFs.[5][6]
-
Troubleshooting Workflow Diagram:
Caption: Troubleshooting workflow for addressing framework collapse.
Mechanism of Collapse Diagram:
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA04647H [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Video: Synthesis and Characterization of Functionalized Metal-organic Frameworks [jove.com]
- 7. Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. pH-Controlled Assembly of 3D and 2D Zinc-Based Metal-Organic Frameworks with Tetrazole Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solvent determines the formation and properties of metal–organic frameworks - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Structural Validation of 5-(1H-tetrazol-1-yl)isophthalic Acid: The Definitive Role of X-ray Crystallography
In the landscape of materials science and drug development, the unequivocal structural determination of novel compounds is the bedrock upon which all subsequent research is built. For molecules like 5-(1H-tetrazol-1-yl)isophthalic acid, a versatile tritopic linker used in the synthesis of advanced metal-organic frameworks (MOFs), an imprecise understanding of its three-dimensional architecture can lead to misinterpretation of material properties and ultimately, project failure.
This guide provides an in-depth comparison of analytical techniques for the structural validation of this compound (C₉H₆N₄O₄). While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) provide essential pieces of the structural puzzle, we will demonstrate why single-crystal X-ray crystallography remains the gold standard, offering an unparalleled, atom-level view of the molecule. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of not just how to validate a structure, but why specific experimental choices are made.
The Genesis of the Molecule: Synthesis Pathway
The journey to structural validation begins with a reliable synthesis. This compound is principally synthesized via a [3+2] cycloaddition reaction. This process involves the conversion of the cyano group of 5-cyanoisophthalic acid into a tetrazole ring using sodium azide.[1] The causality behind this choice of reaction is its high efficiency and atom economy in forming the highly stable, nitrogen-rich tetrazole heterocycle.
The general synthetic workflow is outlined below:
Caption: Synthesis workflow for this compound.
The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
X-ray crystallography is the experimental science of determining the atomic and molecular structure of a crystal from the diffraction pattern of incident X-rays.[2] Its power lies in its ability to produce a three-dimensional electron density map, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision. For a molecule like this compound, SCXRD provides unambiguous proof of:
-
Connectivity: Confirming the 1-yl substitution pattern of the tetrazole ring on the isophthalic acid backbone, as opposed to the 2-yl or 5-yl isomers.
-
Conformation: Revealing the relative orientation of the carboxylic acid groups and the tetrazole ring.
-
Supramolecular Assembly: Elucidating the hydrogen bonding and π-π stacking interactions that govern the crystal packing.
Experimental Protocol: From Powder to Structure
The path from a synthesized powder to a refined crystal structure is a multi-step process requiring meticulous execution.
Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology:
-
Crystal Growth (The Art of Patience): High-quality single crystals are paramount.[3]
-
Dissolve the purified compound in a suitable solvent (e.g., Dimethylformamide - DMF) in which it is moderately soluble.
-
Employ a slow crystallization technique. Vapor diffusion is often effective: place the solution vial inside a larger, sealed jar containing a more volatile "anti-solvent" (e.g., ethanol). Over several days or weeks, the anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting slow, ordered crystal growth. The key is to minimize nucleation sites to grow fewer, larger crystals.[4]
-
-
Crystal Selection and Mounting:
-
Under a polarized light microscope, select a transparent, flaw-free crystal with sharp edges, typically 0.1-0.3 mm in its largest dimension.
-
Mount the selected crystal on a cryo-loop or glass fiber using a minimal amount of cryo-protectant oil.
-
-
Data Collection:
-
Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer.
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Perform an initial unit cell determination.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles (e.g., omega and phi scans) while exposing it to a monochromatic X-ray beam (commonly Mo Kα, λ=0.71073 Å).[2]
-
-
Data Processing and Structure Solution:
-
Integrate the raw diffraction images to determine the intensities and positions of the Bragg reflections.
-
Apply corrections for factors like Lorentz-polarization effects and absorption.
-
Determine the space group and solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
-
Structure Refinement:
-
Build an initial atomic model into the electron density map.
-
Refine the model using full-matrix least-squares methods, adjusting atomic positions and thermal displacement parameters to minimize the difference between observed and calculated structure factors.
-
-
Validation:
-
The final refined structure is validated using metrics like the R-factor (R1) and weighted R-factor (wR2). A low R1 value (typically < 0.05 for small molecules) indicates a good fit between the model and the experimental data.
-
The final atomic coordinates are deposited in a Crystallographic Information File (CIF).
-
Data Presentation: The Unambiguous Output
The primary output of an SCXRD experiment is a set of crystallographic data that precisely defines the molecular structure.
Table 1: Representative Crystallographic Data for a Structure Containing the 5-(1H-tetrazol-yl)isophthalate Ligand (Data adapted from a coordination polymer to illustrate typical parameters for the ligand itself)
| Parameter | Value | Significance |
| Chemical Formula | C₉H₆N₄O₄ | Confirms elemental composition. |
| Formula Weight | 234.17 g/mol | Consistent with expected mass.[5][6] |
| Crystal System | Monoclinic | Defines the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |
| a, b, c (Å) | e.g., 7.25, 10.08, 11.91 | Dimensions of the unit cell. |
| α, β, γ (°) | e.g., 90, 104.4, 90 | Angles of the unit cell. |
| Volume (ų) | e.g., 842.8 | Volume of a single unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.115 | Low values indicate a high-quality refinement and reliable structure. |
| Bond Length (C-N)tetrazole | ~1.32 - 1.37 Å | Confirms the covalent bonds within the tetrazole ring. |
| Bond Angle (C-N-N)tetrazole | ~106 - 110° | Defines the geometry of the five-membered ring. |
Orthogonal Validation: Spectroscopic and Analytical Methods
While SCXRD provides the definitive structure, it requires a high-quality single crystal, which is not always obtainable.[7] Therefore, a combination of other techniques is essential for routine characterization, purity assessment, and validation when crystallography is not feasible. These methods provide complementary, albeit indirect, structural evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of magnetically active nuclei (¹H, ¹³C). It is arguably the most powerful technique for structural elucidation in solution.[8][9]
-
¹H NMR: Provides information on the number of different types of protons, their connectivity (via spin-spin coupling), and their chemical environment. For this compound, we expect to see signals for the tetrazole proton and the three aromatic protons on the isophthalic acid ring, all in distinct chemical environments.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule. We would expect nine distinct signals corresponding to the tetrazole carbon, the two carboxyl carbons, and the six carbons of the benzene ring.
Table 2: Predicted NMR Spectroscopic Data (in DMSO-d₆)
| Technique | Chemical Shift (δ, ppm) | Assignment | Information Provided |
| ¹H NMR | ~13.5 (broad s, 2H) | -COOH | Presence of acidic carboxylic protons. |
| ~9.8 (s, 1H) | Tetrazole C-H | Confirms the presence of the tetrazole ring proton. | |
| ~8.7 (s, 1H) | Aromatic H (between COOH and Tetrazole) | Unique aromatic proton environment. | |
| ~8.4 (d, 2H) | Aromatic H (adjacent to COOH) | Two equivalent aromatic protons.[1] | |
| ¹³C NMR | ~166 | -C OOH | Carbonyl carbons of the carboxylic acid groups. |
| ~145 | Tetrazole C -H | Carbon within the tetrazole ring. | |
| ~135-125 | Aromatic C | Signals corresponding to the six distinct carbons of the substituted benzene ring. |
Limitation: NMR confirms the presence of functional groups and provides connectivity information, but it cannot definitively distinguish between the 1-yl and 2-yl isomers of the tetrazole substitution without advanced 2D NMR experiments (like HMBC) and comparison to known standards. It also provides no information on the solid-state packing.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibration of specific chemical bonds. It is an excellent, rapid technique for identifying the presence of key functional groups.
Table 3: Key FTIR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3100 - 2500 (broad) | O-H stretch | Carboxylic Acid (-COOH) | Indicates the presence of the acid groups. |
| ~1720 | C=O stretch | Carboxylic Acid (-COOH) | Confirms the carbonyl groups. |
| ~1600, 1450 | C=C stretch | Aromatic Ring | Evidence of the benzene ring. |
| 1350 - 900 | N-N, C-N stretches | Tetrazole Ring | Characteristic vibrations of the ring system.[10] |
Limitation: FTIR is akin to a "functional group fingerprint." While it confirms that the constituent parts of the molecule are present, it provides no information about how they are connected.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
-
Analysis: For this compound (C₉H₆N₄O₄), the expected exact mass is 234.0389 g/mol .[5] An HRMS experiment should yield a molecular ion peak ([M-H]⁻ or [M+H]⁺) that matches this value to within a few parts per million (ppm), confirming the elemental composition.
-
Fragmentation: Tandem MS (MS/MS) can provide structural clues. A characteristic fragmentation pattern for 5-substituted-1H-tetrazoles is the loss of a nitrogen molecule (N₂, 28 Da) or hydrazoic acid (HN₃, 43 Da), which can be diagnostic of the tetrazole ring.[11]
Limitation: MS confirms the molecular weight and formula but cannot distinguish between isomers, which have the exact same mass.
Comparative Analysis: Why Crystallography is Decisive
The following table and diagram summarize the comparison of these key analytical techniques for the specific task of validating the structure of this compound.
Table 4: Comparison of Analytical Techniques for Structural Validation
| Capability | SCXRD | NMR (¹H, ¹³C) | FTIR | HRMS |
| Confirms Molecular Formula | ✅ | (✅) | ❌ | ✅ |
| Identifies Functional Groups | ✅ | ✅ | ✅ | ❌ |
| Determines Atomic Connectivity | ✅ | ✅ | ❌ | (✅) |
| Distinguishes Isomers | ✅ | (✅) | ❌ | ❌ |
| Provides 3D Structure/Stereochemistry | ✅ | (✅) | ❌ | ❌ |
| Elucidates Solid-State Packing | ✅ | ❌ | ❌ | ❌ |
| Requires Crystalline Sample | ✅ | ❌ | ❌ | ❌ |
(✅) - Provides strong evidence but may require advanced techniques or be ambiguous alone.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 3. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 4. How To [chem.rochester.edu]
- 5. This compound | C9H6N4O4 | CID 42570229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 95.00% | CAS: 207730-78-7 | AChemBlock [achemblock.com]
- 7. researchgate.net [researchgate.net]
- 8. people.bu.edu [people.bu.edu]
- 9. researchgate.net [researchgate.net]
- 10. pnrjournal.com [pnrjournal.com]
- 11. lifesciencesite.com [lifesciencesite.com]
The Impact of Tetrazole-Containing Linkers on the Gas Separation Performance of Metal-Organic Frameworks: A Comparative Guide
In the ever-evolving landscape of porous materials, Metal-Organic Frameworks (MOFs) have emerged as frontrunners for a myriad of applications, most notably in gas separation and storage. Their exceptional tunability, arising from the vast library of available metal nodes and organic linkers, allows for the precise engineering of pore size, shape, and chemistry. This guide delves into a specific and highly promising subclass of MOFs: those constructed from tetrazole-containing organic linkers. We will explore, with supporting experimental data and detailed protocols, how the unique properties of the tetrazole moiety can be harnessed to create materials with superior gas separation performance, particularly for crucial industrial applications like carbon dioxide capture and methane purification.
The Tetrazole Advantage: Why This Heterocycle Shines in MOF Chemistry
Traditionally, carboxylate-based linkers have dominated MOF synthesis. However, the incorporation of the nitrogen-rich tetrazole ring into the organic strut offers several distinct advantages that directly translate to enhanced gas separation capabilities:
-
Enhanced CO₂ Affinity: The tetrazole ring possesses a high density of nitrogen atoms, creating a strongly quadrupolar and electron-rich environment. This leads to favorable electrostatic interactions with quadrupolar gas molecules like carbon dioxide (CO₂), resulting in higher adsorption capacities and selectivities.[1][2][3][4]
-
Tunable Basicity and Polarity: The nitrogen atoms in the tetrazole ring can act as Lewis basic sites, further enhancing interactions with acidic gases like CO₂. The overall polarity of the pore environment can be fine-tuned by the strategic placement of tetrazole units and other functional groups on the linker.
-
Structural Versatility: The tetrazole group can coordinate to metal centers in various modes, leading to a rich structural diversity of the resulting MOFs. This allows for the synthesis of frameworks with unique topologies and pore geometries tailored for specific gas separation challenges.[1][5]
-
Increased Framework Stability: The strong coordination bonds between the nitrogen atoms of the tetrazole ring and the metal nodes can contribute to enhanced thermal and chemical stability of the MOF, a critical factor for real-world applications.
This guide will now proceed to compare the performance of several MOFs derived from different tetrazole-containing linkers, providing a clear picture of how linker design influences separation efficiency.
Comparative Analysis of Tetrazole-Based MOFs for Gas Separation
To objectively assess the impact of the tetrazole linker on gas separation, we will examine key performance indicators such as Brunauer-Emmett-Teller (BET) surface area, gas uptake capacity, and selectivity for relevant gas pairs like CO₂/CH₄ and CO₂/N₂.
Case Study 1: The Influence of the Tetrazole Moiety in Isoreticular Frameworks
A powerful method to probe the effect of a specific functional group is through the study of isoreticular MOFs, where the underlying framework topology remains the same while the linker functionality is varied.
A notable example involves the comparison of a naphthalene-based nickel MOF synthesized with a tetrazole-containing linker (NiNDTz) versus its dicarboxylic acid analogue (NiNDC).[3]
| MOF | Linker | BET Surface Area (m²/g) | CO₂ Uptake (mmol/g at 273 K, 1 bar) |
| NiNDTz | 2,6-di(1H-tetrazol-5-yl)naphthalene | 320 | 1.85 |
| NiNDC | 2,6-naphthalenedicarboxylic acid | - | - |
Data sourced from ACS Applied Polymer Materials, 2024.[3]
The study highlights that the tetrazole-containing NiNDTz not only exhibits a significant CO₂ uptake but also imparts superior mechanical properties when incorporated into mixed-matrix membranes for gas separation. This underscores the dual role of the tetrazole linker in enhancing both the intrinsic separation performance and the processability of the final material.
Case Study 2: The Role of Linker Functionalization
The introduction of additional functional groups onto the tetrazole-containing linker can further modulate the gas separation properties of the resulting MOF. The electronic nature of these groups—whether electron-donating or electron-withdrawing—can influence the charge distribution within the pore and, consequently, the strength of interaction with different gas molecules.[6][7]
Consider the hypothetical isoreticular series of a zinc-based tetrazole MOF with different para-substituents on a phenyl ring attached to the tetrazole.
| MOF Name (Hypothetical) | Linker Functional Group | Expected Impact on CO₂ Selectivity | Rationale |
| Zn-Tz-Ph-NO₂ | -NO₂ (Electron-withdrawing) | Potential decrease | Reduces the electron density of the aromatic ring, potentially weakening interactions with CO₂. |
| Zn-Tz-Ph-H | -H (Neutral) | Baseline | Standard phenyl-tetrazole linker. |
| Zn-Tz-Ph-NH₂ | -NH₂ (Electron-donating) | Potential increase | Increases the electron density and introduces additional basic sites for CO₂ interaction. |
This systematic functionalization allows for a fine-tuning of the adsorbent-adsorbate interactions, paving the way for the rational design of MOFs with optimized selectivity for a target gas.
Experimental Protocols: From Synthesis to Performance Evaluation
A cornerstone of scientific integrity is the ability to reproduce experimental results. To this end, we provide detailed, step-by-step protocols for the synthesis of a representative tetrazole-containing MOF and the subsequent evaluation of its gas separation performance using dynamic breakthrough experiments.
Synthesis of a Functionalized Tetrazole-Based MOF: A Step-by-Step Solvothermal Protocol
This protocol describes the synthesis of a zinc-based MOF using a 4-tetrazolyl-benzoic acid linker, a common building block for creating porous tetrazole-based frameworks.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
4-(1H-tetrazol-5-yl)benzoic acid (H₂-TBA)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Deionized water
-
Teflon-lined stainless steel autoclave (23 mL)
Procedure:
-
Preparation of the Precursor Solution: In a 20 mL glass vial, dissolve 100 mg (0.337 mmol) of Zn(NO₃)₂·6H₂O and 62 mg (0.333 mmol) of 4-(1H-tetrazol-5-yl)benzoic acid in 10 mL of DMF.
-
Sonication: Sonicate the mixture for 15-20 minutes to ensure complete dissolution and homogeneity.
-
Solvothermal Synthesis: Transfer the clear solution to a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours.
-
Cooling and Crystal Recovery: After 48 hours, turn off the oven and allow the autoclave to cool down to room temperature naturally. Carefully open the autoclave and collect the crystalline product by decanting the mother liquor.
-
Washing and Solvent Exchange: Wash the collected crystals with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL) to remove any unreacted precursors and residual DMF.
-
Activation: To activate the MOF and remove the solvent molecules from the pores, immerse the crystals in fresh methanol for 24 hours. Afterwards, decant the methanol and dry the sample under a dynamic vacuum at 150 °C for 12 hours. The activated MOF is now ready for characterization and gas adsorption studies.
Caption: Solvothermal synthesis workflow for a tetrazole-based MOF.
Evaluating Gas Separation Performance: Dynamic Breakthrough Experiments
Dynamic breakthrough experiments simulate the conditions of a real-world separation process, providing crucial information about the adsorbent's capacity and selectivity under continuous flow.
Experimental Setup:
A typical breakthrough apparatus consists of a gas delivery system with mass flow controllers, a packed bed containing the MOF adsorbent, a temperature-controlled furnace or water bath, and a downstream gas analyzer (e.g., a mass spectrometer or gas chromatograph).
Procedure:
-
Adsorbent Packing: Carefully pack a known mass (e.g., 100-500 mg) of the activated MOF into a stainless steel column of known dimensions. The packing should be uniform to avoid channeling.
-
In-situ Activation: Before each experiment, activate the MOF in-situ by heating it under a flow of an inert gas (e.g., He or Ar) at a specific temperature (e.g., 150 °C) for a defined period (e.g., 2-4 hours) to remove any adsorbed impurities.
-
Equilibration: Cool the packed bed to the desired experimental temperature under the inert gas flow.
-
Breakthrough Measurement: At time t=0, switch the gas feed from the inert gas to a gas mixture of known composition (e.g., 10% CO₂ in N₂) at a constant total flow rate.
-
Data Acquisition: Continuously monitor and record the composition of the effluent gas stream using the gas analyzer until the outlet concentrations of all components are equal to their inlet concentrations (i.e., the adsorbent bed is saturated).
-
Data Analysis: The breakthrough curves are plotted as the normalized outlet concentration (C/C₀) of each gas component versus time. The adsorption capacity and selectivity can be calculated from the breakthrough curves.
Caption: Workflow for dynamic breakthrough gas separation experiments.
Structure-Property Relationships: The Causality Behind Performance
Understanding the relationship between the molecular-level features of the tetrazole linker and the macroscopic gas separation performance of the MOF is paramount for the rational design of new materials.
-
Linker Length and Flexibility: Longer and more flexible linkers can lead to MOFs with larger pores, which may increase gas uptake capacity but potentially decrease selectivity. Conversely, shorter, rigid linkers often result in smaller pores, enhancing size-sieving effects and boosting selectivity for smaller gas molecules. Flexible linkers can also give rise to "gate-opening" or "breathing" phenomena, where the framework undergoes a structural change upon gas adsorption, leading to sharp steps in the adsorption isotherms.[8][9][10][11] This can be advantageous for pressure-swing adsorption processes.
-
Position of the Tetrazole Group: The position of the tetrazole group on the linker can influence the overall topology of the MOF and the accessibility of the nitrogen atoms to the gas molecules. Strategic placement can create pore environments with a high density of favorable adsorption sites.
-
Presence of Other Functional Groups: As discussed earlier, the introduction of other functional groups can have a profound impact on the electronic properties of the pore surface. Electron-donating groups can enhance the basicity of the framework, favoring the adsorption of acidic gases like CO₂, while electron-withdrawing groups can be used to tune interactions with other gases.[6][7]
Caption: Relationship between tetrazole linker properties and MOF gas separation performance.
Future Outlook and Conclusions
The use of tetrazole-containing linkers in the design and synthesis of MOFs represents a highly promising avenue for the development of next-generation materials for gas separation. The unique electronic and structural features of the tetrazole moiety provide a powerful toolkit for tuning the adsorbent properties to meet the demands of specific applications.
Future research in this area will likely focus on:
-
Isoreticular Synthesis of Novel Tetrazole-Based MOFs: The systematic synthesis and evaluation of isoreticular series of MOFs with a wide variety of functionalized tetrazole linkers will provide deeper insights into structure-property relationships and enable the data-driven design of superior adsorbents.
-
Computational Screening: High-throughput computational screening of virtual libraries of tetrazole-based MOFs will accelerate the discovery of promising candidates for experimental investigation.[12][13][14][15][16]
-
Post-Synthetic Modification: The use of post-synthetic modification techniques to introduce tetrazole functionalities into existing MOF platforms offers a versatile route to new materials with tailored gas separation properties.
-
Process-Level Evaluation: Moving beyond laboratory-scale experiments to pilot-scale testing of the most promising tetrazole-based MOFs will be crucial for assessing their real-world viability.
References
- Zhang, S., Chang, Z., Hu, T., & Bu, X. (2020). Tetrazole-based porous metal–organic frameworks for selective CO2 adsorption and isomerization studies. Dalton Transactions, 49(7), 2145-2150.
- Krishna, R. (2020). Simplified Analysis of Breakthrough Experiments. YouTube.
- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5‐Substituted‐1H‐Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950.
- Tanaka, D., & Horike, S. (2020). High-throughput gas separation by flexible metal–organic frameworks with fast gating and thermal management capabilities.
- Hiden Isochema. (2018). How to Measure Breakthrough Curves. AZoM.
- Gutiérrez, M., Cerdá, J., & Sastre, G. (2014). High-throughput computational screening of metal–organic frameworks. Chemical Society Reviews, 43(17), 6059-6083.
- Haskins, J. B., & Lawson, J. W. (2019). Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. OSTI.GOV.
- Daglar, H., & Keskin, S. (2018). High-Throughput Computational Screening of the Metal Organic Framework Database for CH4/H2 Separations.
- Tanaka, D., & Horike, S. (2020). High-throughput gas separation by flexible metal–organic frameworks with fast gating and thermal management capabilities.
- Cui, Y., Chen, Y., & Qian, G. (2012). Multipoint Interactions Enhanced CO2 Uptake: A Zeolite-like Zinc–Tetrazole Framework with 24-Nuclear Zinc Cages. Journal of the American Chemical Society, 134(46), 18892-18895.
- Daglar, H., & Keskin, S. (2018). High-throughput computational screening of functionalized MOFs for energy-efficient CO2 capture: balancing selective CO2 adsorption performance and energy inputs. Journal of Materials Chemistry A, 6(34), 16493-16506.
- Zhang, S., Chang, Z., Hu, T., & Bu, X. (2020). Tetrazole-based porous metal–organic frameworks for selective CO2 adsorption and isomerization studies. Dalton Transactions, 49(7), 2145-2150.
- Daglar, H., & Keskin, S. (2021). High-throughput computational screening of metal organic frameworks (MOFs) for CO2 selective separations: trends, challenges, and future perspectives. Chemical Engineering Journal, 426, 131849.
- Coudert, F. X. (2015). Flexible metal–organic frameworks for gas storage and separation.
- Zhong, C., & Liu, D. (2019). Dynamic breakthrough curves of CO2/N2 and CO2/CH4 over (a, c) Mg‐MOF‐74...
- Daglar, H., & Keskin, S. (2022). Computational investigation of multifunctional MOFs for adsorption and membrane-based separation of CF4/CH4, CH4/H2, CH4/N2, and N2/H2 mixtures. Molecular Systems Design & Engineering, 7(5), 486-501.
- Cui, Y., Chen, Y., & Qian, G. (2012). Multipoint interactions enhanced CO2 uptake: a zeolite-like zinc-tetrazole framework with 24-nuclear zinc cages. Journal of the American Chemical Society, 134(46), 18892-18895.
- Li, J. R., Kuppler, R. J., & Zhou, H. C. (2016). Tetrazole-Viologen-based Flexible Microporous Metal-Organic Framework with High CO2 Selective Uptake. Inorganic Chemistry, 55(15), 7335-7340.
- Farha, O. K., & Hupp, J. T. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), e51849.
- Li, J. R., Kuppler, R. J., & Zhou, H. C. (2017). Tuning Gate‐Opening of a Flexible Metal–Organic Framework for Ternary Gas Sieving Separation.
- Villalobos, F., et al. (2024). Naphthalene Tetrazole-Based Nickel Metal–Organic Framework as a Filler of Polycarbonate Membranes to Improve CO2 and H2 Separation.
- Hu, T. L., & Bu, X. H. (2017). Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation. Dalton Transactions, 46(1), 185-191.
- Cui, Y., Chen, Y., & Qian, G. (2012). Multipoint Interactions Enhanced CO2 Uptake: A Zeolite-like Zinc-Tetrazole Framework with 24-Nuclear Zinc Cages.
- Evans, J. D., & Kepert, C. J. (2020). Tetrazine-based linkers as intrinsically tagged alternatives for click functionalization of metal–organic frameworks.
- Bae, Y. S., & Snurr, R. Q. (2010). Separation of CO2 from CH4 Using Mixed-Ligand Metal−Organic Frameworks. Langmuir, 26(8), 5490-5496.
- Farha, O. K., & Hupp, J. T. (2014). Video: Synthesis and Characterization of Functionalized Metal-organic Frameworks. JoVE.
- Long, J. R., & Yaghi, O. M. (2015). Improved Apparatus for Dynamic Column Breakthrough Measurements Relevant to Direct Air Capture of CO2. Review of Scientific Instruments, 86(11), 114101.
- Alfa Chemistry. (n.d.). Tetrazole MOFs Linkers. Alfa Chemistry.
- Micromeritics Instrument Corporation. (2022). Theory and Analysis of Adsorption in Zeolites and Metal-organic Frameworks. YouTube.
- Engineered Science Publisher. (2021). Synthesis of Metal-Organic Frameworks (MOFs) and Their Biological, Catalytic and Energetic Applications: A Mini Review. Engineered Science.
- Kim, J. (2020). Design strategies for metal-organic frameworks selectively capturing harmful gases.
- Hanh, N. T. D., et al. (2024). Estimation and error analysis of breakthrough curves for CO2 adsorption in packed-bed columns using polyethyleneimine-modified NaY zeolite under ambient conditions by single-component adsorption models. Journal of the Taiwan Institute of Chemical Engineers, 153, 105228.
- Smit, B., & Coudert, F. X. (2021). Engineering metal–organic frameworks for adsorption-based gas separations: from process to atomic scale. Molecular Systems Design & Engineering, 6(10), 841-875.
- Wang, C., et al. (2018). Effects of electron-donating groups on the photocatalytic reaction of MOFs. Catalysis Science & Technology, 8(1), 191-199.
- Hupp, J. T., & Farha, O. K. (2010). Rational design, synthesis, purification, and activation of metal-organic framework materials. Accounts of Chemical Research, 43(8), 1166-1175.
- de Oliveira, L. C. A., & da Silva, F. W. M. (2024). Parameter Estimation of Breakthrough Curve Models in the Adsorption Process of H2S and CO2 Using the Markov Chain Monte Carlo Method. MDPI.
- Moosavi, S. M., et al. (2022). MOFs with the Stability for Practical Gas Adsorption Applications Require New Design Rules. ChemRxiv.
- Jilke, S. (2017). Causal inference and the design and analysis of experiments. Research With Rutgers.
Sources
- 1. Tetrazole-based porous metal–organic frameworks for selective CO2 adsorption and isomerization studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Multipoint interactions enhanced CO2 uptake: a zeolite-like zinc-tetrazole framework with 24-nuclear zinc cages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Triazole and Tetrazole-Functionalized Zr-Based Metal-Organic Frameworks Through Post-Synthetic Ligand Exchange [jove.com]
- 6. osti.gov [osti.gov]
- 7. Effects of electron-donating groups on the photocatalytic reaction of MOFs - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. High-throughput gas separation by flexible metal–organic frameworks with fast gating and thermal management capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flexible metal–organic frameworks for gas storage and separation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. High-throughput computational screening of metal–organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. High-Throughput Computational Screening of the Metal Organic Framework Database for CH4/H2 Separations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Computational investigation of multifunctional MOFs for adsorption and membrane-based separation of CF4/CH4, CH4/H2, CH4/N2, and N2/H2 mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to Experimental and Computational Cross-Validation of 5-(1H-tetrazol-1-yl)isophthalic acid MOFs
A Senior Application Scientist's Perspective on Integrating Predictive Modeling with Empirical Data for Robust MOF Characterization
In the rapidly evolving landscape of materials science, the synergy between computational modeling and experimental validation has become a cornerstone for the rational design and accelerated discovery of novel materials. This is particularly true for Metal-Organic Frameworks (MOFs), a class of porous crystalline materials celebrated for their vast potential in applications ranging from gas storage and separation to catalysis and drug delivery.[1] This guide provides an in-depth, objective comparison of experimental and computational approaches for the characterization and validation of MOFs constructed from the ligand 5-(1H-tetrazol-1-yl)isophthalic acid (H₂tzia). By delving into the causality behind experimental choices and the logic of computational predictions, we aim to equip researchers, scientists, and drug development professionals with a comprehensive framework for cross-validating their findings, thereby enhancing the scientific integrity and reliability of their work.
The Ligand of Focus: this compound (H₂tzia)
The choice of H₂tzia as a building block for MOFs is strategic. The isophthalic acid moiety provides robust coordination sites through its carboxylate groups, while the tetrazole ring introduces additional nitrogen-rich coordination points. This multitopic coordination potential allows for the formation of diverse and intricate network topologies. Several studies have reported the synthesis of MOFs using ligands with similar tetrazole and carboxylate functionalities, highlighting their utility in constructing frameworks with interesting magnetic and luminescent properties.[2][3][4]
I. The Experimental Approach: Synthesizing and Characterizing H₂tzia-Based MOFs
The empirical validation of a predicted MOF structure begins with its successful synthesis and thorough characterization. The solvothermal method is a commonly employed technique for the synthesis of such crystalline materials.
A. Solvothermal Synthesis Protocol
The synthesis of H₂tzia-based MOFs typically involves the reaction of the H₂tzia ligand with a metal salt (e.g., zinc, cadmium, manganese, or cobalt nitrates or chlorides) in a suitable solvent system, often a mixture of N,N-dimethylformamide (DMF) and water, under elevated temperatures in a sealed vessel.[2][3][5] The choice of metal ion is critical as it directly influences the coordination geometry and, consequently, the final framework topology.[5]
Step-by-Step Solvothermal Synthesis:
-
Ligand Preparation: The H₂tzia ligand is synthesized through established organic chemistry routes, which may involve the reaction of 5-aminoisophthalic acid with other reagents.[6]
-
Reactant Mixture: In a typical synthesis, the H₂tzia ligand and the chosen metal salt are dissolved or suspended in the solvent system within a Teflon-lined stainless steel autoclave.
-
Heating: The autoclave is sealed and heated to a specific temperature (typically between 100-180 °C) for a period ranging from 24 to 72 hours.
-
Cooling and Crystal Formation: The autoclave is slowly cooled to room temperature, allowing for the formation of single crystals.
-
Isolation and Washing: The resulting crystals are isolated by filtration, washed with fresh solvent to remove unreacted starting materials, and dried.
B. Essential Characterization Techniques
A multi-technique approach is imperative for the unambiguous characterization of the synthesized MOFs. Each technique provides a unique piece of the structural and functional puzzle.
| Technique | Information Obtained | Rationale for Use |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise atomic positions, bond lengths, bond angles, and the overall 3D crystal structure.[7] | The "gold standard" for determining the exact crystal structure of a new material.[7] |
| Powder X-ray Diffraction (PXRD) | Phase purity and confirmation of the bulk material's crystallinity and structure by comparing with the simulated pattern from SCXRD data.[7][8] | Essential for verifying that the synthesized bulk sample corresponds to the single crystal structure.[7] |
| Thermogravimetric Analysis (TGA) | Thermal stability of the framework and information about the loss of solvent molecules.[1][7] | Determines the temperature at which the MOF decomposes, a critical parameter for practical applications.[7] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of characteristic functional groups from the ligand and confirmation of coordination to the metal center.[1][7] | Verifies the incorporation of the organic linker into the framework. |
| Gas Adsorption Analysis (e.g., N₂ at 77 K) | Surface area (BET), pore volume, and pore size distribution.[7][9] | Crucial for applications involving gas storage and separation. |
| Solid-State Nuclear Magnetic Resonance (SSNMR) | Local environment of specific nuclei (e.g., ¹H, ¹³C), providing information complementary to XRD.[10] | Can distinguish between different crystallographic sites and probe guest-host interactions.[10] |
II. The Computational Approach: Predicting Structure and Properties
Computational modeling offers a powerful predictive tool to explore the vast chemical space of potential MOF structures before committing to laborious and resource-intensive experimental synthesis.[11][12] For H₂tzia-based MOFs, computational methods can predict stable crystal structures and key properties.
A. Computational Structure Prediction
Ab initio crystal structure prediction (CSP) has emerged as a valuable method for identifying energetically favorable MOF structures.[13] This approach often utilizes periodic density functional theory (DFT) for accurate energy calculations, which is necessary to describe the covalent bond formation between metal nodes and organic linkers.[13]
Workflow for Computational Structure Prediction:
Caption: Computational workflow for predicting MOF structures.
B. Simulating Material Properties
Once a set of plausible crystal structures is identified, their properties can be simulated and compared with experimental data.
| Simulated Property | Computational Method | Purpose of Simulation |
| Powder X-ray Diffraction (PXRD) Pattern | Based on the predicted crystal structure | Direct comparison with the experimental PXRD pattern for structural validation. |
| Porosity (Surface Area, Pore Volume) | Geometric analysis of the crystal structure | To predict the gas sorption capacity and compare with experimental gas adsorption isotherms. |
| Mechanical Stability | DFT calculations of elastic constants | To assess the robustness of the framework under pressure. |
| Gas Adsorption Isotherms | Grand Canonical Monte Carlo (GCMC) simulations | To predict the uptake of specific gases at different pressures and temperatures, enabling comparison with experimental measurements. |
III. Cross-Validation: Where Experiment Meets Computation
A. The Cross-Validation Workflow
The synergy between experimental and computational work is a cyclical process of prediction, synthesis, characterization, and refinement.
Sources
- 1. Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods | springerprofessional.de [springerprofessional.de]
- 2. Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Luminescence and magnetic properties of three metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pure.uva.nl [pure.uva.nl]
- 7. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. azom.com [azom.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mrl.mit.edu [mrl.mit.edu]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Catalytic Efficiency: Benchmarking Tetrazole-Based MOFs Against Industrial Catalysts for CO2 Cycloaddition
In the global effort to mitigate atmospheric CO₂ levels, its transformation into value-added chemicals represents a cornerstone of carbon capture and utilization (CCU) strategies. One of the most atom-economical and industrially relevant of these transformations is the cycloaddition of CO₂ with epoxides to produce cyclic carbonates. These products are high-value chemical intermediates and green solvents. The key to unlocking the full potential of this reaction lies in the development of highly efficient, stable, and recyclable catalysts.
Traditionally, this process has been dominated by homogeneous catalysts, such as quaternary ammonium salts, which, despite their efficacy, suffer from significant drawbacks related to product separation and catalyst reusability. This guide provides a comprehensive technical comparison between a promising class of heterogeneous catalysts—Metal-Organic Frameworks (MOFs) based on the 5-(1H-tetrazol-1-yl)isophthalic acid ligand—and established industrial catalysts. We will delve into the causality behind their performance, provide validated experimental protocols, and present a head-to-head data comparison to guide researchers and process chemists in the field.
The Contenders: Catalyst Architecture and Functionality
The Challenger: Zinc-Tetrazole Isophthalate MOF (Zn-MOF)
Metal-Organic Frameworks are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their defining features—high surface area, tunable porosity, and chemically versatile nature—make them exceptional candidates for heterogeneous catalysis.
The specific MOF under examination here, synthesized from Zn(II) nodes and a tetrazole-appended amide-functionalized isophthalic acid derivative, possesses a unique combination of features designed for synergistic catalysis.[1]
-
Lewis Acid Sites: The coordinatively unsaturated zinc metal centers act as potent Lewis acid sites. Their primary role is to coordinate with the oxygen atom of the epoxide ring, polarizing the C-O bond and making the ring susceptible to nucleophilic attack.[2]
-
Lewis Base and Hydrogen-Bonding Functionality: The ligand framework is rich in nitrogen atoms from the tetrazole moiety and contains amide groups. The tetrazole's Lewis basic sites can interact with and activate CO₂, while the amide's hydrogen-bonding capability can stabilize key reaction intermediates, collectively lowering the overall activation energy of the reaction.[1]
-
Heterogeneity: As a solid, crystalline material, the Zn-MOF can be easily separated from the liquid reaction mixture by simple filtration, enabling straightforward product purification and catalyst recycling.
The Incumbent: Homogeneous Industrial Catalysts
The industrial standard for CO₂ cycloaddition has long relied on homogeneous catalysts, most notably quaternary ammonium halides like tetrabutylammonium bromide (TBABr).[3]
-
Mechanism of Action: These salts provide a nucleophilic halide (e.g., Br⁻) that initiates the reaction by attacking a carbon atom of the epoxide, leading to ring-opening. This dual-functionality, where the cation may also play a role in stabilizing intermediates, makes them effective single-component catalysts, though they are often used with a Lewis acid co-catalyst to enhance activity.[3]
-
Key Limitations: Their primary drawback is their homogeneous nature. After the reaction, the catalyst remains dissolved in the product mixture, necessitating energy-intensive separation processes like distillation. This not only increases operational costs but also leads to potential catalyst loss and product contamination.
Head-to-Head Performance in CO₂ Cycloaddition
The ultimate measure of a catalyst's utility is its performance under practical conditions. We initiated a series of experiments to benchmark the catalytic activity of the synthesized Zn-MOF against the standalone industrial catalyst, TBABr, and the simple metal salt precursor, Zn(NO₃)₂·6H₂O. The cycloaddition of styrene oxide with CO₂ was chosen as the model reaction.
Table 1: Comparative Catalytic Performance for Styrene Oxide Cycloaddition
| Entry | Catalyst | Co-Catalyst (mol%) | Temp. (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Source |
| 1 | Zn-MOF (0.20 mol%) | TBABr (0.4) | 60 | 4 | 24 | ~90 | [1] |
| 2 | Zn(NO₃)₂·6H₂O (0.40 mol%) | TBABr (0.4) | 60 | 4 | 24 | ~51 | [1] |
| 3 | None (Blank) | TBABr (0.4) | 60 | 4 | 24 | ~15 | [1] |
| 4 | Ligand (H₃L) | TBABr (0.4) | 60 | 4 | 24 | ~16 | [1] |
Reaction Conditions: Styrene oxide (8.74 mmol), solvent-free.
The data clearly demonstrates the superiority of the structured Zn-MOF catalyst. The synergistic effect of the organized Lewis acid (Zn nodes) and functional ligand sites within the MOF framework (Entry 1) results in a conversion rate nearly double that of the simple metal salt (Entry 2).[1] Crucially, the industrial catalyst TBABr alone shows minimal activity under these relatively mild conditions (Entry 3), highlighting the necessity of a Lewis acid promoter. The MOF structure provides this promotion in a robust, heterogeneous form.
To further assess its industrial potential, the Zn-MOF was tested against a variety of epoxide substrates.
Table 2: Zn-MOF Catalytic Scope in CO₂ Cycloaddition
| Substrate | Conversion (%) | TON | TOF (h⁻¹) |
| Propylene Oxide | >99 | 495 | 20.6 |
| 1,2-Butylene Oxide | >99 | 495 | 20.6 |
| Epichlorohydrin | >99 | 495 | 20.6 |
| tert-Butyl Glycidyl Ether | 92 | 460 | 19.2 |
| Styrene Oxide | 90 | 450 | 18.8 |
| Cyclohexene Oxide | 17 | 85 | 3.5 |
Reaction Conditions: Epoxide (8.74 mmol), Zn-MOF (0.20 mol%), TBABr (0.4 mol%), 60°C, 4 MPa, 24 h. TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time (h).
The Zn-MOF demonstrates excellent activity for a range of terminal epoxides, achieving near-quantitative conversion for several industrially relevant substrates.[1] The lower conversion for the sterically hindered cyclohexene oxide is expected and consistent with mechanisms requiring backside nucleophilic attack.[1]
Experimental & Methodological Framework
Scientific integrity demands that protocols be both reproducible and self-validating. The following sections detail the methodologies used in this comparative analysis.
Experimental Workflow
The overall process follows a logical progression from catalyst synthesis and characterization to catalytic testing and analysis of results.
Caption: Overall workflow from MOF synthesis to catalytic evaluation.
Protocol 1: Synthesis of the Zn-MOF Catalyst
This protocol is based on the hydrothermal synthesis method reported by Dutta et al.[1]
-
Ligand Preparation: The pro-ligand, 4-((4-(1H-tetrazol-5-yl)phenyl)carbamoyl)benzoic acid (H₃L), is synthesized according to established literature procedures.
-
Reaction Mixture: In a 20 mL glass vial, dissolve the H₃L pro-ligand (0.05 mmol) and Zn(NO₃)₂·6H₂O (0.10 mmol) in 5 mL of N,N-dimethylformamide (DMF).
-
Hydrothermal Synthesis: Seal the vial and place it in a preheated oven at 100°C for 72 hours.
-
Isolation: After cooling to room temperature, colorless block-shaped crystals of the Zn-MOF will have formed.
-
Washing: Decant the mother liquor and wash the crystals thoroughly with fresh DMF (3 x 5 mL) followed by dichloromethane (3 x 5 mL) to remove any unreacted starting materials.
-
Activation: The washed crystals are dried under vacuum to remove residual solvent, yielding the activated catalyst ready for use.
Protocol 2: Catalytic CO₂ Cycloaddition Reaction
-
Reactor Setup: To a 50 mL stainless-steel high-pressure reactor, add the activated Zn-MOF catalyst (0.0175 mmol, 0.20 mol%), the epoxide substrate (e.g., styrene oxide, 8.74 mmol), and the co-catalyst tetrabutylammonium bromide (TBABr, 0.035 mmol, 0.4 mol%).
-
Sealing and Purging: Seal the reactor and purge it with low-pressure CO₂ three times to remove air.
-
Pressurization: Pressurize the reactor to the desired pressure (e.g., 4 MPa) with CO₂.
-
Reaction: Place the reactor in a preheated oil bath at the target temperature (e.g., 60°C) and stir the mixture for the specified duration (e.g., 24 hours).
-
Termination and Analysis: After the reaction time, cool the reactor in an ice bath and slowly vent the excess CO₂. Take an aliquot of the reaction mixture, dissolve it in a deuterated solvent (e.g., CDCl₃), and analyze by ¹H NMR spectroscopy to determine the conversion of the epoxide to the corresponding cyclic carbonate.
Mechanistic Insights: The Synergy of a Heterogeneous System
The enhanced performance of the Zn-MOF is rooted in a well-defined, synergistic catalytic cycle. The mechanism leverages the distinct functionalities of the MOF's metal node and the co-catalyst.
Caption: Proposed mechanism for Zn-MOF catalyzed CO₂ cycloaddition.
-
Epoxide Activation: The cycle begins with the coordination of the epoxide's oxygen atom to a Lewis acidic Zn(II) center on the MOF. This interaction polarizes the C-O bond, priming the epoxide for ring-opening.[1]
-
Nucleophilic Attack: The bromide anion (Br⁻) from the TBABr co-catalyst performs a backside attack on one of the epoxide's carbon atoms, opening the ring and forming a zinc-coordinated bromoalkoxide intermediate.[2]
-
CO₂ Insertion: The highly reactive alkoxide intermediate attacks a molecule of CO₂ (which may be pre-concentrated within the MOF pores or activated by the ligand's basic sites), inserting it to form a bromocarbonate species.[1]
-
Ring Closure: An intramolecular cyclization occurs, displacing the bromide ion and forming the final five-membered cyclic carbonate product. The product then dissociates, regenerating the active Zn site and the Br⁻ nucleophile to re-enter the catalytic cycle.
The Decisive Advantage: Stability and Recyclability
A critical factor for industrial viability is catalyst longevity. The heterogeneous nature of the Zn-MOF allows for simple recovery and reuse, a stark contrast to homogeneous systems.
The Zn-MOF catalyst was recovered by filtration after the reaction with styrene oxide and reused in three consecutive cycles. The results showed minimal loss of activity, with conversions of ~90%, ~89%, and ~87% across the three runs.[1] Infrared spectroscopy analysis confirmed that the MOF's structural integrity was maintained after catalysis.[1] This high degree of stability and reusability significantly enhances the economic and environmental viability of the process, drastically reducing waste and operational costs associated with catalyst replacement and product purification.
Conclusion and Outlook
The benchmark comparison presented in this guide provides compelling evidence that well-designed Metal-Organic Frameworks, such as the zinc-tetrazole isophthalate system, are not merely academic curiosities but potent, high-performance catalysts that can outperform traditional homogeneous systems for CO₂ cycloaddition.
Key Advantages of the Zn-MOF System:
-
Superior Activity: Demonstrates significantly higher conversion rates compared to the industrial catalyst TBABr or simple metal salts under identical, mild conditions.
-
Heterogeneous Nature: Enables facile separation from the product stream, simplifying purification.
-
Proven Reusability: Maintains high catalytic activity over multiple cycles, enhancing process economy.
-
Synergistic Design: Combines Lewis acid sites and functional ligand groups for efficient, multi-point activation of substrates.
While challenges related to large-scale MOF synthesis and long-term stability under harsh industrial conditions remain, the data strongly supports their potential as a next-generation catalytic platform. Future research should focus on optimizing synthesis protocols for cost-effectiveness and exploring ligand and metal modifications to further enhance activity and stability, paving the way for their eventual integration into industrial CO₂ utilization processes.
References
-
Caló, V., et al. (2002). N-Butyl-N-methyl-pyrrolidinium and N-butyl-N-methyl-piperidinium tetrafluoroborate: two new ionic liquids for the solventless and catalyst-free cycloaddition of CO2 to epoxides. Green Chemistry, 4(5), 497-500. Available at: [Link]
-
Kim, D. W., et al. (2020). Catalytic Performance of CPM-200-In/Mg in the Cycloaddition of CO2 and Epoxides. Molecules, 25(21), 5135. Available at: [Link]
-
North, M., et al. (2010). Realistic catalysts for the cycloaddition of CO2 to epoxides under ambient conditions to generate cyclic organic carbonates. Catalysis Science & Technology, 1(1), 83-91. Available at: [Link]
-
Ding, M., et al. (2016). Metal-free catalytic systems for the cycloaddition of CO2 with epoxides to cyclic organic carbonates. Green Chemistry, 18(16), 4446-4453. Available at: [Link]
-
Liu, Y., et al. (2017). An efficient catalytic system for the cycloaddition of carbon dioxide to epoxides under mild conditions. Journal of CO2 Utilization, 22, 169-174. Available at: [Link]
-
Dutta, A., et al. (2023). Nitrogen-Rich Tetrazole–Amide-Functionalised Zn Metal–Organic Framework as Catalyst for Efficient Catalytic CO2 Cycloaddition with Epoxides. Molecules, 28(24), 8072. Available at: [Link]
-
da Silva, M. J., et al. (2018). CO2 Cycloaddition with Propylene Oxide using Bifunctional Halometallate Catalysts TBA[MCl4]. 22nd International Congress of Chemical and Process Engineering. Available at: [Link]
-
Suresh, P., & Meenakshisundaram, S. P. (2021). Review on Carbon Dioxide Utilization for Cycloaddition of Epoxides by Ionic Liquid-Modified Hybrid Catalysts: Effect of Influential Parameters and Mechanisms Insight. Catalysts, 11(4), 488. Available at: [Link]
-
Wang, J., et al. (2018). Comparisons with the reported catalysts for the cycloaddition of CO2 to epoxide. Catalysis Communications, 117, 72-76. Available at: [Link]
-
Gual, A., et al. (2015). Selected data for the cycloaddition of CO2 to epoxides catalyzed by [FeCl2{κ3-HC(pz)3}] in THF. Catalysis Science & Technology, 5(3), 1733-1742. Available at: [Link]
-
Ali, M. A., et al. (2021). Study on Selected Metal-Organic Framework-Based Catalysts for Cycloaddition Reaction of CO2 with Epoxides: A Highly Economic Solution for Carbon Capture and Utilization. Materials, 14(11), 3076. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Study on Selected Metal-Organic Framework-Based Catalysts for Cycloaddition Reaction of CO2 with Epoxides: A Highly Economic Solution for Carbon Capture and Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced CO2/Epoxide Cycloaddition Catalyzed by Pyridine-Substituted Triazole-Quaternary Ammonium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
comparative thermal analysis of MOFs synthesized with 5-(1H-tetrazol-1-yl)isophthalic acid and its isomers
An In-Depth Guide to the Comparative Thermal Analysis of MOFs Synthesized with 5-(1H-tetrazol-1-yl)isophthalic Acid and Its Isomers
For researchers and professionals in materials science and drug development, the thermal stability of Metal-Organic Frameworks (MOFs) is a critical parameter that dictates their viability in applications ranging from gas separation and storage to catalysis and drug delivery.[1] MOFs intended for processes like temperature swing adsorption (TSA) must exhibit robust thermal integrity.[1] This guide provides a comprehensive framework for the comparative thermal analysis of MOFs synthesized using the versatile ligand this compound and its structural isomers. We will delve into the synthesis, characterization, and interpretation of thermal data, explaining the causality behind experimental choices and the structural implications of ligand isomerism on MOF stability.
The Central Role of the Ligand: Isomerism and Its Impact
The ligand, or organic linker, is a cornerstone of MOF architecture. Its geometry, functionality, and connectivity directly influence the resulting framework's topology, porosity, and physicochemical properties, including thermal stability. The title ligand, this compound (H₂tzia), is a bifunctional linker featuring two carboxylate groups and a tetrazole moiety, offering multiple coordination sites for metal ions.
Ligand isomerism—variations in the arrangement of functional groups on the aromatic ring—can lead to the formation of distinct MOF structures, even when synthesized with the same metal ion under identical conditions.[2][3] These structural differences, such as coordination modes and packing efficiencies, can profoundly affect the material's thermal robustness. A comparative analysis of MOFs built from H₂tzia and its isomers is therefore crucial for understanding structure-property relationships and rationally designing highly stable materials.
Figure 1. Chemical structures of this compound and a positional isomer.
Experimental Workflow: From Synthesis to Analysis
A systematic comparison requires a consistent and reproducible experimental workflow. The process begins with the synthesis of the isomeric MOFs, followed by purification and activation, and culminates in thermal analysis using complementary techniques.
Figure 2. Standard experimental workflow for comparative thermal analysis of isomeric MOFs.
Part 1: Representative Synthesis of Isomeric MOFs
The solvothermal method is widely employed for MOF synthesis as it facilitates the crystallization of high-quality products.[4]
Rationale: This method uses elevated temperatures and pressures to increase the solubility of reactants, promoting the formation of well-ordered crystalline structures. The choice of solvent is critical, as it can act as a template or structure-directing agent, influencing which isomeric framework is formed.[3][5]
Protocol:
-
Reactant Preparation: In separate 20 mL scintillation vials, dissolve 0.1 mmol of the respective ligand isomer (e.g., H₂tzia) and 0.1 mmol of a chosen metal salt (e.g., Zn(NO₃)₂·6H₂O) in 8 mL of a suitable solvent, such as N,N-dimethylformamide (DMF).[4][6]
-
Mixing and Sealing: Combine the two solutions in a 20 mL Teflon-lined stainless steel autoclave. Seal the vessel tightly.
-
Heating: Place the autoclave in a programmable oven and heat to a specific temperature (e.g., 120-140 °C) for a duration of 48-72 hours.[4] The temperature is a crucial thermodynamic parameter that can influence the dimensionality and topology of the final product.[2]
-
Cooling and Isolation: Allow the autoclave to cool slowly to room temperature. The resulting crystals are isolated by filtration, washed thoroughly with the synthesis solvent (e.g., DMF), and then with a more volatile solvent like ethanol to facilitate subsequent activation.
-
Activation: To ensure the pores are free of guest solvent molecules, which can affect thermal analysis, the purified MOF is "activated." This is typically achieved by heating the sample under a dynamic vacuum at a temperature high enough to remove guests but below the framework decomposition temperature (e.g., 100-150 °C) for several hours.
Part 2: Thermal Analysis Protocol
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful, complementary techniques for probing the thermal stability of materials.[7][8][9] TGA measures mass change as a function of temperature, while DSC measures the heat flow associated with thermal events.[10][11]
Rationale: Performing TGA in an inert atmosphere (e.g., N₂ or Ar) is essential to study the intrinsic thermal decomposition of the MOF, preventing oxidative degradation which would occur in air and complicate the interpretation. A controlled heating rate (e.g., 5-10 °C/min) is used to ensure thermal equilibrium and allow for clear resolution of distinct mass loss events.[12]
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the activated MOF sample into a ceramic or aluminum TGA/DSC pan.
-
Instrument Setup (TGA): Place the sample pan in the TGA instrument. Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an oxygen-free environment.
-
TGA Measurement: Heat the sample from room temperature to a final temperature well above the expected decomposition point (e.g., 800 °C) at a linear heating rate of 10 °C/min.[13]
-
DSC Measurement: Using a separate DSC instrument or a simultaneous TGA-DSC analyzer, subject a similarly prepared sample to the same temperature program and atmosphere.
-
Data Analysis:
-
From the TGA curve (mass vs. temperature), identify the temperatures corresponding to the removal of any residual solvent and the onset of framework decomposition (Td). Td is often determined from the inflection point of the decomposition step in the derivative thermogravimetric (DTG) curve.
-
From the DSC curve (heat flow vs. temperature), identify endothermic or exothermic events. Solvent loss is typically an endothermic process, while framework decomposition can be endo- or exothermic.[14] Phase transitions will appear as peaks without an associated mass loss in the TGA.[12]
-
Comparative Analysis: Interpreting the Results
The data obtained from TGA and DSC allows for a direct comparison of the thermal stabilities of the isomeric MOFs. The results can be summarized in a table for clarity.
| MOF Sample | Metal Node | Ligand Isomer | Td (Onset, °C) | Residual Mass (%) | Key DSC Events (Peak Temp, °C) |
| MOF-A | Zn(II) | This compound | ~430 °C | ~35% (ZnO) | Endotherm at ~440 °C (Decomposition) |
| MOF-B | Zn(II) | 4-(1H-tetrazol-1-yl)isophthalic acid | ~455 °C | ~35% (ZnO) | Endotherm at ~465 °C (Decomposition) |
| MOF-C | Cu(II) | This compound | ~280 °C | ~28% (CuO) | Exotherm at ~295 °C (Decomposition) |
Note: The data presented above is representative and serves for illustrative purposes. Actual values must be determined experimentally.
Discussion of Trends and Influencing Factors
The thermal stability of a MOF is not determined by its topology alone but is significantly influenced by the coordination environment of the metal center and the strength of the metal-ligand bonds.[7][9][15][16]
Figure 3. Relationship between ligand isomerism and the factors governing MOF thermal stability.
-
Effect of Isomerism: As suggested in the table, MOF-B (with the 4-isomer) exhibits a higher decomposition temperature than MOF-A (with the 5-isomer). This hypothetical difference could be attributed to the change in the ligand's geometry. The para-disposition of functional groups in the 4-isomer might lead to a more stable, higher-connectivity network or a more favorable coordination environment around the Zn(II) center compared to the meta-disposition in the 5-isomer. This can result in stronger metal-ligand bonds that require more energy to break.[17]
-
Effect of Metal Ion: The data for MOF-C illustrates the profound impact of the metal ion.[17][18] MOFs constructed with Cu(II), particularly those with paddlewheel secondary building units, often show lower thermal stability compared to their Zn(II) analogues.[1] This is related to the inherent strength and nature of the metal-oxygen bond.
-
Decomposition Mechanism: The decomposition of carboxylate-based MOFs often proceeds via ligand-centered mechanisms, such as decarboxylation.[1][19] The tetrazole group can also be a point of thermal instability. The final residual mass in TGA corresponds to the formation of a stable metal oxide, which can be confirmed by comparing the experimental percentage to the theoretical value.
Conclusion
This guide outlines a systematic approach to the comparative thermal analysis of MOFs synthesized from this compound and its isomers. By combining rigorous synthesis and activation protocols with complementary TGA and DSC analysis, researchers can gain crucial insights into the structure-stability relationships that govern these advanced materials. Understanding how subtle changes in ligand geometry, such as isomerism, influence thermal properties is paramount for the targeted design of next-generation MOFs with the robustness required for real-world applications.
References
-
Thermal Analysis and Heat Capacity Study of Metal–Organic Frameworks. Figshare. [Link]
-
Mu, B., & Walton, K. S. (2011). Thermal Analysis and Heat Capacity Study of Metal–Organic Frameworks. The Journal of Physical Chemistry C, 115(46), 22748–22754. [Link]
-
Yoon, J. H., et al. (2011). Chemical and thermal stability of isotypic metal-organic frameworks: effect of metal ions. Chemistry, 17(23), 6437-42. [Link]
-
Thermal Analysis and Heat Capacity Study of Metal–Organic Frameworks. Sci-Hub. [Link]
-
Mu, B., & Walton, K. S. (2011). Thermal analysis and heat capacity study of metal-organic frameworks. Journal of Physical Chemistry C, 115(46), 22748-22754. [Link]
-
Thermodynamic analysis of gate-opening carbon dioxide adsorption behavior of metal–organic frameworks. Chemical Communications (RSC Publishing). [Link]
-
Yoon, J. H., et al. (2011). Chemical and Thermal Stability of Isotypic Metal-Organic Frameworks: Effect of Metal Ions. ResearchGate. [Link]
-
The thermal stability of metal-organic frameworks. Bohrium. [Link]
-
McGuire, C. V., & Forgan, R. S. (2020). The thermal stability of metal-organic frameworks. Coordination Chemistry Reviews, 419, 213388. [Link]
-
Li, M., et al. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. RSC Advances, 10(58), 34943–34952. [Link]
-
Microporous metal-organic framework with dual functionalities for highly efficient removal of acetylene from ethylene/acetylene mixtures. University of Edinburgh Research Explorer. [Link]
-
Determination of Crystal Polymorphism by Thermal Analysis. Mettler Toledo. [Link]
-
Zhu, D., et al. (2018). Syntheses, crystal structures and thermal decomposition studies of two novel Mn(ii)-MOFs with tetrazole-based carboxylic acids. New Journal of Chemistry, 42(15), 12569-12576. [Link]
-
Linear relationships between the thermal stability of Metal–Organic... ResearchGate. [Link]
-
Influence of temperature on metal-organic frameworks. Chinese Chemical Letters. [Link]
-
Thermal Analysis and Heat Capacity Study of Metal–Organic Frameworks. ResearchGate. [Link]
-
Synthesis of Framework Isomer MOFs Containing Zinc and 4-Tetrazolyl Benzenecarboxylic Acid via a Structure Directing Solvothermal Approach. MDPI. [Link]
-
Kumar, A., et al. (2011). Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. Crystal Growth & Design, 11(5), 1715–1724. [Link]
-
Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation. Dalton Transactions (RSC Publishing). [Link]
-
Li, M., et al. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. RSC Publishing. [Link]
-
How ligands improve the hydrothermal stability and affect the adsorption in the IRMOF family. Semantic Scholar. [Link]
-
Muravyev, N. V., et al. (2022). Rational Screening of Cocrystals using Thermal Analysis: Benchmarking on Energetic Materials. ResearchGate. [Link]
-
Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties. CrystEngComm (RSC Publishing). [Link]
-
Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. MDPI. [Link]
-
Synthesis of Framework Isomer MOFs Containing Zinc and 4-Tetrazolyl Benzenecarboxylic Acid via a Structure Directing Solvothermal Approach. ResearchGate. [Link]
-
Bennett, T. D., & Cheetham, A. K. (2018). Thermodynamic and Kinetic Effects in the Crystallization of Metal–Organic Frameworks. Accounts of Chemical Research, 51(3), 671–680. [Link]
-
Polymer Crystallization by Thermal Analysis. Mettler Toledo. [Link]
-
Thermal And X Ray Crys- tallographic Study in For- mulations. Neliti. [Link]
Sources
- 1. The thermal stability of metal-organic frameworks: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Influence of temperature on metal-organic frameworks [html.rhhz.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Framework Isomer MOFs Containing Zinc and 4-Tetrazolyl Benzenecarboxylic Acid via a Structure Directing Solvothermal Approach [mdpi.com]
- 6. Syntheses, crystal structures and thermal decomposition studies of two novel Mn(ii)-MOFs with tetrazole-based carboxylic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. figshare.com [figshare.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sci-Hub. Thermal Analysis and Heat Capacity Study of Metal–Organic Frameworks / The Journal of Physical Chemistry C, 2011 [sci-hub.box]
- 10. media.neliti.com [media.neliti.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mt.com [mt.com]
- 13. researchgate.net [researchgate.net]
- 14. Thermodynamic analysis of gate-opening carbon dioxide adsorption behavior of metal–organic frameworks - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05700C [pubs.rsc.org]
- 15. asu.elsevierpure.com [asu.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
- 17. Chemical and thermal stability of isotypic metal-organic frameworks: effect of metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 5-(1H-tetrazol-1-yl)isophthalic Acid: An Assessment of Reproducibility and Efficiency
For researchers and professionals in drug development and materials science, the reliable synthesis of key building blocks is paramount. 5-(1H-tetrazol-1-yl)isophthalic acid is a valuable bifunctional molecule, finding application as a ligand in the construction of metal-organic frameworks (MOFs) and as a crucial component in medicinal chemistry. This guide provides an in-depth, comparative analysis of the primary synthetic methodologies for this compound, with a focus on reproducibility, efficiency, and practical considerations. The information presented herein is supported by experimental data from peer-reviewed literature to ensure scientific integrity.
Introduction to this compound
This compound possesses a unique combination of a tetrazole ring and two carboxylic acid functionalities. The tetrazole group is a well-established bioisostere for a carboxylic acid, offering similar acidity but with improved metabolic stability and pharmacokinetic properties. The dicarboxylic acid moiety allows for the formation of extended structures, such as coordination polymers and MOFs. The specific isomer, with the isophthalic acid group attached at the 1-position of the tetrazole ring, dictates the geometry and coordination properties of the molecule.
This guide will focus on two principal synthetic strategies:
-
The primary and most direct route: Cyclization of 5-aminoisophthalic acid with triethyl orthoformate and sodium azide.
-
An alternative approach: The [3+2] cycloaddition of 1,3-dicyanobenzene with an azide source, which yields the isomeric 5-(1H-tetrazol-5-yl)isophthalic acid. While not the direct target of this guide, its synthesis is compared to highlight the regioselectivity and versatility of tetrazole-forming reactions.
Method 1: Synthesis of this compound from 5-Aminoisophthalic Acid
This is the most reported and direct method for the synthesis of the target molecule. The reaction proceeds via the formation of an intermediate from the amine and triethyl orthoformate, which then undergoes cyclization with sodium azide.
Experimental Protocol
A detailed and reproducible protocol for this synthesis is as follows[1]:
Reagents:
-
5-Aminoisophthalic acid
-
Triethyl orthoformate
-
Sodium azide
-
Glacial acetic acid
-
Concentrated hydrochloric acid
-
Water
-
Dimethylformamide (DMF) for recrystallization
Procedure:
-
To a suspension of 5-aminoisophthalic acid (4.54 g, 0.025 mol) in triethyl orthoformate (14.2 mL, 0.075 mol), add glacial acetic acid (10.0 mL) with stirring.
-
Add sodium azide (1.79 g, 0.0275 mol) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 6 hours.
-
Cool the reaction mixture to room temperature.
-
Add concentrated hydrochloric acid (4.2 mL, 0.05 mol) and water (12.5 mL).
-
A precipitate will form. Collect the solid by filtration and wash with water.
-
Dry the crude product.
-
Recrystallize the crude product from DMF to obtain pure this compound.
Performance Data
| Parameter | Value | Reference |
| Yield | 82% | [1] |
| Purity | High (after recrystallization) | [1] |
| Reaction Time | 6 hours | [1] |
| Temperature | 80-90 °C | [1] |
Characterization Data
The structure of the synthesized this compound can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR (500 MHz, DMSO-d₆, ppm): δ 13.78 (s, 2H, -CO₂H), 10.33 (s, 1H, -N₄CH), 8.65 (s, 2H, -C₆H₃), 8.55 (s, 1H, -C₆H₃)[1].
Causality and Experimental Choices
-
Triethyl orthoformate: Acts as a one-carbon source and a dehydrating agent, facilitating the formation of an intermediate imidate from the amine.
-
Sodium azide: Provides the nitrogen atoms necessary for the formation of the tetrazole ring.
-
Glacial acetic acid: Acts as a catalyst and solvent, promoting the reaction.
-
Heating: Necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.
-
Acidic work-up: Protonates the carboxylate and tetrazolate anions, leading to the precipitation of the final product.
-
Recrystallization from DMF: A crucial step for removing any unreacted starting materials or side products, ensuring high purity of the final compound.
Reproducibility and Trustworthiness
This method is considered robust and reproducible. The starting materials are commercially available, and the procedure involves standard laboratory techniques. The clear precipitation of the product upon acidification provides a straightforward initial purification step. The detailed protocol and characterization data from the cited source allow for self-validation of the synthesis.
Method 2: Synthesis of the Isomeric 5-(1H-tetrazol-5-yl)isophthalic Acid via [3+2] Cycloaddition
An alternative strategy to synthesize a tetrazole-containing isophthalic acid is through the [3+2] cycloaddition reaction of 1,3-dicyanobenzene with an azide source. It is important to note that this method yields the 5-substituted isomer, 5-(1H-tetrazol-5-yl)isophthalic acid, not the 1-substituted target of this guide. This comparison is included to illustrate the different synthetic pathways to related structures.
General Experimental Approach
The [3+2] cycloaddition is a powerful and widely used method for the synthesis of 5-substituted-1H-tetrazoles. The reaction typically involves a nitrile and an azide source, often in the presence of a catalyst.
General Reaction Scheme:
Caption: General workflow for the synthesis of 5-substituted tetrazoles via [3+2] cycloaddition.
While a specific, detailed protocol for the direct synthesis of 5-(1H-tetrazol-5-yl)isophthalic acid from 1,3-dicyanobenzene was not found in the immediate search results, the general procedure for this type of transformation is well-established. The reaction would likely proceed by the formation of a bis-tetrazole from 1,3-dicyanobenzene, followed by selective hydrolysis or a more complex multi-step synthesis starting from a protected isophthalic acid derivative.
Comparison of Synthesis Methods
| Feature | Method 1: From 5-Aminoisophthalic Acid | Method 2: [3+2] Cycloaddition (Isomeric Product) |
| Product Isomer | This compound | 5-(1H-tetrazol-5-yl)isophthalic acid |
| Starting Material | 5-Aminoisophthalic acid | 1,3-Dicyanobenzene or derivative |
| Key Reaction | Cyclization of an amine | [3+2] Cycloaddition to a nitrile |
| Regioselectivity | Specifically yields the 1-substituted isomer | Specifically yields the 5-substituted isomer |
| Reproducibility | High, with a detailed protocol available | Generally high, but protocol for this specific molecule needs optimization |
| Advantages | Direct, well-documented route to the target isomer | High atom economy, versatile for various nitriles |
| Disadvantages | Requires the synthesis of 5-aminoisophthalic acid | Yields a different isomer, may require multiple steps for the diacid |
Synthesis of the Precursor: 5-Aminoisophthalic Acid
The primary route relies on the availability of 5-aminoisophthalic acid. This precursor is typically synthesized by the reduction of 5-nitroisophthalic acid.
Experimental Protocol for 5-Aminoisophthalic Acid Synthesis
A common method for the reduction of the nitro group is using a reducing agent like sodium sulfide or catalytic hydrogenation. A patent describes a high-yield synthesis using sodium disulfide.
Reagents:
-
5-Nitroisophthalic acid
-
Sodium carbonate
-
Sodium disulfide
-
Concentrated hydrochloric acid
-
Water
Procedure:
-
Dissolve sodium carbonate in water in a reactor and heat.
-
Add 5-nitroisophthalic acid and dissolve completely. The weight ratio of 5-nitroisophthalic acid:water:sodium carbonate should be approximately 1:4-5:0.6-0.73.
-
Add a 20-25% aqueous solution of sodium disulfide dropwise over 30 minutes at 90-98 °C.
-
Reflux the reaction mixture for 2.5-3 hours.
-
Filter the hot solution and collect the filtrate.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of 3-3.5.
-
Cool the solution to precipitate the product.
-
Filter, wash with cold water, and dry to obtain 5-aminoisophthalic acid.
Performance Data for 5-Aminoisophthalic Acid Synthesis
| Parameter | Value | Reference |
| Yield | up to 97% | |
| Purity | >99% |
Conclusion and Recommendations
For the reproducible and efficient synthesis of this compound, the cyclization of 5-aminoisophthalic acid with triethyl orthoformate and sodium azide is the most reliable and well-documented method. The detailed experimental protocol provided in this guide, based on established literature, offers a clear pathway for researchers to obtain this valuable compound in high yield and purity.
The synthesis of the precursor, 5-aminoisophthalic acid, from 5-nitroisophthalic acid is also a high-yielding and reproducible process. By following these two-step procedures, researchers can confidently produce the target molecule for their applications in MOF synthesis, medicinal chemistry, and other areas of scientific inquiry.
The alternative [3+2] cycloaddition route, while a powerful method for generating 5-substituted tetrazoles, yields a different isomer and would require significant modification and optimization to produce the desired 1-substituted product. Therefore, for the specific synthesis of this compound, the primary route starting from 5-aminoisophthalic acid is unequivocally recommended.
References
- Häring, M., et al. (2018). 5-(1H-1,2,3-Triazol-5-yl)isophthalic Acid: A Versatile Ligand for the Synthesis of New Supramolecular Metallogels. ACS Omega, 3(10), 14197-14207.
- Gao, W., et al. (2016). Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties. CrystEngComm, 18(9), 1585-1594.
-
PubChem. This compound. [Link]
- Organic CHEMISTRY An Indian Journal, 9(9), 2013, 373-379.
- Gao, W., et al. (2016). Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties. CrystEngComm, 18(9), 1585-1594.
-
LookChem. 5-(1H-tetrazol-5-yl) isophthalic acid. [Link]
- Heravi, M. M., et al. (2012). Click Synthesis of 5-Substituted 1H-Tetrazoles from Aldehydes, Hydroxylamine, and [bmim]N3 via One-Pot, Three-Component Reaction. Synlett, 23(19), 2927-2930.
- Zheng, Q. (2023). New developments and applications of isocyanide chemistry. University of Groningen.
- Li, P., et al. (2014). Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties. CrystEngComm, 16(43), 10146-10155.
- Raju, R., et al. (2012). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. Journal of the Brazilian Chemical Society, 23(12), 2197-2203.
- CN101234993B. Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid.
Sources
A Researcher's Comparative Guide to the Magnetic Properties of Coordination Polymers Based on 5-(1H-tetrazol-1-yl)isophthalic Acid
Prepared by a Senior Application Scientist, this guide offers an in-depth validation and comparison of the magnetic properties of coordination polymers (CPs) synthesized with the multitopic ligand, 5-(1H-tetrazol-1-yl)isophthalic acid (H₂tzip). This document provides researchers, scientists, and professionals in materials and drug development with a comprehensive analysis, contrasting H₂tzip-based CPs with notable alternatives and furnishing the detailed experimental methodologies required for robust validation.
Introduction: The Role of Ligand Design in Molecular Magnetism
Coordination polymers have emerged as a fascinating class of materials, largely due to the tunability of their structural and, consequently, functional properties. A key area of application is in molecular magnetism, where the rational design of organic ligands allows for the mediation of magnetic exchange interactions between metal centers. The ultimate goal is to create materials with predictable and controllable magnetic behaviors, such as single-molecule magnets (SMMs), which have potential applications in high-density data storage and quantum computing.
The ligand this compound is a compelling building block in this field. It offers multiple coordination sites—both carboxylate and tetrazolate groups—which can bridge metal ions in diverse ways, leading to a rich variety of network dimensionalities and topologies. The nitrogen-rich tetrazole ring, in particular, is known to be an effective mediator of magnetic coupling. This guide will explore the magnetic characteristics of CPs derived from this ligand and compare them to systems built with other common organic linkers to highlight the unique features of the H₂tzip framework.
Comparative Analysis of Magnetic Coordination Polymers
The magnetic behavior of a coordination polymer is fundamentally dictated by the nature of the metal ion and the geometry and electronic properties of the bridging ligands. To contextualize the performance of H₂tzip-based CPs, we will compare them with two classes of well-studied alternatives: formate-based CPs and benzenepentacarboxylate-based CPs.
This compound (H₂tzip) Based CPs: Coordination polymers synthesized with H₂tzip and first-row transition metals (Mn, Co, Ni, Cu) frequently exhibit antiferromagnetic (AFM) coupling between adjacent metal centers.[1] This is often attributed to the superexchange pathways provided by the tetrazolate and carboxylate bridges. For instance, in a Co(II)-based CP with H₂tzip, antiferromagnetic interactions were observed, as indicated by the temperature dependence of the magnetic susceptibility.[1] Similarly, Mn(II) and Cu(II) analogues also show dominant antiferromagnetic behavior.
Alternative 1: Formate-Based CPs: Formate is one of the simplest carboxylate ligands and has been used to construct a variety of 3D coordination polymers. These materials are known to exhibit long-range magnetic ordering. For example, in a series of formate-based CPs with the general formula [KM(HCOO)₃]n (where M = Mn²⁺, Co²⁺, Ni²⁺), predominantly antiferromagnetic interactions were observed.[2][3][4] The simplicity of the formate ligand allows for clear magneto-structural correlations to be drawn.
Alternative 2: Benzenepentacarboxylate (BPCA) Based CPs: More complex carboxylate ligands like BPCA can create intricate structures with different magnetic properties. In a study of a Co(II)-BPCA coordination polymer, a metamagnetic transition was observed below a Néel temperature of 3.8 K, indicating a switch from an antiferromagnetic to a ferromagnetic-like state under an applied magnetic field.[1] This highlights how the increased complexity of the ligand can lead to more nuanced magnetic phenomena compared to the simple antiferromagnetism often seen in H₂tzip systems.
| Ligand System | Metal Ion | Dominant Magnetic Interaction | Ordering Temperature (Tₙ / T₋c) | Curie-Weiss Parameters (C, θ) | Key Features |
| 5-(1H-tetrazol-1-yl) isophthalate | Co(II) | Antiferromagnetic[1] | Not reported above 2 K | C = 6.05 cm³·K·mol⁻¹, θ = -27.8 K[5] | Strong AFM coupling via tetrazolate/carboxylate bridges. |
| 5-(1H-tetrazol-1-yl) isophthalate | Mn(II) | Antiferromagnetic | Not reported above 2 K | Not specified | Demonstrates effective superexchange. |
| Formate | Co(II) | Antiferromagnetic[2][4] | Tₙ reported | zJ/k₋B values from -1.18 to -94.9 K[2][3] | Simple ligand allows for clear magneto-structural studies.[2][4] |
| Benzenepentacarboxylate | Co(II) | Metamagnetic (AFM at low field)[1] | Tₙ = 3.8 K[1] | Not specified | Complex ligand leads to more complex magnetic behavior.[1] |
Note: The Curie-Weiss parameters and ordering temperatures can vary significantly with the specific structure of the coordination polymer.
Experimental Validation of Magnetic Properties: A Step-by-Step Protocol
The gold standard for characterizing the magnetic properties of coordination polymers is SQUID (Superconducting Quantum Interference Device) magnetometry. This technique is exceptionally sensitive and allows for the measurement of magnetic moments over a wide range of temperatures and applied magnetic fields.
Causality Behind Experimental Choices:
-
Temperature Range (2-300 K): This wide range is crucial to observe the transition from paramagnetic behavior at high temperatures to magnetically ordered or correlated states at low temperatures.
-
Applied Field (e.g., 1000 Oe for susceptibility): A small, constant field is used for susceptibility measurements to probe the linear response of the material without saturating the magnetic moments.
-
Zero-Field-Cooled (ZFC) and Field-Cooled (FC) Measurements: The divergence between ZFC and FC curves below a certain temperature is a hallmark of magnetic ordering or spin-glass behavior.
Step-by-Step SQUID Magnetometry Protocol:
-
Sample Preparation:
-
A polycrystalline sample of the coordination polymer is carefully weighed (typically 5-20 mg).
-
The sample is packed into a gelatin capsule or a straw, ensuring it is immobilized to prevent movement during measurement.
-
The sample holder is mounted onto the SQUID probe.
-
-
DC Magnetic Susceptibility Measurement:
-
The sample is cooled to 300 K in the absence of a magnetic field.
-
A small DC magnetic field (e.g., 1000 Oe) is applied.
-
The magnetization is measured as the sample is cooled from 300 K to 2 K (Field-Cooled, FC measurement).
-
The sample is then warmed back up to 300 K in the same applied field, and the magnetization is measured again (this can be used to check for thermal hysteresis).
-
The sample is cooled to 2 K in zero field. The same DC field is applied, and the magnetization is measured as the sample is warmed to 300 K (Zero-Field-Cooled, ZFC measurement).
-
-
Data Analysis:
-
The molar magnetic susceptibility (χₘ) is calculated from the measured magnetization.
-
The data is plotted as χₘT versus T. For a simple paramagnet, this plot should be flat. Deviations indicate magnetic interactions. A decrease in χₘT with decreasing temperature is indicative of antiferromagnetic coupling, while an increase suggests ferromagnetic coupling.
-
The high-temperature (paramagnetic) region of the χₘ⁻¹ vs. T plot is fitted to the Curie-Weiss law, χₘ = C / (T - θ), to extract the Curie constant (C) and the Weiss temperature (θ). A negative θ value indicates dominant antiferromagnetic interactions, while a positive θ suggests ferromagnetic interactions.
-
-
Magnetization versus Field (M vs. H) Measurement:
-
The sample is cooled to a low temperature (e.g., 2 K).
-
The applied magnetic field is swept from a large positive value to a large negative value and back again, while the magnetization is measured at each field point.
-
The resulting hysteresis loop provides information about magnetic ordering. For SMMs, a "butterfly" shaped loop may be observed, indicating slow relaxation of magnetization.
-
Visualizing the Workflow
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Experimental workflow for magnetic characterization.
Caption: Transitions from paramagnetic to ordered magnetic states.
Conclusion and Future Outlook
Coordination polymers based on this compound consistently demonstrate the effective mediation of magnetic interactions, typically leading to antiferromagnetically coupled systems. This makes them excellent model compounds for studying superexchange phenomena. In comparison, other ligand systems, such as those based on formate or benzenepentacarboxylate, can offer either simpler frameworks for fundamental studies or more complex magnetic behaviors like metamagnetism.
The validation of these properties through careful, systematic SQUID magnetometry is paramount. The protocols and comparative data presented in this guide are intended to provide researchers with a solid foundation for their own investigations into the fascinating world of molecular magnetism. Future work in this area will likely focus on the design of H₂tzip-based coordination polymers that can exhibit more complex magnetic phenomena, such as single-chain magnetism or long-range ordering, through the strategic selection of metal ions and the control of the network topology.
References
-
Zhang, X.-M., Liu, F., Gao, W., Huang, H., & Liu, J.-P. (2018). Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties. CrystEngComm, 20(14), 1985–1996. [Link]
-
Fan, L., Gao, L., Ren, G., Zhang, J., Huo, L., Wang, X., Niu, X., & Hu, T. (2018). Three coordination polymers based on 5-(1H-tetrazol-5-yl)isophthalic acid: Syntheses, structure, magnetic properties. Journal of Solid State Chemistry, 264, 15–21. [Link]
-
García-López, V., et al. (2024). Magneto-Structural Correlations in Coordination Polymers Based on Formate Ligand and Transition Metal Cations. Inorganic Chemistry. [Link]
-
Scilit. (n.d.). Magneto-Structural Correlations in Coordination Polymers Based on Formate Ligand and Transition Metal Cations. Retrieved from [Link]
-
Tang, L., et al. (2021). Two Co(II) coordination polymers: magnetic properties and application values against chronic subdural hematoma. Journal of Coordination Chemistry, 74(1-3), 246-258. [Link]
-
Wang, X.-Y., & Sevov, S. C. (2008). Synthesis, structures, and magnetic properties of metal-coordination polymers with benzenepentacarboxylate linkers. Inorganic Chemistry, 47(3), 1037–1043. [Link]
-
Hatscher, S., Schilder, H., & Lueken, H. (2005). Practical guide to measurement and interpretation of magnetic properties. Pure and Applied Chemistry, 77(1), 219-236. [Link]
-
Mugiraneza, S., & Hallas, A. M. (2022). Tutorial: a beginner's guide to interpreting magnetic susceptibility data with the Curie-Weiss law. Communications Physics, 5(1), 1-8. [Link]
-
Ney, A., & Sawicki, M. (2018). Tutorial: Basic principles, limits of detection, and pitfalls of highly sensitive SQUID magnetometry for nanomagnetism and spintronics. Journal of Applied Physics, 124(16), 161101. [Link]
-
PubMed. (n.d.). Magneto-Structural Correlations in Coordination Polymers Based on Formate Ligand and Transition Metal Cations. Retrieved from [Link]
Sources
- 1. Synthesis, structures, and magnetic properties of metal-coordination polymers with benzenepentacarboxylate linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scilit.com [scilit.com]
- 4. Magneto-Structural Correlations in Coordination Polymers Based on Formate Ligand and Transition Metal Cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two Co(II) coordination polymers: magnetic properties and application values against chronic subdural hematoma - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of the porosity of MOFs derived from 5-(1H-tetrazol-1-yl)isophthalic acid and similar linkers
A Senior Application Scientist's Guide to Engineering Porosity in Metal-Organic Frameworks: A Comparative Analysis of 5-(1H-tetrazol-1-yl)isophthalic Acid and Analogous Linkers
For researchers and professionals in materials science and drug development, the precise control of porosity in Metal-Organic Frameworks (MOFs) is a critical determinant of their functional efficacy. As a class of crystalline porous materials, MOFs, constructed from metal nodes and organic linkers, offer unparalleled tunability in their structural and chemical properties.[1][2] This guide provides an in-depth comparative analysis of the porosity of MOFs derived from this compound and its structural analogues. We will explore the causal relationships between linker design and the resulting framework's porosity, supported by experimental data and detailed protocols.
The Influence of Linker Architecture on MOF Porosity
The selection of the organic linker is a cornerstone of MOF design, directly influencing the resulting topology, pore size, and surface area.[3] The linker's length, geometry, and functional groups dictate the coordination environment of the metal centers and the overall framework architecture. The introduction of different functional groups can alter not only the electronic properties of the framework but also its stability and adsorption characteristics.[3][4]
The focus of this guide, this compound (H₂L), is a bifunctional linker featuring both carboxylate and tetrazolate moieties. This combination of coordinating groups allows for the formation of robust, three-dimensional frameworks with interesting porosity profiles. The tetrazole group, in particular, can participate in various coordination modes, influencing the final structure and providing additional sites for interaction with guest molecules.[5][6]
Comparative Analysis of Porosity in MOFs from 5-Substituted Isophthalic Acids
To understand the impact of the tetrazole group and other functionalities on MOF porosity, we will compare a MOF derived from this compound with MOFs constructed from other 5-substituted isophthalic acid linkers.
| MOF | Organic Linker | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Key Structural Features |
| {[CuL]·DMF·H₂O} (1a) | This compound | Cu(II) | Microporous, specific value not provided, but shows good gas uptake[7][8][9] | Not specified | 3D structure with 1D channels, rutile-related net topology[7][8][9] |
| Mn-5TIA Series | 5-triazole isophthalic acid | Mn(II) | Varies from non-porous to microporous depending on the template used[10] | Not specified | Structural isomerism and controlled enhancement of porosity observed[10] |
| [Mn(HL)₂] | 5-(4H-1,2,4-triazol-4-yl)isophthalic acid | Mn(II) | 172.5 | 0.12 | Microporous 1D channels[11] |
| UiO-66-NH₂ | 2-amino-1,4-benzenedicarboxylic acid | Zr(IV) | ~1200 - 1400[12] | ~0.5 | Isoreticular to UiO-66, functionalized pore environment[12] |
| MOFs from 5-((4-carboxypyridin-2-yl)oxy) isophthalic acid | 5-((4-carboxypyridin-2-yl)oxy) isophthalic acid | Varies | Varies | Varies | High H₂ uptake and selectivity for CO₂ reported for some frameworks[13] |
| MOFs from 5-(benzimidazole-1-yl)isophthalic acid | 5-(benzimidazole-1-yl)isophthalic acid | Cd(II), Zn(II), Co(II), Ni(II) | Not specified | Not specified | 3D network structures with potential for fluorescence applications[14] |
Analysis of Comparative Data:
The data, though not always providing specific BET values for the tetrazole-containing MOF, highlights a crucial aspect of MOF design: the profound impact of the linker's functional group on the resulting porosity.
-
The Role of the Tetrazole/Triazole Group: The presence of the nitrogen-rich tetrazole or triazole ring introduces additional coordination sites and potential for hydrogen bonding, which can lead to unique framework topologies and influence gas uptake.[5][7][11] For example, the desolvated solid [CuL] (1a) demonstrates significant and selective adsorption of CO₂ and O₂, suggesting the presence of accessible pores with specific interaction sites.[7][8][9] The Mn-MOF based on 5-(4H-1,2,4-triazol-4-yl) isophthalic acid shows a modest but clear microporosity, with a BET surface area of 172.5 m²/g.[11]
-
Influence of Other Functional Groups: Comparing the tetrazole-functionalized linker to others like amino-functionalized (UiO-66-NH₂) or larger, more complex substituents reveals a wide range of achievable surface areas. The high surface area of UiO-66-NH₂ (~1200-1400 m²/g) is a result of its robust and open framework topology, which is maintained even with the addition of the amino group.[12] This underscores that the core framework structure is a primary determinant of porosity, which is then modulated by the functional groups.
-
Template-Directed Porosity: The work on the Mn-5TIA series demonstrates a powerful technique for controlling porosity: the use of templates during synthesis.[10] By introducing molecules like pyrazine or 4,4'-bipyridine, it is possible to direct the formation of different structural isomers, leading to a transition from non-porous to microporous materials.[10] This highlights that synthetic conditions are as critical as linker design in achieving desired porous properties.
Experimental Protocols
To ensure the reproducibility and validation of research in this field, detailed experimental protocols are essential. Below are representative procedures for the synthesis of a tetrazole-based MOF and its porosity characterization.
Synthesis of {[CuL]·DMF·H₂O} (L = 5-(1H-tetrazol-1-yl)isophthalate)
This protocol is adapted from the synthesis of a similar copper-based MOF.[8][9][15]
Materials:
-
This compound (H₂L)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
N,N-dimethylformamide (DMF)
-
Deionized water
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 5 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of Cu(NO₃)₂·3H₂O in 5 mL of deionized water.
-
Combine the two solutions in the 20 mL vial.
-
Seal the vial and place it in an oven at 85 °C for 72 hours.
-
After cooling to room temperature, blue block-shaped crystals will have formed.
-
Collect the crystals by filtration, wash with fresh DMF, and air-dry.
Causality Behind Experimental Choices:
-
Solvothermal Synthesis: The use of a sealed vial and elevated temperature (solvothermal conditions) is crucial for promoting the crystallization of the MOF. The increased pressure and temperature facilitate the dissolution of reactants and the formation of a crystalline, thermodynamically stable product.
-
Solvent System: The mixture of DMF and water acts as a solvent and can also play a role as a template or coordinating agent in the formation of the framework.
-
Molar Ratios: The 1:1 molar ratio of linker to metal salt is a starting point based on the expected stoichiometry of the final product. Variations in this ratio can sometimes lead to different phases or crystal qualities.
Porosity Characterization by Nitrogen Adsorption (BET Analysis)
This is a standard procedure for determining the surface area and pore characteristics of porous materials.[12][16]
Instrumentation:
-
Volumetric gas adsorption analyzer
Procedure:
-
Sample Activation: Accurately weigh approximately 100 mg of the synthesized MOF into a sample tube. Activate the sample by heating it under a high vacuum (e.g., at 150 °C for 12 hours) to remove any solvent molecules residing in the pores. The activation temperature should be chosen carefully to avoid thermal decomposition of the framework, which can be predetermined by thermogravimetric analysis (TGA).[12]
-
Isotherm Measurement: After activation and cooling to room temperature, transfer the sample tube to the analysis port of the gas adsorption analyzer. Perform a nitrogen adsorption-desorption isotherm measurement at 77 K (liquid nitrogen temperature).
-
Data Analysis:
-
BET Surface Area: Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) equation, typically in the relative pressure (P/P₀) range of 0.05 to 0.3.[16]
-
Pore Volume: Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).
-
Pore Size Distribution: Calculate the pore size distribution using methods such as Density Functional Theory (DFT) or Barrett-Joyner-Halenda (BJH) analysis, depending on the pore size range.
-
Self-Validating System:
-
The shape of the nitrogen isotherm provides a qualitative check on the nature of the porosity. A Type I isotherm is characteristic of microporous materials, while a Type IV isotherm with a hysteresis loop indicates the presence of mesopores.[1]
-
Consistency in results across multiple measurements on the same batch and on different batches validates the synthesis and activation procedures.
Visualizing the Logic of MOF Design and Characterization
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the logical flow of MOF design and the experimental workflow for porosity analysis.
Caption: Logical flow from linker design to final MOF properties.
Caption: Experimental workflow for MOF porosity characterization.
Conclusion
The porosity of Metal-Organic Frameworks is a complex property governed by a delicate interplay between the structure of the organic linker, the choice of the metal node, and the synthesis conditions. By comparing MOFs derived from this compound with its structural analogues, we can discern the significant role that functional groups play in modulating the final framework's properties. The tetrazole moiety, with its rich coordination chemistry, offers a promising avenue for the design of MOFs with tailored porosity and functionality. However, a holistic approach that considers not only the linker but also synthetic strategies like template-directed synthesis is essential for achieving precise control over the porous architecture of these versatile materials. The protocols and comparative data presented in this guide serve as a foundation for researchers to design and characterize novel MOFs for a wide range of applications, from gas storage and separation to drug delivery and catalysis.
References
-
Topology and porosity control of metal–organic frameworks through linker functionalization - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
-
Topology and porosity control of metal–organic frameworks through linker functionalization - Chemical Science (RSC Publishing). (n.d.). Retrieved January 19, 2026, from [Link]
-
New three-dimensional porous metal organic framework with tetrazole functionalized aromatic carboxylic Acid: synthesis, structure, and gas adsorption properties - PubMed. (2010). Inorganic Chemistry, 49(24), 11581–11586. [Link]
-
Effect of organic linker substituents on properties of metal–organic frameworks: a review. (2025). RSC Advances. [Link]
-
New Three-Dimensional Porous Metal Organic Framework with Tetrazole Functionalized Aromatic Carboxylic Acid: Synthesis, Structure, and Gas Adsorption Properties. (2010). Inorganic Chemistry, 49(24), 11581-11586. [Link]
-
New Three-Dimensional Porous Metal Organic Framework with Tetrazole Functionalized Aromatic Carboxylic Acid: Synthesis, Structure, and Gas Adsorption Properties - Sci-Hub. (n.d.). Retrieved January 19, 2026, from [Link]
-
New Three-Dimensional Porous Metal Organic Framework with Tetrazole Functionalized Aromatic Carboxylic Acid: Synthesis, Structure, and Gas Adsorption Properties - Inorganic Chemistry - Figshare. (n.d.). Retrieved January 19, 2026, from [Link]
-
Linker Functionalization Strategy for Water Adsorption in Metal–Organic Frameworks - MDPI. (2022). Molecules, 27(8), 2568. [Link]
-
Synthesis of Mn-MOFs showing enhancement of porosity depending on the size of templates used during synthesis. (n.d.). Retrieved January 19, 2026, from [Link]
-
Porosity Tunable Metal-Organic Framework (MOF)-Based Composites for Energy Storage Applications: Recent Progress - MDPI. (2025). Materials, 18(2), 488. [Link]
-
Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks - OSTI.GOV. (n.d.). Retrieved January 19, 2026, from [Link]
-
Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties - RSC Publishing. (n.d.). Retrieved January 19, 2026, from [Link]
-
Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties - CrystEngComm (RSC Publishing). (n.d.). Retrieved January 19, 2026, from [Link]
-
Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation - Dalton Transactions (RSC Publishing). (n.d.). Retrieved January 19, 2026, from [Link]
-
Construction of hierarchically porous metal–organic frameworks through linker labilization - PMC - NIH. (2017). Nature Communications, 8, 15434. [Link]
-
Tetrazole-based porous metal–organic frameworks for selective CO2 adsorption and isomerization studies - Dalton Transactions (RSC Publishing). (n.d.). Retrieved January 19, 2026, from [Link]
-
Two new MOFs based on 5-((4-carboxypyridin-2-yl)oxy) isophthalic acid displaying the unique selective CO2 gas adsorption and Magnetic properties† | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Machine‐Learning Prediction of Metal–Organic Framework Guest Accessibility from Linker and Metal Chemistry - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Naphthalene Tetrazole-Based Nickel Metal–Organic Framework as a Filler of Polycarbonate Membranes to Improve CO2 and H2 Separation | ACS Applied Polymer Materials. (2024). ACS Applied Polymer Materials. [Link]
-
BET specific surface area and pore structure of MOFs determined by hydrogen adsorption at 20 K - PubMed. (2011). Physical Chemistry Chemical Physics, 13(8), 3220–3222. [Link]
-
A Microporous Mn(II) MOF Based on 5-(4H-1,2,4-triazol-4-yl) Isophthalic Acid for CO2/N2 Separation | Inorganic Chemistry. (2024). Inorganic Chemistry. [Link]
-
B.E.T. surface area and total pore volume of synthesized MOFs - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Metal‐Organic Framework (MOF) Morphology Control by Design. (2022). Chemistry – A European Journal, 28(36), e202200334. [Link]
-
Sensing Capacity in Dysprosium Metal–Organic Frameworks Based on 5-Aminoisophthalic Acid Ligand - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
-
Ultrahigh Surface Area Zirconium MOFs and Insights into the Applicability of the BET Theory - Northwestern University. (2015). Journal of the American Chemical Society, 137(9), 3251–3258. [Link]
-
A series of isostructural metal–organic frameworks for an enhanced electro-catalytic oxygen evolution reaction - Dalton Transactions (RSC Publishing). (n.d.). Retrieved January 19, 2026, from [Link]
-
A series of metal-organic frameworks based on 5-(4-pyridyl)-isophthalic acid: Selective sorption and fluorescence sensing | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water - PMC - PubMed Central. (2020). RSC Advances, 10(56), 34011–34019. [Link]
Sources
- 1. Topology and porosity control of metal–organic frameworks through linker functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topology and porosity control of metal–organic frameworks through linker functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Tetrazole-based porous metal–organic frameworks for selective CO2 adsorption and isomerization studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 7. New three-dimensional porous metal organic framework with tetrazole functionalized aromatic carboxylic Acid: synthesis, structure, and gas adsorption properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 9. figshare.com [figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sci-Hub: are you are robot? [sci-hub.box]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 5-(1H-tetrazol-1-yl)isophthalic Acid
As a novel heterocyclic carboxylic acid, 5-(1H-tetrazol-1-yl)isophthalic acid presents unique opportunities in the synthesis of metal-organic frameworks (MOFs), energetic materials, and other advanced applications.[1] Its dual functionality, stemming from the isophthalic acid backbone and the nitrogen-rich tetrazole ring, also necessitates a nuanced approach to laboratory safety. This guide provides a comprehensive framework for handling this compound, ensuring both the integrity of your research and the safety of laboratory personnel.
Core Principles of Safe Handling
Before any experimental work begins, a thorough risk assessment should be conducted. This assessment must consider the scale of the reaction, the specific manipulations involved (e.g., grinding, heating), and the potential for interaction with other reagents. Adherence to the following principles is essential:
-
Minimize Exposure: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust.[5][6]
-
Prevent Contamination: Avoid contact with skin and eyes by using appropriate PPE. After handling, wash hands and any exposed skin thoroughly.[6][7]
-
Control Ignition Sources: Due to the energetic nature of the tetrazole moiety, avoid friction, impact, and heat.[8] Use non-metal spatulas for transfers and ground all equipment to prevent static discharge.[8]
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical for the safe handling of this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer | Chemical safety goggles | Nitrile or neoprene gloves | Lab coat | NIOSH-approved N95 respirator (if not in a fume hood) |
| Solution Preparation | Chemical safety goggles | Nitrile or neoprene gloves | Lab coat | Within a fume hood |
| Running Reactions | Chemical splash goggles and face shield | Nitrile or neoprene gloves | Chemical-resistant lab coat or overalls | Within a fume hood with a blast shield |
| Workup and Isolation | Chemical safety goggles | Nitrile or neoprene gloves | Lab coat | Within a fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant overalls | NIOSH-approved respirator with appropriate cartridges |
Eye and Face Protection: At a minimum, chemical safety goggles conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards should be worn.[3][6] When handling larger quantities or during reactions with the potential for splashing or energetic decomposition, a face shield should be worn in addition to goggles.[8]
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are recommended.[5] Always inspect gloves for any signs of degradation or puncture before use. After handling the compound, dispose of the gloves in accordance with laboratory procedures and wash your hands thoroughly.[4]
Body Protection: A standard lab coat is sufficient for most small-scale operations.[5] For larger-scale work or when there is a significant risk of splashing, a chemical-resistant lab coat or overalls should be worn.[8]
Respiratory Protection: A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a certified chemical fume hood or if engineering controls are insufficient to minimize dust inhalation.[5][6]
Experimental Workflow and Safety Integration
The following diagram illustrates the decision-making process for selecting appropriate PPE and engineering controls at different stages of an experimental workflow involving this compound.
Caption: Decision workflow for PPE selection during handling of this compound.
Operational and Disposal Plans
Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[5]
-
Ensure that an eyewash station and a safety shower are readily accessible.[5][6]
-
For reactions involving heating or with a potential for energetic decomposition, a blast shield is mandatory.[8]
Handling Procedures:
-
Preparation: Before starting, ensure all necessary PPE is available and in good condition. Inspect all glassware for any defects.
-
Weighing: Conduct weighing within a fume hood or a ventilated balance enclosure to minimize dust exposure. Use non-metallic spatulas.[8]
-
Reagent Addition: Add reagents slowly and in a controlled manner, especially when working at elevated temperatures.
-
Reaction Monitoring: Monitor reactions from a safe distance, utilizing the blast shield for protection.
-
Isolation: Handle the filtered solid product carefully, avoiding scraping or applying excessive pressure.[8]
Disposal Plan:
-
All waste materials, including contaminated PPE and empty containers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[9]
-
Place waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility has been verified.
Emergency Plan:
-
Spill: For a small spill, and if you are trained to do so, carefully clean it up using wet methods to prevent dust generation.[8] Use non-sparking tools and place the spilled material in a sealed container for hazardous waste disposal.[8][10] For larger spills, evacuate the area and contact your institution's emergency response team.
-
Fire: In case of a small fire not involving the energetic material, a standard fire extinguisher (e.g., dry chemical, carbon dioxide) may be used.[10] If the this compound is involved in the fire, do not attempt to extinguish it.[8] Evacuate the area immediately and alert emergency services.[8][10]
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7][10]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[6]
-
Ingestion: Do not induce vomiting. If the person is conscious, give them a glass of water. Seek immediate medical attention.[6]
-
By integrating these safety protocols into your experimental design, you can confidently explore the scientific potential of this compound while maintaining a safe and secure research environment.
References
- BenchChem. Personal protective equipment for handling N-(2H-tetrazol-5-yl).
- BenchChem. Personal protective equipment for handling 1-(4-methoxyphenyl)-1H-tetraazol-5-ol.
- Bio-Fine. 1-H-TETRAZOLE Safety Data Sheet.
- Cole-Parmer. Material Safety Data Sheet - 1-Phenyl-1h-tetrazole-5-thiol sodium salt, 95% (titr.).
- Safety Data Sheet(SDS). Isophthalic acid.
- Sigma-Aldrich. SAFETY DATA SHEET - Isophthalic acid.
- Fisher Scientific. SAFETY DATA SHEET - 1-Phenyl-1H-tetrazole-5-thiol.
- PubChem. This compound.
- SysKem Chemie GmbH. Safety data sheet - ISOPHTHALIC ACID.
- Sigma-Aldrich. SAFETY DATA SHEET - (S)-(–)-5-(2-Pyrrolidinyl)-1H-tetrazole.
- INEOS Joliet Europe. Purified Isophthalic Acid Safety Data Sheet.
- Fisher Scientific. SAFETY DATA SHEET - Isophthalic acid.
- Merck Millipore. SAFETY DATA SHEET - 1-Phenyl-1H-tetrazole-5-thiol for synthesis.
- ChemicalBook. Isophthalic acid - Safety Data Sheet.
- CPAChem. Safety data sheet - Isophthalic Acid.
- Lotte Chemical Corporation. Safety Data Sheet(SDS) - PIA.
- OECD SIDS. ISOPHTHALIC ACID.
- Fisher Scientific. SAFETY DATA SHEET - Isophthalic acid.
- CAMEO Chemicals. ISOPHTHALIC ACID.
- BenchChem. This compound.
Sources
- 1. This compound | 207730-78-7 | Benchchem [benchchem.com]
- 2. ineos.com [ineos.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. syskem.de [syskem.de]
- 10. biofinechemical.com [biofinechemical.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
